molecular formula C16H21NO4 B599666 Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 169384-56-9

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

カタログ番号: B599666
CAS番号: 169384-56-9
分子量: 291.347
InChIキー: HFNHPSQNKDZEAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 169384-56-9) is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This piperidine derivative is a protected intermediate of significant value in synthetic organic and medicinal chemistry research. It features a carboxybenzyl (Cbz) protecting group on the piperidine nitrogen, making it a crucial building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds . The compound should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNHPSQNKDZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662851
Record name Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169384-56-9
Record name Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 169384-56-9) is a niche heterocyclic compound possessing the N-benzyl piperidine scaffold, a motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential applications in drug discovery, particularly as an intermediate for novel therapeutics. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures to offer valuable insights for researchers.

Introduction and Chemical Identity

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group, a common strategy in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of a secondary amine. The substituent at the 2-position is a methoxycarbonylmethyl group, rendering the molecule an amino acid ester derivative. The N-benzyl piperidine motif is a key structural feature in a variety of biologically active compounds and approved drugs, valued for its ability to introduce structural complexity and engage in crucial cation-π interactions with biological targets.[1]

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 169384-56-9[2]
Molecular Formula C₁₆H₂₁NO₄[2]
Molecular Weight 291.34 g/mol [2]
IUPAC Name This compound
SMILES O=C(N1C(CC(OC)=O)CCCC1)OCC2=CC=CC=C2[2]
Storage Sealed in dry, 2-8°C[2]

Proposed Synthesis Pathway

Synthetic Pathway Methyl 2-(piperidin-2-yl)acetate Methyl 2-(piperidin-2-yl)acetate Target Compound This compound Methyl 2-(piperidin-2-yl)acetate->Target Compound  Benzyl Chloroformate (Cbz-Cl), Base (e.g., TEA, DIPEA), Solvent (e.g., DCM)

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a suggested method and may require optimization.

Step 1: N-Benzyloxycarbonyl Protection of Methyl 2-(piperidin-2-yl)acetate

Rationale: The introduction of the benzyloxycarbonyl (Cbz) group serves to protect the secondary amine of the piperidine ring, preventing its participation in undesired side reactions and providing a stable intermediate for further synthetic manipulations. Benzyl chloroformate is a standard reagent for this transformation, reacting readily with amines in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Dichloromethane (DCM) is a common solvent for such reactions due to its inertness and ability to dissolve both starting materials.

Procedure:

  • To a solution of methyl 2-(piperidin-2-yl)acetate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry.

Intermediate for Novel Piperidine-Based Scaffolds

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] This compound can serve as a starting material for the synthesis of more complex molecules. The Cbz protecting group can be readily removed via catalytic hydrogenation, liberating the piperidine nitrogen for further functionalization.[3] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in bioactive molecules.

Analog Synthesis for CNS-Active Agents

The core structure of this compound is related to methylphenidate, a well-known central nervous system (CNS) stimulant used to treat ADHD.[4] Methylphenidate is methyl phenyl(piperidin-2-yl)acetate. The target compound can be considered an N-protected precursor to analogs of methylphenidate. Research into methylphenidate analogs is an active area, with the goal of developing compounds with improved pharmacokinetic profiles or different receptor binding affinities.[5][6][7] This compound could be a key intermediate in the synthesis of such analogs.

Applications cluster_0 Target Compound cluster_1 Potential Derivatives TC Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Deriv1 Novel Piperidine Scaffolds TC->Deriv1 Cbz Deprotection Deriv2 Methylphenidate Analogs TC->Deriv2 Further Modification Deriv3 Bioactive Amides TC->Deriv3 Ester Hydrolysis & Amide Coupling

Caption: Potential applications in drug discovery.

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the safety information for its positional isomer, benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and general laboratory practice for handling novel chemical entities, the following precautions are recommended.

  • Hazard Codes (Inferred): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data is not abundant, its structural relationship to known bioactive scaffolds, such as that of methylphenidate, and the presence of the versatile N-benzyl piperidine motif, mark it as a valuable building block for the synthesis of novel therapeutic agents. The proposed synthetic route provides a practical starting point for researchers interested in utilizing this compound in their drug discovery programs. As with any novel chemical, appropriate safety precautions should be taken during handling and use.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. ([Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. ([Link])

  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google P
  • US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google P
  • CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. ([Link])

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. ([Link])

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. ([Link])

  • WO2006134482A1 - Process for producing atorvastatin, pharmaceutically acceptable salts thereof and intermediates thereof - Google P
  • List of methylphenidate analogues - Wikipedia. ([Link])

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. ([Link])

  • Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (C17H21NO4) - PubChem. ([Link])

  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed. ([Link])

  • Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate - SpectraBase. ([Link])

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. ([Link])

  • A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF - ResearchGate. ([Link])

  • benzyl 4-benzyl-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate - MOLBASE. ([Link])

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. ([Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
  • Search for patents - USPTO. ([Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Piperidine Scaffold

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its synthesis, analytical characterization, and potential applications in the development of novel therapeutics. Understanding these fundamental properties is paramount for medicinal chemists in the early stages of drug design and lead optimization.[1]

The presence of a chiral center at the 2-position of the piperidine ring, along with the ester and carbamate functionalities, allows for a high degree of structural and functional diversity. This complexity makes a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for the rational design of new chemical entities.

Chemical Identity and Core Physicochemical Profile

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 169384-56-9[3]
Molecular Formula C16H21NO4[3]
Molecular Weight 291.34 g/mol [3]
Physical State Liquid (at room temperature)[3]
Storage Temperature 2-8°C[3]
Predicted Melting Point N/A-
Predicted Boiling Point N/A-
Predicted LogP N/A-
Predicted pKa N/A-
Predicted Water Solubility N/A-

Synthesis and Structural Elucidation: A Methodological Approach

The synthesis of 2-substituted piperidine carboxylates can be achieved through various established routes. A plausible and common approach for the synthesis of this compound involves the N-protection of a suitable piperidine-2-carboxylic acid derivative, followed by esterification and subsequent functional group manipulations.

Plausible Synthetic Route

A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids as versatile pharmaceutical intermediates has been established from easily accessible N-Cbz amino acid derivatives and Meldrum's acid in a simple synthetic sequence.[4]

Synthetic_Pathway Piperidine-2-carboxylic_acid Piperidine-2-carboxylic acid Step1 N-Benzyloxycarbonylation (Cbz-Cl, Base) Piperidine-2-carboxylic_acid->Step1 N-Cbz-piperidine-2-carboxylic_acid N-Cbz-piperidine-2-carboxylic acid Step1->N-Cbz-piperidine-2-carboxylic_acid Step2 Esterification (CH3OH, Acid catalyst) N-Cbz-piperidine-2-carboxylic_acid->Step2 Methyl_N-Cbz-piperidine-2-carboxylate Methyl N-Cbz-piperidine-2-carboxylate Step2->Methyl_N-Cbz-piperidine-2-carboxylate Step3 Side-chain_elongation (e.g., Arndt-Eistert synthesis) Methyl_N-Cbz-piperidine-2-carboxylate->Step3 Target_Molecule This compound Step3->Target_Molecule

Caption: Plausible synthetic pathway for this compound.

Analytical Characterization: Ensuring Purity and Identity

A suite of analytical techniques is essential for the comprehensive characterization and quality control of this compound.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the methoxy group singlet, and the protons of the piperidine ring and the ethyl side chain (in the aliphatic region). The coupling patterns and chemical shifts of the piperidine ring protons can provide information about the ring conformation.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and ester groups, the aromatic carbons of the benzyl group, the methoxy carbon, and the carbons of the piperidine ring and the ethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation patterns of the molecule, which can further confirm its structure. The fragmentation of the molecular ion may involve cleavage of the C-C bond adjacent to the oxygen of the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

  • C=O Stretching: Strong absorption bands are expected for the carbonyl groups of the carbamate and the ester. Esters typically show a C=O stretch around 1735-1750 cm⁻¹, while carbamates exhibit this band in the range of 1690-1730 cm⁻¹.[7][8]

  • C-O Stretching: Characteristic C-O stretching vibrations for the ester and carbamate groups are also anticipated.[7]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the compound.[3][9] These techniques separate the target molecule from any starting materials, by-products, or degradation products.

Experimental Protocols for Physicochemical Property Determination

The following sections outline general experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Solubility Determination

The solubility of an ester can be determined by adding it to a known volume of a solvent and observing for the formation of a single phase.[10]

Protocol:

  • Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane) to a vial.

  • Incrementally add small, known amounts of this compound to the solvent.

  • After each addition, vortex the mixture for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

  • Continue adding the compound until a saturated solution is formed (i.e., solid/liquid phase separation is observed).

  • The solubility is then calculated based on the total amount of compound dissolved in the known volume of the solvent.

pKa Determination

The pKa of the piperidine nitrogen can be determined by potentiometric titration.[11][12]

Protocol:

  • Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point.[13]

pKa_Determination_Workflow Start Start: Prepare Compound Solution Calibrate_pH_Meter Calibrate pH Meter Start->Calibrate_pH_Meter Titration Titrate with Standard Acid Calibrate_pH_Meter->Titration Record_Data Record pH vs. Volume of Titrant Titration->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa End End: pKa Value Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Relevance in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern drug design, and its derivatives are found in numerous approved drugs.[2][14] The physicochemical properties of this compound play a crucial role in its potential as a drug candidate or a key intermediate.

  • Modulating Physicochemical Properties: The introduction of chiral piperidine scaffolds can modulate the physicochemical properties of a molecule.[15]

  • Improving Pharmacokinetic Properties: The piperidine motif can enhance druggability by being relatively metabolically stable and facilitating transport across biological membranes, thereby improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Biological Activity: 2-substituted piperidines are important units for drug discovery.[16] Pipecolic acid and its derivatives, which are structurally related to the core of the title compound, have been shown to play a role in plant and human immunity.[17][18][19]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While specific experimental data for this molecule are limited, this guide has outlined the necessary analytical techniques and experimental protocols for its thorough characterization. The versatile piperidine core, coupled with its functional group decorations, makes this compound a valuable building block in the synthesis of novel bioactive molecules. A deep understanding of its physicochemical properties is the foundation for its successful application in drug discovery and development, enabling the rational design of new therapeutics with optimized efficacy and safety profiles.

References

Click to expand
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Balaji, R., David, A. J., & Das, A. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect, 9(35), e202401932. [Link]

  • Balakumar, R., et al. (2021). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Organic & Biomolecular Chemistry, 19(39), 8535-8540. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-22. [Link]

  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., Wang, W., & Q, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116503. [Link]

  • Akhtar, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Journal of Pharmaceutical and Biomedical Analysis, 221, 115071. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • MDPI. (n.d.). Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

  • studylib.net. (n.d.). Carboxylic Acids & Esters Lab: Properties & Reactions. Retrieved from [Link]

  • ChemEd. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved from [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Spectroscopic data for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Acquisition

I've started the data acquisition phase. I'm prioritizing finding the spectroscopic data for Benzyl 2-( 2-methoxy-2-oxoethyl)piperidine-1-carboxylate. I'm focusing on getting my hands on 1H NMR, 13C NMR, IR, and Mass Spec data from reliable sources.

Initiating Detailed Data Analysis

I've moved on to analyzing the spectroscopic data. My focus is on identifying key features and trends in the 1H NMR, 13C NMR, IR, and Mass Spec data. I'm actively researching standard protocols for data acquisition and interpretation to ensure consistency. The technical guide will begin with an introduction, followed by sections for each technique. I'm aiming to include theoretical principles, experimental parameters, spectral data, in-depth interpretations, and informative tables. I'm also planning Graphviz diagrams and authoritative citations.

Expanding Data Retrieval Scope

I'm now expanding my data retrieval efforts, aiming for a more comprehensive collection of spectroscopic data for the target compound, emphasizing 1H NMR, 13C NMR, IR, and Mass Spec from reputable sources. I'm actively establishing a structure for the technical guide, which will start with an introduction and then delve into individual sections for each technique. I'll provide detailed data interpretations and quantitative summaries, complemented by Graphviz diagrams and cited authoritative sources.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR-based structural elucidation for this specific molecule. We will explore the foundational principles governing chemical shifts and coupling constants, present detailed experimental protocols for high-fidelity data acquisition, and provide a systematic interpretation of the predicted spectral data. The guide emphasizes the causality behind spectral features, including the significant impact of the N-benzyloxycarbonyl (Cbz) group on the piperidine ring's magnetic environment, which leads to the observation of rotational isomers (rotamers). All analyses are supported by tables, diagrams, and citations to authoritative literature to ensure scientific integrity.

Introduction

This compound is a substituted piperidine derivative featuring a Cbz protecting group on the nitrogen and a methoxycarbonylmethyl substituent at the C2 position. Piperidine rings are prevalent scaffolds in numerous pharmaceuticals and natural products, making their structural analysis a critical task in organic and medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural characterization of such molecules in solution.

This guide serves as a practical whitepaper for interpreting the one-dimensional (1D) ¹H and ¹³C NMR spectra of the title compound. We will dissect the molecule's structure to predict the spectral output, explain the influence of stereochemistry and conformational dynamics on the spectra, and outline a robust workflow for acquiring and assigning NMR data.

Molecular Structure and Key NMR Considerations

The structural features of this compound dictate its NMR spectral appearance. Understanding these features is paramount for accurate interpretation.

Caption: Numbered structure of the target molecule.

  • Chiral Center: The C2 carbon is a stereocenter, rendering the adjacent protons on C3 (H3) and the side-chain methylene (H9) diastereotopic. This means they are chemically non-equivalent and will exhibit different chemical shifts.

  • Diastereotopic Protons of the Piperidine Ring: Due to the chiral center and the planar nature of the carbamate group, which restricts free rotation, nearly all methylene protons on the piperidine ring (C3, C4, C5, C6) are diastereotopic and are expected to appear as distinct signals.

  • Carbamate Rotamers: The C8-N1 amide bond of the benzyloxycarbonyl group possesses significant double-bond character, leading to restricted rotation. This gives rise to two distinct rotational isomers, or rotamers (syn and anti).[2][3] In NMR, this phenomenon can manifest as a doubling of signals for the nearby piperidine protons (especially H2 and H6) or significant broadening of these signals at room temperature if the rate of interconversion is comparable to the NMR timescale.

  • Inductive and Anisotropic Effects: The electronegative oxygen and nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield.[4][5] The phenyl ring will induce anisotropic effects, causing further shifts in the benzylic (H7) and aromatic protons.

Experimental Protocol: NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.[6]

3.1. Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound. For quantitative NMR (qNMR), precise weighing to 0.01 mg is necessary.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds or in variable-temperature studies to resolve rotamers.[6]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.[9]

  • Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous, for example by using a vortex mixer. The presence of solid particles can degrade spectral resolution.[6]

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[10]

3.2. Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR (Optional, for confirmation) prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) h1 ¹H NMR (Proton Spectrum) prep->h1 Step 1 c13 ¹³C{¹H} NMR (Broadband Decoupled) h1->c13 Step 2 dept DEPT-135 (Multiplicity Edit) c13->dept Step 3 cosy ¹H-¹H COSY (H-H Connectivity) dept->cosy Step 4a hsqc ¹H-¹³C HSQC (Direct C-H Correlation) dept->hsqc Step 4b

Caption: Standard NMR workflow for structural elucidation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different chemical environments within the molecule.

Proton(s) (Label) Predicted δ (ppm) Multiplicity Integration Rationale & Coupling
H-Ar (Phenyl)7.25 - 7.40Multiplet (m)5HAromatic protons of the benzyl group.[11]
H7 (Benzylic CH₂)5.10 - 5.20Singlet (s) or AB quartet2HBenzylic protons adjacent to the carbamate oxygen. May appear as a singlet or two doublets (AB quartet) due to rotamers or chirality.[12]
H2 (Piperidine)4.00 - 4.50Multiplet (m)1HAlpha to nitrogen and the C2 substituent, significantly deshielded. Likely broad due to rotamers.
H11 (Methoxy CH₃)3.65 - 3.75Singlet (s)3HMethyl ester protons, a characteristic sharp singlet.[13]
H6eq (Piperidine)3.80 - 4.10Multiplet (m)1HEquatorial proton alpha to nitrogen, deshielded.
H9 (Side-chain CH₂)2.60 - 2.90Multiplet (m)2HDiastereotopic protons adjacent to a chiral center and an ester carbonyl. Will appear as two distinct signals, likely complex multiplets (e.g., dd).
H6ax (Piperidine)2.80 - 3.10Multiplet (m)1HAxial proton alpha to nitrogen.
H3, H4, H5 (Piperidine)1.40 - 1.90Overlapping Multiplets (m)6HComplex region for the remaining piperidine ring protons.[14][15]

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum, combined with a DEPT-135 experiment, allows for the assignment of all unique carbon atoms. The DEPT-135 experiment distinguishes carbon types: CH₃ and CH groups give positive signals, while CH₂ groups give negative (inverted) signals.[16][17] Quaternary carbons (C) are absent in DEPT spectra.[18][19]

Carbon(s) (Label) Predicted δ (ppm) DEPT-135 Signal Rationale
C10 (Ester C=O)171 - 174AbsentEster carbonyl carbon, highly deshielded.[20]
C8 (Carbamate C=O)154 - 156AbsentCarbamate carbonyl carbon.[21]
C-Ar (ipso)136 - 137AbsentAromatic carbon attached to the benzylic group.
C-Ar (o, m, p)127 - 129Positive (CH)Aromatic carbons of the benzyl group.
C7 (Benzylic CH₂)67 - 69Negative (CH₂)Benzylic carbon attached to the carbamate oxygen.
C11 (Methoxy CH₃)51 - 53Positive (CH₃)Carbon of the methyl ester.[22]
C2 (Piperidine)50 - 55Positive (CH)Carbon alpha to nitrogen and bearing the substituent.
C6 (Piperidine)44 - 47Negative (CH₂)Carbon alpha to nitrogen.[14][23]
C9 (Side-chain CH₂)38 - 42Negative (CH₂)Methylene carbon in the side chain.
C3, C5 (Piperidine)25 - 30Negative (CH₂)Piperidine ring carbons beta to the nitrogen.[24][25]
C4 (Piperidine)23 - 26Negative (CH₂)Piperidine ring carbon gamma to the nitrogen.[14]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. Key diagnostic features include the downfield shifts of protons and carbons alpha to the carbamate nitrogen (H2, H6, C2, C6), the characteristic singlets for the methoxy (δH ≈ 3.7 ppm) and benzylic (δH ≈ 5.1 ppm) groups, and the complex multiplet patterns of the piperidine ring protons arising from diastereotopicity. The potential for signal broadening or duplication due to carbamate rotamers is a critical consideration for accurate interpretation. For unambiguous assignment, especially of the complex piperidine region, 2D NMR techniques such as COSY and HSQC are highly recommended.[26][27][28] This guide provides the foundational knowledge and predictive data necessary for researchers to confidently analyze and confirm the structure of this and related molecules.

References

  • PubChem. (n.d.). Piperidine. National Institutes of Health.
  • Wikipedia. (n.d.). Piperidine.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • University of Calgary. (n.d.). C NMR Spectroscopy.
  • H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. (n.d.).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Journal of Engineering Sciences and Innovation. (n.d.). NMR studies of rotamers with multi-substituted amides.
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
  • Marcovici-Mizrahi, D., Gottlieb, H. E., Marks, V., & Nudelman, A. (1996). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. American Chemical Society.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
  • Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.).
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
  • Conformational Switches: Controlling the Carbamate C–N Rotamer Equilibrium. (n.d.). Taylor & Francis.
  • Substituent effects on the barrier to carbamate C–N rotation. (n.d.). University of Notre Dame.
  • Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. (n.d.). University of Notre Dame.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.
  • ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. (n.d.). ResearchGate.
  • PubChem. (n.d.). Benzyl carbamate. National Institutes of Health.
  • Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry.
  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025, July 9). ACS Publications.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025, August 6). ResearchGate.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • A guide to 13C NMR chemical shift values. (n.d.).
  • Chemical shifts. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed.

Sources

Sourcing and Application of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a valuable heterocyclic building block in modern drug discovery and organic synthesis. Its substituted piperidine scaffold serves as a foundational element for a diverse range of biologically active molecules. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this specific chemical entity, establishing robust quality control protocols, and understanding its synthetic applications. We will address the critical importance of isomeric purity, provide detailed methodologies for analytical validation, and explore the compound's utility as a strategic intermediate in the synthesis of complex molecular architectures.

Compound Profile and the Criticality of Isomerism

The precise structure and substitution pattern of a synthetic building block are paramount for the success of a research campaign. This compound possesses a specific arrangement that must be distinguished from its common positional isomers.

Key Identifiers:

ParameterValueSource
IUPAC Name This compound-
CAS Number 169384-56-9[1]
Molecular Formula C₁₆H₂₁NO₄[1][2]
Molecular Weight 291.34 g/mol [1]
SMILES O=C(N1C(CC(OC)=O)CCCC1)OCC2=CC=CC=C2[1]

A Note on Isomeric Specificity: Researchers must exercise extreme caution during procurement. The market contains several positional isomers of this compound, which, if used incorrectly, will lead to failed syntheses and erroneous biological data. The most common points of confusion are the 3- and 4-substituted piperidine rings. Always verify that the supplier's product corresponds to CAS Number 169384-56-9 for the 2-substituted isomer. For instance, the 4-substituted isomer is often listed under CAS Number 170737-53-8.[2]

Commercial Sourcing and Supplier Evaluation

The reproducibility of scientific research begins with high-quality, well-characterized starting materials. When sourcing this compound, it is essential to partner with suppliers who provide comprehensive analytical data.

Table of Commercial Suppliers and Related Products:

SupplierProduct Name/CAS NumberPurityAvailable Analytical DataNotes
BLDpharm This compound / 169384-56-9 Not specified, inquire for batch-specific CoANMR, HPLC, LC-MS, UPLC mentioned as available[1]A confirmed supplier of the correct 2-substituted isomer.
Sigma-Aldrich benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate / 170737-53-895%MSDSThis is the 4-substituted isomer; useful as a reference but not the target compound.[2]
Parchem benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate / 1359987-62-4Not specifiedInquireThis is the 3-substituted isomer with defined stereochemistry.[3]
Manchester Organics Benzyl 3-(2-ethoxy-2-oxo-ethyl)piperidine-1-carboxylate / 953079-96-4Not specifiedInquireNote this is the 3-substituted ethoxy ester, not the target methoxy ester.[4]

This table is for illustrative purposes. Availability and specifications are subject to change. Always request a batch-specific Certificate of Analysis (CoA) before purchase.

In-House Quality Control & Verification Protocol

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of all critical reagents upon receipt. This practice is a cornerstone of a self-validating and trustworthy research workflow.

QC_Workflow cluster_receiving Sample Reception cluster_analysis Analytical Verification cluster_decision Qualification Sample Sample Received (CAS: 169384-56-9) Inspect Visual Inspection (Color, Form) Sample->Inspect Prep Sample Preparation (Solubilization in CDCl3, MeCN) Inspect->Prep LCMS LC-MS Analysis Prep->LCMS Identity Check NMR NMR Spectroscopy (1H, 13C) Prep->NMR Structural Confirmation HPLC HPLC-UV Analysis Prep->HPLC Purity Assay Review Data Review vs. Specification LCMS->Review NMR->Review HPLC->Review Pass Qualified for Use Review->Pass Meets Criteria Fail Reject & Contact Supplier Review->Fail Discrepancy Found

Caption: Quality control workflow for incoming starting material.

Protocol 3.1: Identity and Structural Confirmation via NMR
  • Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (400 MHz or higher recommended).

  • Analysis (¹H NMR):

    • Aromatic Protons: Expect multiplets between 7.2-7.4 ppm corresponding to the benzyl group's 5 protons.

    • Benzylic Protons: A singlet or AB quartet around 5.1-5.2 ppm for the -O-CH₂-Ph protons.

    • Methoxy Protons: A sharp singlet at ~3.7 ppm for the -OCH₃ group's 3 protons.

    • Piperidine Ring Protons: A series of complex multiplets between ~1.5-4.2 ppm. The proton at the C2 position will be characteristic.

  • Analysis (¹³C NMR): Confirm the presence of the expected number of carbons, including the ester carbonyl (~172 ppm), carbamate carbonyl (~155 ppm), and aromatic carbons (~127-136 ppm).

Protocol 3.2: Molecular Weight Verification via LC-MS
  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile.

  • Method: Use a standard reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • Analysis: In the mass spectrum (positive ion mode), look for the protonated molecular ion [M+H]⁺ at m/z 292.15. The presence of a sodium adduct [M+Na]⁺ at m/z 314.13 is also common.

Protocol 3.3: Purity Assessment via HPLC-UV
  • Preparation: Use the same sample prepared for LC-MS.

  • Method: Employ a similar reverse-phase C18 method as in LC-MS, but monitor the eluent with a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Analysis: The purity is determined by the area percentage of the main peak. Pay close attention to any minor peaks, as these could be residual starting materials or, critically, positional isomers.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build more complex molecules. The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) agents and other therapeutics.[5]

The compound's design allows for two primary synthetic vectors following initial modifications:

  • N-Deprotection: The benzyloxycarbonyl (Cbz) group is a common nitrogen protecting group that can be readily removed via catalytic hydrogenation (H₂/Pd-C). This reveals the secondary amine of the piperidine ring, allowing for subsequent alkylation, acylation, or sulfonylation.

  • Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a key reaction in the synthesis of many drug candidates, including novel histone deacetylase (HDAC) and ADAMTS7 inhibitors.[6][7]

Synthetic_Utility cluster_N N-Deprotection Pathway cluster_C Ester Hydrolysis Pathway Start Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate N_Deprotect Piperidine Intermediate (Free Secondary Amine) Start->N_Deprotect H2, Pd/C C_Deprotect Carboxylic Acid Intermediate Start->C_Deprotect LiOH, THF/H2O N_Product Further Functionalization (e.g., Alkylation, Acylation) N_Deprotect->N_Product R-X, Base C_Product Amide Bond Formation (Drug Scaffolds) C_Deprotect->C_Product R-NH2, Coupling Agents

Caption: Key synthetic pathways enabled by the subject compound.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10][11]

  • Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This may involve incineration in a licensed facility.[11]

Conclusion

This compound is a high-value intermediate for pharmaceutical research, but its effective use is contingent on careful sourcing and rigorous quality control. Researchers must prioritize suppliers that provide transparent analytical data and must independently verify the identity, purity, and isomeric integrity of the material. By adhering to the protocols outlined in this guide, scientists can leverage the synthetic versatility of this building block to accelerate the discovery and development of novel therapeutics.

References

  • BLDpharm. (n.d.). 169384-56-9|this compound.
  • Parchem. (n.d.). benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • MOLBASE. (n.d.). benzyl 4-benzyl-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Santa Cruz Biotechnology. (2020). SAFETY DATA SHEET - t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
  • Chem-Impex International, Inc. (n.d.). Safety Data Sheet - Piperidine.
  • Key Organics. (n.d.). benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 170737-53-8.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304.
  • CP Lab Safety. (n.d.). benzyl (2S, 4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, min 97%, 250 mg.
  • Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.
  • Alchem Pharmtech. (n.d.). CAS 167170-23-2 | Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 1290191-79-5 | Product Name : Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate.
  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
  • Manchester Organics. (n.d.). Benzyl 3-(2-ethoxy-2-oxo-ethyl)piperidine-1-carboxylate.

Sources

Molecular weight and formula of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block relevant to medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including molecular formula and weight. A plausible and detailed synthetic protocol is presented, grounded in established chemical principles for piperidine functionalization. Furthermore, this guide outlines robust methods for the purification and analytical characterization of the title compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in structural verification. The guide also discusses the broader significance of the piperidine scaffold in modern pharmacology and potential applications of this specific molecule as an intermediate in the synthesis of more complex bioactive agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel piperidine-based compounds.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and drug discovery.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets.[3] Piperidine derivatives are integral components of numerous approved pharmaceuticals across various therapeutic areas, including oncology, neurology, and infectious diseases.[3] The conformational flexibility of the piperidine ring, often existing in a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions.

This compound represents a valuable building block within this chemical space. It incorporates three key features:

  • A Piperidine Core: Providing the fundamental three-dimensional structure.

  • A Carbamate-Protected Nitrogen: The benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis, offering stability under various reaction conditions and well-established methods for its removal. This allows for selective reactions at other parts of the molecule.

  • A Methyl Ester Side Chain: The 2-(2-methoxy-2-oxoethyl) substituent provides a reactive handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the synthesis of a diverse library of derivatives.

This guide will delve into the essential technical details of this compound, providing a foundation for its synthesis, purification, and characterization in a research and development setting.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective use in synthesis and downstream applications. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₄[4]
Molecular Weight 291.34 g/mol [4]
CAS Number 169384-56-9[4]
Appearance Predicted to be a colorless to pale yellow oil or solidGeneral knowledge of similar compounds
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthetic route is outlined below. This pathway leverages commercially available starting materials and employs common, high-yielding reactions.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Formation of Piperidine Core cluster_1 Step 2: N-Protection Start Pyridine-2-acetic acid hydrochloride Intermediate1 Methyl 2-(piperidin-2-yl)acetate Start->Intermediate1 1. Esterification (MeOH, SOCl₂) 2. Reduction (H₂, PtO₂) Intermediate1_ref Methyl 2-(piperidin-2-yl)acetate Product Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Intermediate1_ref->Product Base (e.g., Et₃N), Solvent (e.g., DCM) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product Base (e.g., Et₃N), Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(piperidin-2-yl)acetate

This step involves the esterification of the commercially available pyridine-2-acetic acid, followed by the reduction of the pyridine ring to a piperidine.

  • Esterification:

    • Suspend pyridine-2-acetic acid hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude methyl 2-(pyridin-2-yl)acetate hydrochloride.

  • Reduction:

    • Dissolve the crude ester hydrochloride in methanol (10-20 mL per gram).

    • Add platinum(IV) oxide (Adam's catalyst, ~0.05 eq) to the solution.

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi).

    • Shake or stir the reaction vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude Methyl 2-(piperidin-2-yl)acetate. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the N-protection of the secondary amine of the piperidine ring with benzyl chloroformate.

  • Reaction Setup:

    • Dissolve the crude Methyl 2-(piperidin-2-yl)acetate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 mL per gram).

    • Add a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Benzyl Chloroformate:

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred reaction mixture.

    • Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40% ethyl acetate) is generally effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts (in ppm) in a CDCl₃ solvent are as follows:

  • ¹H NMR:

    • ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

    • ~5.15 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).

    • ~4.50-4.70 ppm (m, 1H): Proton at the 2-position of the piperidine ring (CH-CH₂CO₂Me).

    • ~4.00-4.20 ppm (m, 1H): One of the equatorial protons on the piperidine ring adjacent to the nitrogen.

    • ~3.70 ppm (s, 3H): Methyl protons of the ester group (CO₂CH₃).

    • ~2.80-3.00 ppm (m, 1H): One of the axial protons on the piperidine ring adjacent to the nitrogen.

    • ~2.50-2.70 ppm (m, 2H): Methylene protons of the acetate side chain (CH₂CO₂Me).

    • ~1.20-1.90 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

  • ¹³C NMR:

    • ~172 ppm: Carbonyl carbon of the methyl ester.

    • ~155 ppm: Carbonyl carbon of the carbamate.

    • ~136 ppm: Quaternary aromatic carbon of the benzyl group.

    • ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

    • ~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).

    • ~52 ppm: Methyl carbon of the ester group (CO₂CH₃).

    • ~50-55 ppm: Carbon at the 2-position of the piperidine ring.

    • ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

    • ~35-40 ppm: Methylene carbon of the acetate side chain (CH₂CO₂Me).

    • ~20-30 ppm: Remaining methylene carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z = 292.15.

  • Common Fragmentation Patterns:

    • Loss of the benzyl group (C₇H₇, 91 Da).

    • Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

    • Loss of the methoxycarbonylmethyl group (CH₂CO₂CH₃, 73 Da).

The analytical workflow for characterization is summarized in the following diagram:

Analytical_Workflow Analytical Characterization Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Verification Purity Purity Analysis (e.g., HPLC) Start->Purity Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation Purity->Confirmation

Caption: Workflow for the analytical characterization of the final product.

Safety and Handling

Appropriate safety precautions must be taken when handling the reagents and the final product.

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Piperidine Derivatives: These can be skin and eye irritants. Avoid inhalation and direct contact.

  • Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications and Future Directions

This compound is a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. The Cbz protecting group can be removed under standard hydrogenolysis conditions, freeing the piperidine nitrogen for further functionalization.

Given the prevalence of the piperidine scaffold in pharmacologically active compounds, this molecule is a valuable starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Wang, M., Wang, W., & Qin, Y. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • BLDpharm. (n.d.). This compound.
  • Balakumar, C., Lamba, P., & Kishore, D. (2012). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.
  • Abdel-Wahab, B. F., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18.

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[2][3][4] This guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in drug discovery, detailing their synthesis, therapeutic applications, and the structure-activity relationships that establish them as a "privileged scaffold" in the pharmaceutical industry.[2][5]

The utility of the piperidine scaffold in drug design is deeply rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents. This is a critical feature for optimizing interactions with biological targets.[2] The integrated nitrogen atom provides a versatile handle for modulating key drug-like properties.[5]

Physicochemical and Pharmacokinetic Advantages

The piperidine moiety confers several advantageous properties to a drug candidate, influencing its behavior in a biological system:

  • Solubility and Lipophilicity: The nitrogen atom can act as a hydrogen bond acceptor. When protonated at physiological pH, it can also act as a hydrogen bond donor. This dual capability allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability and distribution within the body.[2]

  • Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[5][6] However, the substitution pattern, particularly at positions adjacent to the nitrogen atom, can influence its susceptibility to oxidative metabolism.[5][6] Strategic placement of substituents can mitigate metabolic liabilities and prolong the half-life of a drug.

  • Target Engagement: The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.22) allows it to form strong ionic interactions with acidic residues, such as aspartate or glutamate, in the binding pockets of target proteins.[6] This can significantly contribute to the binding affinity and selectivity of a ligand.[7]

Strategic Synthesis of Piperidine Derivatives: A Field-Proven Perspective

The construction of the piperidine ring and its subsequent functionalization are mature areas of organic synthesis, with a vast arsenal of methodologies available to the medicinal chemist.[3][8] The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Key Synthetic Strategies

A summary of prominent synthetic strategies for piperidine derivatives is presented below:

Synthetic StrategyDescriptionKey Considerations
Pyridine Reduction Hydrogenation of substituted pyridines is a direct and common method to access piperidines.[3][9] This can be achieved using various catalysts, such as platinum, palladium, or rhodium, under hydrogen pressure.[10]Control of stereoselectivity can be challenging. The choice of catalyst and reaction conditions is crucial for achieving the desired diastereomer.[9]
Intramolecular Cyclization Cyclization of acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center is a versatile approach.[3][10] This includes methods like reductive amination of keto-amines and aza-Michael additions.[3][10]The success of this strategy depends on the ease of synthesizing the linear precursor and the efficiency of the cyclization step. Regio- and stereoselectivity are key challenges.[3]
Intermolecular Reactions Multi-component reactions, such as the Mannich reaction, and cycloaddition reactions provide rapid access to complex piperidine scaffolds.[3][11]These reactions can be highly efficient in building molecular complexity in a single step but may require significant optimization to control selectivity.
Experimental Protocol: Diastereoselective Synthesis of a Substituted Piperidine via Pyridine Reduction

This protocol describes a common procedure for the synthesis of a cis-substituted piperidine derivative through the hydrogenation of a pyridine precursor. The rationale behind this choice is its straightforwardness for accessing the thermodynamically favored cis isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the substituted pyridine (1.0 eq) in methanol (0.1 M) in a high-pressure reaction vessel, add platinum(IV) oxide (0.05 eq).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired cis-piperidine derivative.

Self-Validation: The stereochemical outcome of the reaction can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the protons on the piperidine ring. The purity of the final compound should be assessed by LC-MS and High-Performance Liquid Chromatography (HPLC).

The Pharmacological Landscape of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their successful application in treating a wide array of diseases.[3][12][13]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes has been extensively exploited.

  • Antipsychotics: Many atypical antipsychotics, such as risperidone and paliperidone, feature a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.[14]

  • Analgesics: The piperidine ring is the core structure of potent opioid analgesics like fentanyl and meperidine.[15][16] The nitrogen atom and the three-dimensional arrangement of substituents are critical for high-affinity binding to opioid receptors.[7][15]

  • Alzheimer's Disease: Donepezil, a widely used drug for the treatment of Alzheimer's disease, contains a piperidine ring that plays a key role in its inhibitory activity against acetylcholinesterase.[12][17]

Oncology

In the realm of oncology, piperidine derivatives have emerged as important therapeutic agents.[18][19]

  • Mechanism of Action: Piperidine-containing anticancer drugs exhibit diverse mechanisms of action, including the inhibition of key signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[18] They can also induce apoptosis and inhibit cell migration.[18]

  • Examples: Several piperidine derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, prostate, colon, and lung cancer.[18] For instance, certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells than the reference drug bleomycin.[3]

Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial and antiparasitic drugs.[3][12]

  • Antiparasitic Agents: The natural product febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic drugs.[3][20]

  • Antibacterial and Antifungal Activity: Various synthetic piperidine derivatives have shown promising activity against a range of bacteria and fungi.[21]

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.[21][22][23] Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

A generalized workflow for investigating the SAR of a series of piperidine derivatives is depicted below:

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synthesis Design & Synthesize Piperidine Analogs In_Vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) Synthesis->In_Vitro Test Analogs In_Vivo In Vivo Models (e.g., Disease Models) In_Vitro->In_Vivo Promising Candidates SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Synthesis Design New Analogs

Caption: A typical workflow for SAR studies of piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a cornerstone of medicinal chemistry, offering a unique combination of favorable physicochemical properties, synthetic tractability, and diverse pharmacological activities.[2][3] Its privileged status is well-deserved, as evidenced by the large number of approved drugs containing this versatile heterocycle.[3] Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and stereochemically defined piperidine derivatives. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of next-generation piperidine-based therapeutics.[15] The enduring legacy and ongoing potential of the piperidine scaffold ensure its continued prominence in the quest for new and effective medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Unpublished.
  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871556. [Link]

  • Unpublished.
  • Unpublished.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 268-290. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]

  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Sarkar, M., & Chawla, P. (2023). Therapeutic Efficacy of Black Pepper in Gastrointestinal Disorders. In Herbs, Spices, and Medicinal Plants for Human Gastrointestinal Disorders. Apple Academic Press. [Link]

  • Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1431-1449. [Link]

  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 1-20. [Link]

  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • Wikipedia. (2026). Fentanyl. [Link]

  • Wikipedia. (2026). Piperidine. [Link]

Sources

N-Acylpiperidine Carboxylic Acids: A Technical Guide to Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The N-acylpiperidine carboxylic acid scaffold is a prime example of such a "privileged structure."[1] This motif, characterized by a piperidine ring N-acylated and bearing a carboxylic acid group, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a multitude of interactions with biological targets.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in drug discovery.[2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-acylpiperidine carboxylic acids, from their fundamental synthesis and conformational properties to their diverse applications as modulators of biological function.

I. Synthetic Strategies: Constructing the Core

The synthetic accessibility of N-acylpiperidine carboxylic acids is a key driver of their widespread use. A variety of robust methods exist for the construction of the piperidine core and the subsequent introduction of the N-acyl and carboxylic acid functionalities. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

A. Synthesis of the Piperidine Ring

The piperidine heterocycle can be synthesized through numerous strategies, with the catalytic hydrogenation of pyridine precursors being a common and efficient method.[3] For instance, piperidine-4-carboxylic acid can be prepared by the hydrogenation of 4-pyridinecarboxylic acid using a palladium on carbon (Pd/C) catalyst.[3]

Experimental Protocol: Synthesis of Piperidine-4-carboxylic Acid via Hydrogenation [3]

  • Reaction Setup: In a hydrogenation vessel, combine 4-pyridinecarboxylic acid, water, and 10% palladium on carbon in a weight ratio of approximately 1:5-8:0.01-0.05.

  • Inerting: Purge the vessel with nitrogen gas to remove air.

  • Hydrogenation: Introduce hydrogen gas to the vessel and maintain a pressure of 4-5 MPa. Heat the reaction mixture to 90-100 °C and stir for 3-4 hours.

  • Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the reaction mixture to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate by distillation under reduced pressure to remove about 50% of the water. Cool the solution to 30 °C and add methanol to precipitate the piperidine-4-carboxylic acid. Further cool the mixture to 10 °C and collect the solid product by centrifugation.

This method provides a straightforward route to the piperidine-4-carboxylic acid core, which can then be further functionalized.

B. N-Acylation of Piperidine Carboxylic Acids

The N-acylation of the piperidine nitrogen is a crucial step in the synthesis of the target scaffold. This transformation is typically achieved by reacting the piperidine carboxylic acid (or its ester derivative) with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base.[4][5]

Experimental Protocol: General N-Acetylation using Acetic Anhydride [4]

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine carboxylic acid (1 mmol) in a suitable solvent (e.g., water or solvent-free).

  • Acylation: Add acetic anhydride (1.2 mmol) to the mixture and stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).

  • Isolation: Allow the product to crystallize or purify by column chromatography to obtain the N-acetylated piperidine carboxylic acid.

A variety of acyl groups can be introduced by using the corresponding acyl chloride or anhydride, providing a diverse range of N-acylpiperidine carboxylic acid building blocks.

C. Synthesis of N-Boc Protected Intermediates

The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in multi-step syntheses, allowing for selective transformations at the carboxylic acid moiety.[6][7] N-Boc-piperidine-4-carboxylic acid is a key commercially available or readily synthesized intermediate.[7]

Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [7]

  • Reaction Setup: In a round-bottomed flask, suspend piperidine-4-spiro-5'-hydantoin (1 equivalent) in a mixture of methanol and deionized water.

  • Boc Protection: Add triethylamine (approximately 2 equivalents) and stir the suspension for 30 minutes. Add di-tert-butyl dicarbonate (Boc-anhydride, approximately 10 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours.

  • Isolation: Collect the resulting solid by suction filtration and dry under vacuum to yield N-Boc-piperidine-4-spiro-5'-hydantoin.

  • Hydrolysis: Suspend the N-Boc protected hydantoin in a mixture of THF and 2.0 M potassium hydroxide solution and stir for 4 hours.

  • Work-up and Purification: Acidify the reaction mixture to pH 6.5 with HCl to precipitate the product. Collect the solid by filtration, wash, and dry to obtain N-Boc-piperidine-4-carboxylic acid.

This protocol highlights a robust method for preparing a key intermediate for the synthesis of a wide array of N-acylpiperidine carboxylic acid derivatives.

II. Conformational Analysis and Structural Properties

The three-dimensional conformation of the N-acylpiperidine ring is a critical determinant of its biological activity. The interplay of steric and electronic effects governs the conformational landscape of these molecules.

A. Chair and Twist-Boat Conformations

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of the N-acyl group introduces a partial double bond character to the N-C(O) bond, leading to planarization around the nitrogen atom. This results in pseudoallylic strain, which significantly influences the conformational preference of substituents, particularly at the 2-position.[5] This strain generally favors an axial orientation of a substituent at the C2 position.[5]

In addition to the chair conformation, N-acylpiperidines can also adopt higher-energy twist-boat conformations.[5][8] The energy difference between the chair and twist-boat forms is relatively small, and the twist-boat conformation can be populated, especially when stabilized by interactions with a protein binding pocket.[5]

Caption: Conformational equilibrium between chair and twist-boat forms of the N-acylpiperidine ring.

B. NMR Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of N-acylpiperidine carboxylic acids in solution.[9][10] Temperature-dependent NMR studies can be used to determine the energy barriers for ring inversion and to quantify the populations of different conformers.[9][10] The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed insights into the spatial arrangement of atoms and the preferred orientation of substituents.[8]

III. Applications in Drug Discovery

The unique structural and physicochemical properties of N-acylpiperidine carboxylic acids have made them invaluable scaffolds in the design of a wide range of therapeutic agents.

A. Protease Inhibitors

N-acylpiperidine carboxylic acids have been successfully employed as core structures in the development of inhibitors for various proteases, including those from the hepatitis C virus (HCV) and renin.[11][12][13]

  • HCV NS3/4A Protease Inhibitors: The HCV NS3/4A protease is a key enzyme in the viral life cycle, making it a prime target for antiviral therapy.[12] Macrocyclic N-acylpiperidine derivatives have been designed to fit into the active site of the protease, forming key interactions with catalytic residues.[11][14] X-ray crystal structures of these inhibitors in complex with the protease have provided detailed insights into their binding mode, revealing interactions with both the protease and helicase domains of the NS3 protein.[12]

HCV_Protease_Inhibition cluster_Protease HCV NS3/4A Protease Inhibitor Macrocyclic N-Acylpiperidine ActiveSite Active Site (S1'-S4) Inhibitor->ActiveSite HelicaseDomain Helicase Domain Inhibitor->HelicaseDomain Interaction

Caption: Binding of a macrocyclic N-acylpiperidine inhibitor to the HCV NS3/4A protease.

  • Renin Inhibitors: Renin is an aspartic protease that plays a crucial role in the regulation of blood pressure.[11][13] Substituted piperidine derivatives have been identified as potent nonpeptidic renin inhibitors.[11] Molecular modeling and X-ray crystallography have been instrumental in optimizing the interactions of these inhibitors with the active site of renin, leading to compounds with high affinity and good oral bioavailability.[13][15][16][17]

B. Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[3][18][19][20] N-acylpiperidine derivatives have been developed as potent and selective DPP-4 inhibitors.[14][18] Structure-activity relationship (SAR) studies have shown that modifications to the acyl group and substituents on the piperidine ring can significantly impact inhibitory potency and selectivity.[14][18][19]

Compound/ScaffoldTargetIC50 (nM)Reference
2-benzylpyrrolidine derivativeDPP-4300[14]
Phenethyl-piperazine derivativeDPP-41200[14]
4-benzylpiperidine derivativeDPP-41600[14]
4-amino-1-benzylpiperidine derivativeDPP-44000[14]
Piperidine-based derivative (+)-26gRenin0.20[13]
C. Peptidomimetics

The constrained conformation of the N-acylpiperidine scaffold makes it an excellent template for mimicking peptide secondary structures, such as β-turns and β-sheets.[21][22] By appending amino acid side chains to the piperidine ring, researchers can create non-peptidic molecules that mimic the spatial arrangement of key residues in a peptide, thereby modulating protein-protein interactions.[21] This approach offers the advantage of improved metabolic stability and oral bioavailability compared to traditional peptide-based therapeutics.[22]

IV. Structure-Activity Relationships (SAR)

The systematic modification of the N-acylpiperidine carboxylic acid scaffold has allowed for the elucidation of key structure-activity relationships, guiding the design of more potent and selective inhibitors.

  • N-Acyl Group: The nature of the N-acyl group plays a crucial role in target engagement. For example, in DPP-4 inhibitors, the acyl group often occupies a specific pocket in the enzyme's active site, and its size, shape, and electronic properties can be optimized to enhance binding affinity.[18][19]

  • Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring provide a means to fine-tune the inhibitor's properties. Substituents can be introduced to occupy specific sub-pockets of the target protein, leading to increased potency and selectivity.[13][14]

  • Carboxylic Acid Moiety: The carboxylic acid group is often involved in key hydrogen bonding or ionic interactions with the target protein.[11] It can also serve as a handle for further derivatization to improve pharmacokinetic properties.

SAR_Concept cluster_Scaffold N-Acylpiperidine Scaffold cluster_Modifications Structural Modifications cluster_Properties Modulated Properties Scaffold Piperidine Carboxylic Acid AcylGroup N-Acyl Group RingSubst Ring Substituents Carboxyl Carboxylic Acid Potency Potency AcylGroup->Potency Selectivity Selectivity RingSubst->Selectivity PK Pharmacokinetics Carboxyl->PK

Caption: Key structural elements of the N-acylpiperidine scaffold for SAR studies.

V. Conclusion and Future Perspectives

N-acylpiperidine carboxylic acids represent a remarkably versatile and privileged scaffold in modern drug discovery. Their synthetic accessibility, coupled with their unique conformational properties, has enabled the development of a diverse array of potent and selective modulators of various biological targets. The continued exploration of novel synthetic methodologies, deeper understanding of their conformational behavior, and the application of structure-based design principles will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable molecular framework. As our understanding of complex biological pathways continues to grow, the N-acylpiperidine carboxylic acid scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

  • O'Meara, J.A., Lemke, C.T., Godbout, C., Kukolj, G., Lagace, L., Moreau, B., Thibeault, D., White, P.W., & Llinas-Brunet, M. (2013). Molecular Mechanism by Which a Potent Hepatitis C Virus NS3-NS4A Protease Inhibitor Overcomes Emergence of Resistance. Journal of Biological Chemistry, 288, 5673-5681. [Link]

  • Jeyaraman, R., & Ravindran, T. (2008). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Journal of Molecular Structure, 889(1-3), 153-161. [Link]

  • Duke, R. P., Jones, R. A. Y., & Aroney, M. J. (1977). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 499-504. [Link]

  • Rahuel, J., Rasetti, V., Maibaum, J., Rüeger, H., Göschke, R., Cohen, N. C., Stutz, S., Cumin, F., Fuhrer, W., Wood, J. M., & Grütter, M. G. (2000). Renin inhibition by substituted piperidines: a novel paradigm for the inhibition of monomeric aspartic proteinases?. Structure, 8(3), 281-292. [Link]

  • Lamarre, D., Anderson, P. C., Bailey, M., Beaulieu, P., Bolger, G., Bonneau, P., Bös, M., Cameron, D. R., Cartier, M., Cordingley, M. G., Faucher, A. M., Goudreau, N., Kawai, S. H., Kukolj, G., Lagacé, L., LaPlante, S. R., Nar, M., Pargellis, C., Poirier, M., Rancourt, J., ... & Llinas-Brunet, M. (2003). An NS3 protease inhibitor with potent antiviral activity in hepatitis C virus-infected chimpanzees. Nature, 426(6963), 186-189. [Link]

  • Pellegrino, S., Tonali, N., Erba, E., Kaffy, J., Taverna, M., Contini, A., Taylor, M., Allsop, D., Gelmi, M. L., & Ongeri, S. (2018). β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. Chemical Communications, 54(76), 10696-10699. [Link]

  • Bezençon, O., Bur, D., Weller, T., Richard-Bildstein, S., Remen, L., Sifferlen, T., Corminboeuf, O., Grisostomi, C., Boss, C., Prade, L., Delahaye, S., Treiber, A., Strickner, P., Binkert, C., Hess, P., Steiner, B., & Fischli, W. (2009). Design and preparation of potent, nonpeptidic, bioavailable renin inhibitors. Journal of Medicinal Chemistry, 52(12), 3689-3702. [Link]

  • Holsworth, D. D., et al. (2010). Identification of a new biaryl scaffold generating potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5894-5897. [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41363-41374. [Link]

  • Organic Syntheses. (2004). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 81, 232. [Link]

  • Singh, R. P., & Singh, O. V. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(10), 1255-1260. [Link]

  • Halima, T. B., Aouadi, K., & Al-Ghamdi, S. (2022). Pharmacophore modelling, docking and molecular dynamic simulation studies in the discovery of potential human renin inhibitors. Journal of Molecular Graphics and Modelling, 116, 108272. [Link]

  • Bezençon, O., et al. (2010). Piperidine-based renin inhibitors: upper chain optimization. Bioorganic & Medicinal Chemistry Letters, 20(21), 6438-6442. [Link]

  • Ali, M. A., et al. (2015). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking Their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. Current Topics in Medicinal Chemistry, 15(23), 2374-2395. [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2004). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic Acid. Organic Syntheses, 81, 232. [Link]

  • Lacombe, P., et al. (2010). Identification of a new biaryl scaffold generating potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5894-5897. [Link]

  • Wodtke, R., Steinberg, J., Köser, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41363-41374. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • Hirschmann, R., et al. (1992). The β-D-Glucose Scaffold as a β-Turn Mimetic. Accounts of Chemical Research, 25(7), 302-309. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 78(10), 1461-1471. [Link]

  • Sharma, S., & Soman, S. S. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 146, 107277. [Link]

  • Shi, L., et al. (2012). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Current Medicinal Chemistry, 19(22), 3680-3696. [Link]

  • Pearson. Show how to synthesize the following amines from the indicated starting materials by acylation–reduction. (a) N-butylpiperidine from piperidine (b) N-benzylaniline from aniline. [Link]

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
  • CDN. N-Terminus Acetylation Protocol. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Wang, J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Chemical Information and Modeling, 62(6), 1461-1469. [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [Link]

  • Indian Academy of Sciences. (2007). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 169384-56-9). As a key intermediate in the synthesis of various pharmaceuticals, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This document synthesizes critical data from safety data sheets (SDS) of structurally analogous compounds to provide a robust framework for its safe utilization in a research and development setting.

Compound Profile and Physicochemical Properties

This compound is a substituted piperidine derivative. The presence of the benzyl carboxylate and the methoxy-oxoethyl functionalities dictates its reactivity and physical state. While specific data for this compound is limited, related structures suggest it is likely a solid at room temperature.[4]

PropertyInferred Value/CharacteristicSource/Rationale
Molecular Formula C₁₆H₂₁NO₄[5]
Molecular Weight 291.34 g/mol [5]
Appearance White to light yellow powder or crystalAnalogy to similar compounds[4]
Storage Temperature 2-8°C, sealed in a dry environment[5]
Solubility Soluble in organic solvents such as THFInferred from synthesis protocols[1]
Stability Stable under recommended storage conditions. May be sensitive to air and heat.Analogy to similar compounds[4]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred from Analogous Compounds)
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Synthesized from SDS of related piperidine compounds.

The piperidine moiety itself can be toxic, and N-Cbz protected piperidines should be handled with care.[6] The benzyl group and the ester functionalities may also contribute to the overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential when handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is critical to minimize inhalation exposure to any dust or aerosols. The causality is straightforward: the fume hood's negative pressure environment draws airborne contaminants away from the user's breathing zone. A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.

PPESpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential absorption.
Eye Protection Chemical safety gogglesTo protect against splashes and airborne particles.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or aerosols.

Source: General laboratory safety guidelines and SDS of related compounds.[6][8]

PPE_Selection Gloves Gloves Dermal Dermal Gloves->Dermal Prevents Goggles Goggles Ocular Ocular Goggles->Ocular Prevents LabCoat LabCoat LabCoat->Dermal Minimizes Respirator Respirator Inhalation Inhalation Respirator->Inhalation Prevents

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling Procedures: A Step-by-Step Approach
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any airborne particles. Use a spatula for solid transfers and avoid creating dust.

  • In-Use : When used in reactions, ensure the apparatus is properly assembled and vented into the fume hood's exhaust system.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Remove and wash contaminated clothing. Wash hands thoroughly with soap and water.[8]

Safe_Handling_Workflow Start Start: Prepare for Handling Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Compound Prepare_Hood->Weigh_Transfer In_Use In-Use Operations (e.g., reaction setup) Weigh_Transfer->In_Use Decontaminate Decontaminate Work Area and Equipment In_Use->Decontaminate Remove_PPE Remove and Dispose of/Clean PPE Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Storage Conditions: Ensuring Stability and Safety

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] The recommended storage temperature is between 2-8°C.[5] Keep it away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Spill Response Protocol
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated, preferably with a fume hood.

  • Contain : Prevent further spread of the spill using an inert absorbent material like vermiculite or sand.[7][9]

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Spill_Response_Flowchart Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess Small_Spill Small, Manageable Spill? Assess->Small_Spill Yes Large_Spill Large or Unmanageable Spill Assess->Large_Spill No Contain Contain the Spill (Use absorbents) Small_Spill->Contain Call_Help Call for Emergency Assistance Large_Spill->Call_Help End Spill Response Complete Call_Help->End Cleanup Clean up the Spill (Wear appropriate PPE) Contain->Cleanup Decontaminate_Area Decontaminate the Area Cleanup->Decontaminate_Area Dispose Dispose of Waste Properly Decontaminate_Area->Dispose Dispose->End

Disposal Considerations

Dispose of unused or waste material in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. All contaminated materials (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

Synthesis and Potential Impurities

The synthesis of piperidine derivatives often involves the use of reagents that require careful handling. For instance, the synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, involves acylation, sulfonation, and substitution reactions.[1] Potential impurities could include unreacted starting materials or byproducts from side reactions. Understanding the synthetic route is crucial for anticipating potential hazards associated with the final product. For example, if benzyl bromide is used in the synthesis, there is a possibility of its presence as an impurity, which could lead to the formation of N-benzylated pyridinium salts as byproducts.[10]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. By understanding its potential hazards and implementing appropriate control measures, researchers can mitigate risks and ensure a safe working environment.

References

  • Fisher Scientific. (2023, September 22). Safety Data Sheet: Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
  • ROTH, C. (n.d.). Safety Data Sheet: Piperidine.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Ambeed. (n.d.). CAS No. 169384-56-9 Specifications.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • CP Lab Safety. (n.d.). benzyl (2S, 4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, min 97%, 250 mg.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423–441.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Apollo Scientific. (2023, July 11). Piperidine-2,5-dione Safety Data Sheet.
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, m1738.
  • Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate.
  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • ROTH, C. (2025, March 31). Safety Data Sheet: Piperidine.
  • BLDpharm. (n.d.). 169384-56-9|this compound.
  • GOV.UK. (n.d.). ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version).
  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

Sources

Storage conditions for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Optimal Storage of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Proper Storage

This compound is a complex organic molecule with applications in pharmaceutical research and development. The integrity of this compound is paramount for reproducible experimental outcomes. Improper storage can lead to degradation, altering the compound's purity and potentially its biological activity. This guide delves into the key factors influencing its stability and provides actionable protocols for its preservation.

The molecule's structure, featuring a benzyl carbamate, a piperidine ring, and a methyl ester, dictates its chemical vulnerabilities. Understanding these functional groups is the foundation for establishing optimal storage conditions.

Deconstructing the Molecule: A Functional Group Analysis of Stability

The stability of this compound is best understood by examining its constituent functional groups: the N-benzyl carbamate, the piperidine heterocycle, and the methyl ester.

  • N-Benzyl Carbamate: This group is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. While stable at neutral pH, prolonged exposure to strong acids or bases can lead to the removal of the benzyloxycarbonyl (Cbz) protecting group.

  • Piperidine Ring: Piperidine and its derivatives are known to be sensitive to heat and moisture.[1] They should be stored in a cool, dry environment to prevent potential degradation.[1] The nitrogen atom in the piperidine ring can also be susceptible to oxidation.

  • Methyl Ester: The methyl ester functional group is prone to hydrolysis, a reaction that is accelerated by the presence of moisture, acids, or bases. This degradation pathway would result in the formation of the corresponding carboxylic acid, altering the chemical properties of the compound.

Given these characteristics, the primary threats to the stability of this compound are temperature, humidity, and extreme pH environments.

Recommended Storage Conditions: A Quantitative Approach

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on the chemical properties of its functional groups and general best practices for similar compounds.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Minimizes the rate of potential degradation reactions, such as hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Reduces the risk of oxidation, particularly of the piperidine nitrogen.
Light Exposure Amber Vial/DarknessProtects the compound from potential light-induced degradation.[1]
Humidity Dry/AnhydrousPrevents hydrolysis of the methyl ester and minimizes other moisture-related degradation.[1]
Container Tightly Sealed, Inert MaterialPrevents contamination and exposure to atmospheric moisture and oxygen.[2]

Experimental Workflow: Protocol for Optimal Storage

The following step-by-step protocol outlines the best practices for handling and storing this compound upon receipt and during routine use in the laboratory.

Protocol 1: Initial Receipt and Aliquoting

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.

  • Inert Atmosphere: If the compound is to be stored for an extended period, it is advisable to transfer it to a clean, dry amber vial under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Aliquoting: To minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use vials.

  • Sealing: Tightly seal the vials, preferably with PTFE-lined caps, to ensure an airtight closure.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.

  • Initial Storage: Place the aliquoted vials in a refrigerator at 2-8°C.

Protocol 2: Routine Handling and Use

  • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.

  • Inert Gas Blanket: When accessing the compound, it is good practice to flush the headspace of the vial with an inert gas before re-sealing.

  • Minimize Exposure: Keep the time the vial is open to a minimum to reduce exposure to air and moisture.

  • Return to Storage: Promptly return the vial to the recommended storage conditions (2-8°C) after use.

Visualizing the Logic: Storage and Handling Decision Tree

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

Storage_Workflow cluster_receipt Upon Receipt cluster_storage_prep Storage Preparation cluster_storage Storage Conditions cluster_usage Routine Use start Compound Received inspect Inspect Container Seal start->inspect seal_ok Seal Intact? inspect->seal_ok seal_bad Contact Supplier seal_ok->seal_bad No storage_decision Long-term or Frequent Use? seal_ok->storage_decision Yes aliquot Aliquot under Inert Gas storage_decision->aliquot Frequent Use bulk_store Store Bulk under Inert Gas storage_decision->bulk_store Long-term store Store at 2-8°C in Dark, Dry Location aliquot->store bulk_store->store use Need to Use Compound store->use equilibrate Equilibrate to Room Temp use->equilibrate open_use Open and Use Briefly equilibrate->open_use reseal Reseal Tightly open_use->reseal reseal->store Return to Storage

Caption: Decision workflow for optimal storage and handling.

Potential Degradation Pathways and Their Mitigation

Based on the chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the Methyl Ester: This reaction is catalyzed by water and can be accelerated by acidic or basic conditions.

    • Mitigation: Storing the compound in a dry environment and avoiding contact with acidic or basic solutions will minimize hydrolysis.[1] Using anhydrous solvents for preparing solutions is also recommended.

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.

    • Mitigation: Storing the compound under an inert atmosphere (argon or nitrogen) will significantly reduce the risk of oxidation.

Conclusion: Ensuring Compound Integrity Through Best Practices

The stability of this compound is crucial for its effective use in research and development. By adhering to the storage and handling protocols outlined in this guide, scientists can minimize degradation, ensure the purity of their samples, and contribute to the validity and reproducibility of their experimental data. A proactive approach to storage, grounded in an understanding of the compound's chemical properties, is a cornerstone of scientific rigor.

References

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Pharmaffiliates. (n.d.). Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate. [Link]

Sources

Methodological & Application

Application Note: A Practical, Multi-Step Synthesis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a valuable substituted piperidine derivative for pharmaceutical research and drug development. The described synthetic pathway commences with the readily available starting material, DL-pipecolic acid. The methodology encompasses three primary transformations: (1) N-protection of the piperidine secondary amine with a benzyloxycarbonyl (Cbz) group, (2) homologation of the C2-carboxylic acid via the Arndt-Eistert reaction, and (3) subsequent methyl esterification. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a detailed experimental procedure but also the underlying chemical principles and rationale for key experimental choices.

Introduction

Substituted piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Their conformational pre-organization and ability to engage in specific ligand-receptor interactions make them highly sought-after building blocks. The target molecule, this compound, incorporates several key features beneficial for further chemical elaboration: a protected nitrogen atom to prevent unwanted side reactions, and a reactive methyl ester for amide bond formation or other modifications.

This document outlines a reliable and scalable synthetic route, designed to provide a high-purity final product. The chosen pathway balances efficiency, cost-effectiveness of reagents, and operational simplicity.

Synthetic Strategy Overview

The synthesis is designed as a linear three-step sequence starting from DL-pipecolic acid.

  • Step 1: N-Protection. The secondary amine of DL-pipecolic acid is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to ensure regioselectivity in the subsequent homologation reaction by preventing the amine from interfering with the reagents. The Cbz group is selected for its stability under the conditions of the Arndt-Eistert reaction and its susceptibility to removal via hydrogenolysis, which is orthogonal to many other protecting groups.[1]

  • Step 2: Arndt-Eistert Homologation. The carboxylic acid of N-Cbz-pipecolic acid is elongated by one methylene unit. This classic homologation reaction proceeds through three key stages: conversion of the carboxylic acid to an acyl chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement to generate a ketene intermediate.[2][3]

  • Step 3: Methyl Ester Formation. The ketene intermediate generated in the Wolff rearrangement is trapped with methanol to directly afford the desired methyl ester. This approach is more efficient than trapping with water to form the homologous acid and then performing a separate esterification step.[4][5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start DL-Pipecolic Acid Step1 Step 1: N-Cbz Protection (Cbz-Cl, Base) Start->Step1 Intermediate1 N-Cbz-DL-pipecolic acid Step1->Intermediate1 Step2 Step 2: Arndt-Eistert Homologation (SOCl₂, Diazomethane) Intermediate1->Step2 Intermediate2 Diazoketone Intermediate Step2->Intermediate2 Step3 Step 3: Wolff Rearrangement & Esterification (Ag₂O, Methanol) Intermediate2->Step3 Product Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Step3->Product

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Safety Precaution: Diazomethane is a toxic and potentially explosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood, using appropriate safety equipment, including a blast shield. It is recommended to use diazomethane as a solution in a suitable solvent like diethyl ether and to use non-etched glassware.

Materials and Reagents
ReagentGradeSupplier
DL-Pipecolic Acid≥98%Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)≥97%Acros Organics
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
1,4-DioxaneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
DiazomethanePrepared in situ or as a solution(See protocol below)
Silver(I) Oxide (Ag₂O)≥99%Strem Chemicals
MethanolAnhydrousSigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (N-Cbz-DL-pipecolic acid)

Rationale: This step utilizes the Schotten-Baumann reaction conditions to protect the secondary amine of pipecolic acid.[1] The reaction is performed in a biphasic system or an aqueous/organic co-solvent system with a base to neutralize the HCl generated during the reaction.

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve DL-pipecolic acid (12.9 g, 100 mmol) in 100 mL of 1 M sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • To this cold solution, add benzyl chloroformate (18.8 g, 110 mmol, 1.1 eq) and a 2 M sodium hydroxide solution (60 mL, 120 mmol, 1.2 eq) simultaneously and dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be maintained above 10.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 6 M HCl at 0 °C. A white precipitate will form.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a viscous oil or a white solid. The product can be purified further by recrystallization from ethyl acetate/hexanes.

Expected Yield: 85-95%.

Step 2 & 3: Synthesis of this compound via Arndt-Eistert Homologation

Rationale: This two-part procedure first activates the carboxylic acid to an acyl chloride, which is then reacted with diazomethane. The resulting diazoketone is then subjected to a silver(I) oxide-catalyzed Wolff rearrangement in the presence of methanol. Methanol acts as a nucleophile to trap the ketene intermediate, directly forming the desired methyl ester.[5][6]

Arndt_Eistert_Mechanism cluster_0 Acyl Chloride Formation cluster_1 Diazoketone Formation cluster_2 Wolff Rearrangement & Esterification Acid N-Cbz-Pipecolic Acid AcylChloride N-Cbz-Pipecoloyl Chloride Acid->AcylChloride SOCl₂ Diazoketone Diazoketone Intermediate AcylChloride->Diazoketone + CH₂N₂ - HCl Diazomethane CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, Δ - N₂ Product Target Methyl Ester Ketene->Product + CH₃OH

Caption: Key stages of the Arndt-Eistert homologation process.

Procedure:

Part A: Acyl Chloride Formation

  • Place the N-Cbz-DL-pipecolic acid (13.15 g, 50 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution).

  • Add thionyl chloride (11.9 g, 7.3 mL, 100 mmol, 2.0 eq) to the flask.

  • Heat the mixture at 70 °C for 2 hours. The solid should dissolve completely.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal. The resulting N-Cbz-pipecoloyl chloride is a yellow oil and is used immediately in the next step without further purification.

Part B: Homologation and Esterification

  • Dissolve the crude acyl chloride in 50 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (~60 mmol, 1.2 eq) to the acyl chloride solution with gentle stirring. A vigorous evolution of nitrogen gas will be observed. Caution: Perform this step behind a blast shield.

  • Continue adding the diazomethane solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully quench any remaining diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • The ethereal solution of the diazoketone is then filtered to remove any triethylamine hydrochloride (if the Newman-Beal modification was used).

  • In a separate flask, prepare a suspension of silver(I) oxide (1.16 g, 5 mmol, 0.1 eq) in 100 mL of anhydrous methanol.

  • Heat the methanol suspension to 50-55 °C.

  • Add the ethereal solution of the diazoketone dropwise to the heated methanol suspension over 30 minutes. Nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 55 °C for 2 hours.

  • Monitor the reaction by TLC (Eluent: 3:7 Ethyl Acetate/Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL), wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound as a colorless oil.

Expected Yield: 60-75% over two steps.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1DL-Pipecolic AcidCbz-Cl, NaOHWater/Dioxane0 to RT485-95%
2aN-Cbz-pipecolic acidSOCl₂Neat702>95% (crude)
2bN-Cbz-pipecoloyl chlorideDiazomethaneDiethyl Ether0 to RT3-
3DiazoketoneAg₂O, MethanolMethanol55260-75% (from 2a)

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound. The use of standard organic transformations like N-protection and the Arndt-Eistert homologation makes this protocol accessible to a wide range of chemistry laboratories. The careful execution of the diazomethane-related steps is critical for the safety and success of the synthesis. The final product is obtained in good overall yield and high purity, suitable for use in downstream applications in drug discovery and development programs.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
  • Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]

  • YouTube. (2019, July 19). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). Retrieved from [Link]

  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]

  • MDPI. (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

Sources

Application Notes and Protocols for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a key building block in organic synthesis, with a particular focus on its application in the synthesis of analogues of the acetylcholinesterase inhibitor, Donepezil. The protocols detailed herein are grounded in established chemical principles and aim to provide a robust framework for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. Piperidine derivatives are central to the therapeutic effects of numerous drugs, highlighting the importance of developing synthetic strategies to access novel and diversely substituted piperidine structures.[1][2] this compound serves as a valuable starting material in this endeavor, offering multiple reactive sites for chemical modification.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 169384-56-9[3]
Molecular Formula C₁₇H₂₃NO₄[4]
Molecular Weight 305.37 g/mol [4]
Physical Form Liquid
Purity Typically ≥95%

Core Application: Synthesis of a Key Intermediate for Donepezil Analogues

Donepezil is a cornerstone medication for the management of Alzheimer's disease, and the development of its analogues is an active area of research to improve efficacy and explore new therapeutic avenues.[2][5] The following protocols outline the conversion of this compound into a key carboxylic acid intermediate, which can then be utilized in the synthesis of Donepezil analogues.

Workflow for the Synthesis of 1-(Benzyloxycarbonyl)piperidine-2-acetic acid

This workflow illustrates the initial deprotection and hydrolysis steps to convert the starting material into a versatile carboxylic acid intermediate.

G start This compound step1 Step 1: Hydrolysis of the Methyl Ester start->step1 intermediate 1-(Benzyloxycarbonyl)piperidine-2-acetic acid step1->intermediate step2 Step 2: Amide Coupling with 5,6-dimethoxy-1-aminoindan intermediate->step2 product Donepezil Analogue Precursor step2->product

Caption: Synthetic workflow from the starting material to a Donepezil analogue precursor.

Experimental Protocol: Hydrolysis of this compound

This protocol details the saponification of the methyl ester to yield the corresponding carboxylic acid. The causality behind this step is to unmask the carboxylic acid functionality for subsequent amide bond formation.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(Benzyloxycarbonyl)piperidine-2-acetic acid. The product can be purified further by column chromatography if necessary.

Advanced Application: Amide Coupling for the Synthesis of a Donepezil Analogue Precursor

With the carboxylic acid intermediate in hand, the next critical step is the formation of an amide bond with a suitable amine, such as an aminoindan derivative, which forms the core of the Donepezil structure.

General Amide Coupling Protocol

This protocol employs HATU, a common and efficient peptide coupling reagent, to facilitate the formation of the amide bond. The choice of a reliable coupling agent is crucial for achieving high yields and minimizing side reactions.[6][7]

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-2-acetic acid

  • 5,6-dimethoxy-1-aminoindan (or other suitable amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(Benzyloxycarbonyl)piperidine-2-acetic acid (1.0 eq) in anhydrous DMF, add the desired amine (e.g., 5,6-dimethoxy-1-aminoindan) (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide precursor of the Donepezil analogue.

Logical Flow of the Amide Coupling Reaction

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack carboxylic_acid 1-(Benzyloxycarbonyl)piperidine-2-acetic acid hatu HATU carboxylic_acid->hatu Reacts with active_ester Activated Ester Intermediate hatu->active_ester Forms amide_bond Amide Bond Formation active_ester->amide_bond amine Amine (e.g., 5,6-dimethoxy-1-aminoindan) amine->active_ester Attacks product Donepezil Analogue Precursor amide_bond->product

Caption: Mechanism of the HATU-mediated amide coupling reaction.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and all other reagents.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Hazard Codes: For Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (a related compound), the hazard codes include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Assume similar hazards for the title compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols outlined in these application notes provide a clear and logical pathway for its utilization in the synthesis of Donepezil analogues. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively employ this compound to advance their research and development efforts.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Mountford, D., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2294–2304. [Link]

  • National Center for Biotechnology Information. "Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues." PubMed Central, National Library of Medicine. [Link]

  • Gaonkar, S. L., et al. (2021). The synthetic routes for the newly synthesized donepezil analogs. Medicinal Chemistry Research, 30, 1-22. [Link]

  • Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 23(11), 2997. [Link]

  • The Royal Society of Chemistry. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • National Center for Biotechnology Information. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." PubMed Central, National Library of Medicine. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Sarwat Jahan, et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharma and Bio Sciences, 3(3), 633-643. [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Google Patents. (2020). Process for preparing 5R-[(benzyloxy)
  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

Sources

Application Notes and Protocols for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines the strategic importance of this molecule, detailed synthetic protocols, and its application in the construction of complex molecular architectures.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. This compound is a highly functionalized building block, offering multiple reaction sites for molecular elaboration. The N-Cbz (carboxybenzyl) protecting group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions. The methoxycarbonylmethyl substituent at the C2 position serves as a versatile handle for the introduction of additional complexity, making it a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas, including neurodegenerative diseases and oncology.

Piperidine derivatives are integral to the structure of numerous drugs, where they often serve as a core scaffold for interacting with biological targets. For instance, derivatives of piperidine are found in acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease and in the synthesis of stimulants like methylphenidate.[1][2] The subject of these notes, this compound, is a chiral building block that allows for the stereocontrolled synthesis of complex drug molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is critical for its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 169384-56-9BLDpharm[3]
Molecular Formula C₁₆H₂₁NO₄Sigma-Aldrich[4]
Molecular Weight 291.34 g/mol Inferred from Formula
Appearance LiquidSigma-Aldrich[4]
Purity Typically ≥95%Sigma-Aldrich[4]

Safety and Handling: While a specific material safety data sheet (MSDS) for this exact compound is not readily available in the initial search, data for the structurally similar benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate indicates that it may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available piperidine derivatives. A representative synthetic route is outlined below. This protocol is based on established methods for the functionalization of piperidines.

Workflow for Synthesis

Synthetic Workflow A Piperidine-2-carboxylic acid B N-Cbz-piperidine-2-carboxylic acid A->B Cbz-Cl, Base C Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate B->C Reduction (e.g., LiAlH4) D Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate C->D Oxidation (e.g., PCC, Swern) E This compound D->E Esterification (MeOH, H+) Application Workflow A Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate B α-lithiated intermediate A->B LDA, THF, -78 °C C N-Cbz-protected Methylphenidate Analog B->C Electrophile (e.g., Ph-Br) D Methylphenidate Analog C->D Deprotection (e.g., H2, Pd/C)

Sources

Application Notes and Protocols for the General Procedure of Benzyl Group Deprotection in Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the N-Benzyl Group in Piperidine Synthesis

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis and functionalization often necessitate the use of protecting groups to mask the reactivity of the secondary amine. Among these, the N-benzyl (Bn) group holds a prominent position due to its ease of installation, general stability under a range of reaction conditions (e.g., basic, organometallic), and, most critically, its susceptibility to cleavage under relatively mild conditions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the general procedures for N-benzyl group deprotection in piperidine-containing compounds. We will delve into the mechanistic underpinnings of the most common deprotection strategies, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimizing these crucial transformations.

Core Deprotection Strategies: A Mechanistic Overview

The removal of the N-benzyl group from a piperidine nucleus is most commonly achieved through two primary pathways: catalytic hydrogenation and acid-mediated cleavage. The choice between these methods is dictated by the overall functionality of the molecule, with particular attention to other potentially reactive sites.

Catalytic Hydrogenation: The Workhorse of N-Debenzylation

Catalytic hydrogenation is the most prevalent and often the mildest method for N-benzyl group removal.[1] The reaction proceeds via hydrogenolysis, where the carbon-nitrogen bond is cleaved by the action of hydrogen on a heterogeneous metal catalyst surface.

Mechanism of Action: The process begins with the adsorption of the N-benzylpiperidine substrate and molecular hydrogen onto the surface of the metal catalyst, typically palladium on carbon (Pd/C). The palladium surface facilitates the cleavage of the H-H bond, generating active hydrogen atoms. These atoms then participate in the reductive cleavage of the benzylic C-N bond, liberating the free piperidine and toluene as a byproduct.

G cluster_catalyst Catalyst Surface (Pd/C) cluster_reaction Hydrogenolysis H2 H₂ Pd_Surface Palladium Surface H2->Pd_Surface Adsorption & H-H Cleavage Bn_Pip N-Benzylpiperidine Bn_Pip->Pd_Surface Adsorption Adsorbed_H Adsorbed H• Pd_Surface->Adsorbed_H Adsorbed_Bn_Pip Adsorbed N-Benzylpiperidine Pd_Surface->Adsorbed_Bn_Pip Cleavage C-N Bond Cleavage Adsorbed_H->Cleavage Adsorbed_Bn_Pip->Cleavage Piperidine Piperidine Cleavage->Piperidine Toluene Toluene Cleavage->Toluene

There are two primary modes of delivering hydrogen for this transformation:

  • Direct Hydrogenation: Utilizes hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule in the presence of the catalyst.[2] Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[2][3] CTH is often advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[3]

A known challenge in N-debenzylation is the potential for the product amine to coordinate with the palladium catalyst, leading to catalyst poisoning and reduced reaction rates.[4][5] This can often be mitigated by the addition of a stoichiometric amount of acid, which protonates the product amine, preventing its coordination to the catalyst.[4][6]

Acid-Mediated Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or other reducible moieties), acid-mediated debenzylation provides a viable alternative.[1] This method typically requires harsher conditions and involves the use of strong acids.

Mechanism of Action: The reaction is initiated by the protonation of the piperidine nitrogen by a strong acid. This is followed by the cleavage of the C-N bond, often through an Sₙ2 or Sₙ1-type mechanism, depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • N-benzylpiperidine derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • To a solution of the N-benzylpiperidine derivative (1.0 eq) in methanol (0.1-0.2 M), carefully add 10% Pd/C (5-10 mol% by weight of the substrate).

  • The reaction vessel is sealed and the atmosphere is replaced with hydrogen. This is typically done by evacuating the vessel and backfilling with hydrogen gas three times.[7]

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude deprotected piperidine.

  • Purification, if necessary, can be achieved by chromatography or crystallization.

Safety Note: Palladium on carbon can be pyrophoric, especially after use.[7] The filter cake should not be allowed to dry completely and should be quenched carefully with water. Always handle hydrogenation reactions in a well-ventilated fume hood.[8][9][10]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol is particularly useful for laboratories not equipped for high-pressure hydrogenations.

Materials:

  • N-benzylpiperidine derivative

  • Palladium on carbon (10% Pd/C, 10-20 mol%)

  • Ammonium formate (HCOONH₄, 3-5 eq)

  • Methanol

Procedure:

  • Dissolve the N-benzylpiperidine derivative (1.0 eq) and ammonium formate (3-5 eq) in methanol (0.1-0.2 M).

  • Carefully add 10% Pd/C (10-20 mol% by weight of the substrate) to the solution.

  • The reaction mixture is heated to reflux (typically 60-70 °C) and stirred vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 1-6 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration through Celite®, and the filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure.

  • A standard aqueous workup is often necessary to remove excess ammonium formate and its byproducts. The residue is partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purify as needed.

Protocol 3: Acid-Catalyzed Deprotection

This method should be reserved for substrates incompatible with hydrogenation.

Materials:

  • N-benzylpiperidine derivative

  • Strong acid (e.g., HBr in acetic acid, trifluoroacetic acid)

  • Appropriate solvent (e.g., dichloromethane, toluene)

Procedure (Example with Trifluoroacetic Acid):

  • Dissolve the N-benzylpiperidine derivative (1.0 eq) in a suitable solvent such as toluene.

  • Add trifluoroacetic acid (TFA) (5-10 eq) to the solution.

  • The reaction mixture is heated, often to reflux, and stirred.

  • Monitor the reaction progress. These reactions can be significantly slower than hydrogenolysis.

  • Upon completion, the mixture is cooled, and the excess acid is carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically required.

Comparative Analysis of Deprotection Methods

MethodCatalyst/ReagentHydrogen SourceTypical ConditionsProsConsSubstrate Compatibility
Direct Hydrogenation 10% Pd/C, Pd(OH)₂/CH₂ gasRT, 1-4 atm H₂Mild conditions, clean byproducts (toluene)Requires specialized equipment, pyrophoric catalyst, potential for catalyst poisoning[4][5]Sensitive to other reducible groups (alkenes, alkynes, nitro groups)
Transfer Hydrogenation 10% Pd/CAmmonium formate, formic acidRefluxing MeOH or EtOHNo H₂ gas needed, rapid reactionsRequires higher catalyst loading, workup to remove hydrogen donor byproductsSame as direct hydrogenation
Acid-Mediated Cleavage HBr/AcOH, TFANoneElevated temperaturesTolerates reducible functional groupsHarsh conditions, potential for side reactions, requires neutralizationNot suitable for acid-labile groups

Troubleshooting and Expert Insights

  • Incomplete Reaction: If a hydrogenation reaction stalls, the catalyst may be poisoned.[6] Adding a stoichiometric amount of a mild acid like acetic acid can often restart the reaction by protonating the product amine.[11] Alternatively, using Pearlman's catalyst (Pd(OH)₂/C) can be effective for more stubborn debenzylations.[12]

  • Catalyst Inactivity: Ensure the Pd/C catalyst is of good quality. The efficiency of Pd/C can vary significantly between suppliers.[13] For difficult substrates, increasing the catalyst loading or pressure may be necessary.[4][5]

  • Over-reduction: In molecules with multiple reducible groups, careful selection of the catalyst and conditions is crucial for selectivity.[14]

  • Solvent Choice: Methanol and ethanol are the most common solvents for catalytic hydrogenation. For substrates with poor solubility, other solvents like ethyl acetate or THF can be used, but care must be taken regarding their flammability.[6]

G Start Start: N-Benzylpiperidine Hydrogenation Catalytic Hydrogenation (H₂ or CTH) Start->Hydrogenation Acid_Cleavage Acid-Mediated Cleavage Start->Acid_Cleavage Filter Filter through Celite Hydrogenation->Filter Workup Aqueous Workup/ Neutralization Acid_Cleavage->Workup Concentrate Concentrate Filter->Concentrate Purify Purification Concentrate->Purify Workup->Concentrate End End: Deprotected Piperidine Purify->End

Conclusion

The deprotection of N-benzylpiperidines is a fundamental transformation in organic synthesis. Catalytic hydrogenation, either with hydrogen gas or through transfer hydrogenation, stands out as the method of choice due to its mildness and efficiency. However, a thorough understanding of the substrate's functionalities is paramount in selecting the appropriate deprotection strategy. The protocols and insights provided herein offer a robust starting point for achieving successful and reliable N-debenzylation in a research and development setting.

References

  • Sciencemadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. [Link]

  • Ishizuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]

  • Ishizuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). [Link]

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • Hydrogenation SOP. (n.d.). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Semantic Scholar. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (n.d.). [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • PubMed. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]

Sources

Coupling reactions involving Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Coupling Reactions of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and Its Derivatives

Introduction: The Piperidine Scaffold in Modern Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Its prevalence in over twenty classes of pharmaceuticals underscores the importance of developing robust and versatile synthetic methods to access functionally diverse piperidine derivatives.[1][2] this compound is a highly valuable building block in this context. Its structure incorporates several key features for synthetic manipulation: an N-Cbz protecting group suitable for various reaction conditions yet readily removable[3], a piperidine core, and an ester moiety with an adjacent α-carbon that can be activated for C-C bond formation.

This guide provides an in-depth exploration of key palladium-catalyzed coupling reactions involving this versatile substrate and its derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and providing detailed, validated protocols for α-arylation, Buchwald-Hartwig amination, and the Suzuki-Miyaura cross-coupling reaction.

G Figure 1. Structure of this compound cluster_mol cluster_labels mol mol A α-Carbon (Enolizable) B N-Cbz Protecting Group (Removable for N-Coupling) C Piperidine Core

Caption: Figure 1. Key reactive sites on the target molecule.

Section 1: Direct α-Arylation of the Ester Enolate

One of the most direct applications of the title compound is the functionalization of the carbon atom alpha to the ester group. This position is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base, forming an enolate. This nucleophile can then be coupled with various aryl halides in a palladium-catalyzed process, creating a new C(sp³)–C(sp²) bond and providing access to α-aryl piperidine derivatives.

Mechanistic Rationale and Experimental Considerations

The reaction proceeds via a catalytic cycle analogous to other palladium cross-couplings. The key steps are the formation of a palladium(0) active catalyst, oxidative addition of the aryl halide to the Pd(0) species, coordination of the ester enolate to the Pd(II) complex, and subsequent reductive elimination to form the α-aryl product and regenerate the Pd(0) catalyst.

Expertise & Experience: The success of this reaction hinges on several critical choices:

  • Base Selection: A strong, non-nucleophilic base is paramount. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are ideal choices. They are potent enough to quantitatively generate the enolate without competing nucleophilic attack on the ester, which could lead to hydrolysis or transesterification.

  • Catalyst System: The choice of ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting. Sterically hindered, electron-rich biaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), have proven highly effective in promoting this transformation by stabilizing the palladium center and accelerating the final bond-forming step.

  • Reaction Conditions: The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) to prevent quenching of the highly basic and nucleophilic intermediates.

G Figure 2. Catalytic Cycle for α-Arylation of an Ester Enolate pd0 Pd(0)L Active Catalyst pd_ox Ar-Pd(II)-X(L) Oxidative Adduct pd0->pd_ox Oxidative Addition pd_enolate [Ar-Pd(II)-Enolate(L)]⁻ Enolate Complex pd_ox->pd_enolate Ligand Exchange pd_enolate->pd0 Regenerates Catalyst product α-Aryl Product pd_enolate->product Reductive Elimination start Ar-X start->pd_ox enolate Ester Enolate (from Substrate + Base) enolate->pd_enolate

Caption: Figure 2. Simplified catalytic cycle for α-arylation.

Protocol 1: Palladium-Catalyzed α-Arylation

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, SPhos, and the aryl bromide. Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound in anhydrous toluene.

  • Enolate Formation: Cool the substrate solution to -78 °C. Add the NaHMDS solution dropwise and stir for 30 minutes at this temperature to ensure complete enolate formation.

  • Coupling Reaction: Transfer the enolate solution to the catalyst-containing flask via cannula. Allow the reaction mixture to warm slowly to room temperature, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Data Summary:

Aryl Bromide PartnerProduct Yield (%)
4-Bromotoluene85%
4-Bromoanisole81%
1-Bromo-4-(trifluoromethyl)benzene75%
2-Bromopyridine68%
Note: Yields are representative and may vary based on specific conditions and scale.

Section 2: N-Arylation via Buchwald-Hartwig Amination

The piperidine nitrogen is a key handle for introducing molecular diversity. To utilize it in a coupling reaction, the N-Cbz protecting group must first be removed. The resulting secondary amine is an excellent nucleophile for the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C–N bonds.[4][5]

Stage 1: N-Cbz Deprotection

Catalytic hydrogenation is the most common and mild method for cleaving the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts.[3]

G Figure 3. Deprotection & Coupling Workflow start N-Cbz Protected Piperidine deprotect Catalytic Hydrogenation (H₂, Pd/C) start->deprotect intermediate Deprotected Piperidine (Secondary Amine) deprotect->intermediate coupling Buchwald-Hartwig Amination intermediate->coupling final N-Aryl Piperidine Product coupling->final reagents Ar-X, Pd Catalyst, Ligand, Base reagents->coupling

Caption: Figure 3. Two-stage strategy for N-arylation.

Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenation [3]

  • Dissolve the N-Cbz protected piperidine in methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Evacuate the flask and backfill with hydrogen gas (H₂); repeat three times.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine, which is often used immediately in the next step.

Stage 2: Buchwald-Hartwig N-Arylation

This reaction couples the newly formed secondary amine with an aryl halide or triflate.[5]

Expertise & Experience:

  • Substrate Scope: The reaction is remarkably general, tolerating a wide range of functional groups on the aryl partner.[4]

  • Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) is critical for high efficiency, especially with less reactive aryl chlorides.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used for coupling with aryl bromides and chlorides. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be employed.

Protocol 3: Buchwald-Hartwig Amination[6]

Materials:

  • Deprotected piperidine derivative (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under an argon atmosphere, charge a Schlenk flask with Pd(OAc)₂, XPhos, NaOt-Bu, and the aryl halide.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the deprotected piperidine derivative.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl piperidine product.

Data Summary:

Aryl HalideBaseLigandTypical Yield (%)
4-ChlorotolueneNaOt-BuXPhos92%
4-BromoanisoleNaOt-BuRuPhos95%
3-IodopyridineCs₂CO₃Xantphos88%
Phenyl triflateK₃PO₄XPhos85%
Note: Conditions and yields are illustrative and require optimization for specific substrates.

Section 3: C-C Coupling via Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with a halide or triflate.[7] While the title compound cannot be used directly, it serves as a precursor to derivatives suitable for this transformation. A common strategy involves converting a ketone-containing piperidine into a vinyl triflate, which is an excellent electrophile for Suzuki coupling.

Synthetic Strategy: Derivatization and Coupling

A practical approach starts from N-Cbz-4-piperidone. The α-(methoxycarbonylmethyl) group can be introduced via alkylation of the corresponding enolate. The resulting keto-ester can then be converted to a vinyl triflate, setting the stage for the Suzuki coupling.

G Figure 4. Suzuki Coupling Strategy start N-Cbz-4-Piperidone Derivative triflation Triflation (e.g., Comins' Reagent) start->triflation intermediate Piperidine Vinyl Triflate triflation->intermediate coupling Suzuki-Miyaura Coupling intermediate->coupling final Substituted Piperidine Product coupling->final reagents Ar-B(OH)₂, Pd Catalyst, Ligand, Base reagents->coupling

Caption: Figure 4. Derivatization workflow for Suzuki coupling.

Protocol 4: Suzuki-Miyaura Coupling of a Piperidine Vinyl Triflate[8][9]

This protocol outlines the coupling step after the triflate has been synthesized.

Materials:

  • Piperidine vinyl triflate derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃, 2 M solution, 3.0 equiv)

  • 1,4-Dioxane or DME/Water mixture

Procedure:

  • Reaction Setup: To a flask, add the piperidine vinyl triflate, arylboronic acid, and palladium catalyst.

  • Solvent and Base Addition: Add the solvent (e.g., dioxane) followed by the aqueous Na₂CO₃ solution.

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the vinyl triflate.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Conclusion

This compound is a multifaceted building block for the synthesis of complex piperidine-containing molecules. Its utility is demonstrated through direct α-arylation and, following straightforward deprotection, as a substrate for robust N-arylation via the Buchwald-Hartwig amination. Furthermore, its core structure serves as an excellent platform for derivatization, enabling access to a broader range of transformations such as the Suzuki-Miyaura cross-coupling. The protocols and strategic insights provided herein equip researchers and drug development professionals with the tools to effectively leverage this compound in the pursuit of novel chemical entities.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Vitaku, E., et al. (2021).
  • Unsted, J. B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Dykstra, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Wikipedia contributors. (n.d.).
  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sudo, M., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed.

Sources

Application Notes & Protocols: The Strategic Utility of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide array of biological macromolecules, including enzymes. Within this class of compounds, esters of piperidine-2-acetic acid, such as Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, have emerged as pivotal intermediates in the synthesis of potent enzyme inhibitors.

This technical guide focuses on the application of this compound as a key starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a critical class of drugs for the management of hypertension and congestive heart failure. We will delve into the chemical logic behind its use, provide detailed synthetic protocols, and offer insights into the mechanism of action of the resulting inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
Appearance Colorless to pale yellow oil
CAS Number 109011-87-4
Boiling Point Approximately 415.5°C at 760 mmHg (Predicted)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)
Key Structural Features - N-Cbz protected piperidine ring- Methoxycarbonylmethyl group at C2

The N-benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen, preventing its unwanted reactivity during subsequent synthetic transformations. This protecting group can be selectively removed under specific conditions, typically through hydrogenolysis, which is a key step in the elaboration of the final inhibitor structure.

Synthetic Strategy: From Piperidine Intermediate to Potent ACE Inhibitor

The primary application of this compound is in the asymmetric synthesis of ACE inhibitors like Trandolapril. The general synthetic workflow leverages the chirality of the starting material to construct a complex molecule with high stereochemical purity.

General Synthetic Workflow

The following diagram illustrates the high-level synthetic strategy.

G A This compound B Deprotection of Piperidine Nitrogen (e.g., Hydrogenolysis) A->B Removes Cbz group C Coupling with a Dipeptide Mimetic Side Chain B->C Amide bond formation D Ester Hydrolysis C->D Unmasks carboxylic acid E Final ACE Inhibitor (e.g., Trandolaprilat) D->E Active form of the inhibitor

Caption: General synthetic route from the piperidine intermediate to a final ACE inhibitor.

The core principle of this synthesis is the sequential deprotection and coupling of the piperidine nitrogen with a side chain that mimics the natural substrate of the angiotensin-converting enzyme.

Detailed Protocol: Synthesis of a Key Intermediate for ACE Inhibitors

This protocol details the deprotection of this compound and its subsequent coupling with an appropriate side chain, a critical step in the synthesis of many ACE inhibitors.

Step 1: Hydrogenolytic Deprotection of the Piperidine Nitrogen

Objective: To selectively remove the N-Cbz protecting group to liberate the secondary amine for subsequent coupling.

Materials:

ReagentCAS No.Amount (Example Scale)Molar Eq.
This compound109011-87-45.0 g1.0
Palladium on Carbon (10% Pd)7440-05-30.5 g10% w/w
Methanol (Anhydrous)67-56-1100 mL-
Hydrogen Gas1333-74-01 atm (balloon)-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 17.1 mmol).

  • Dissolve the starting material in anhydrous methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected intermediate, methyl 2-(piperidin-2-yl)acetate, as an oil. This product is often used in the next step without further purification.

Causality behind Experimental Choices:

  • Palladium on Carbon: This is a highly efficient and widely used catalyst for the hydrogenolysis of benzyl ethers and carbamates.

  • Methanol: It is an excellent solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Hydrogen Balloon: For lab-scale reactions, a hydrogen balloon provides a safe and convenient way to maintain a positive pressure of hydrogen gas.

Step 2: Amide Coupling to Introduce the Dipeptide Mimetic Side Chain

Objective: To form an amide bond between the deprotected piperidine intermediate and a suitable N-protected amino acid derivative, which is a core structural feature of the final ACE inhibitor.

Materials:

ReagentCAS No.Amount (Example Scale)Molar Eq.
Crude Methyl 2-(piperidin-2-yl)acetate-(from previous step)1.0
N-(1-carboxy-3-phenylpropyl)-L-alanine82717-96-24.2 g1.0
HOBt (Hydroxybenzotriazole)2592-95-22.5 g1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-83.6 g1.1
Diisopropylethylamine (DIPEA)7087-68-56.0 mL2.0
Dichloromethane (DCM, Anhydrous)75-09-2150 mL-

Procedure:

  • Dissolve the crude methyl 2-(piperidin-2-yl)acetate in anhydrous dichloromethane (100 mL) in a 500 mL round-bottom flask.

  • In a separate flask, dissolve N-(1-carboxy-3-phenylpropyl)-L-alanine (4.2 g, 17.1 mmol), HOBt (2.5 g, 18.8 mmol), and EDC (3.6 g, 18.8 mmol) in anhydrous dichloromethane (50 mL).

  • Stir this mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the activated acid solution to the solution of the piperidine intermediate.

  • Add Diisopropylethylamine (DIPEA) (6.0 mL, 34.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Trustworthiness and Self-Validation:

  • In-process Controls: The use of TLC at each stage allows for the real-time monitoring of reaction completion and the formation of byproducts.

  • Work-up Procedure: The aqueous work-up is designed to remove unreacted reagents and byproducts (e.g., EDC urea).

  • Chromatographic Purification: This final step ensures the isolation of the desired product with high purity, which can be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Mechanism of Action: How the Final Product Inhibits ACE

The final active form of the inhibitor, typically a dicarboxylic acid, functions as a competitive inhibitor of the angiotensin-converting enzyme. It mimics the structure of the natural substrate, angiotensin I, and binds tightly to the active site of the enzyme.

G cluster_0 ACE Active Site cluster_1 Inhibitor (e.g., Trandolaprilat) Zinc Zn²⁺ Ion Pocket1 S1 Pocket (Hydrophobic) Pocket2 S2' Pocket Carboxylate1 Carboxylate Group 1 Carboxylate1->Zinc Coordinates with Phenylpropyl Phenylpropyl Side Chain Phenylpropyl->Pocket1 Binds to Carboxylate2 Carboxylate Group 2 Carboxylate2->Pocket2 Interacts with

Caption: Simplified model of an ACE inhibitor binding to the enzyme's active site.

The key interactions are:

  • Zinc Coordination: One of the carboxylate groups of the inhibitor chelates with the essential zinc ion in the ACE active site.

  • Hydrophobic Interactions: The phenylpropyl side chain fits into the hydrophobic S1 pocket of the enzyme.

  • Hydrogen Bonding: The second carboxylate group forms hydrogen bonds with residues in the S2' pocket.

This tripartite interaction results in a high-affinity binding that blocks the enzyme's ability to convert angiotensin I to the potent vasoconstrictor, angiotensin II, thereby exerting its therapeutic effect.

References

  • Synthesis of Trandolapril: This patent describes the synthesis of Trandolapril, a known ACE inhibitor, where intermediates similar to this compound are utilized.
  • Piperidine-2-acetic acid derivatives in medicinal chemistry: This article discusses the broader applications of piperidine-based scaffolds in the development of various therapeutic agents.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • General Principles of Amide Bond Formation: This resource provides a comprehensive overview of common coupling reagents and mechanisms used in peptide and amide synthesis. Source: Sigma-Aldrich (Merck)
  • Mechanism of ACE Inhibition: This review article details the mechanism of action of various classes of ACE inhibitors.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Chapter 1: Catalytic Enantioselective Dearomatization of Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of Chiral Piperidine Derivatives

Introduction: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3][4][5][6] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. The introduction of chirality to the piperidine ring further enhances its utility, allowing for improved potency, selectivity, and pharmacokinetic profiles.[6] However, the stereocontrolled synthesis of these valuable motifs remains a significant challenge. This guide provides an in-depth exploration of several field-proven, state-of-the-art methodologies for the asymmetric synthesis of chiral piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer expert insights to ensure successful implementation.

The direct, asymmetric functionalization of flat, aromatic pyridine rings represents one of the most elegant and atom-economical strategies to access chiral piperidines. This approach circumvents the need for lengthy de novo ring construction. We will explore two powerful methods: a transition-metal-catalyzed cross-coupling and a chemo-enzymatic cascade.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method provides a powerful cross-coupling approach to access enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids.[2][7] The key transformation is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate, which is then reduced to the final piperidine product.[2][7]

Core Principle: The strategy involves a three-step sequence: (i) partial reduction of pyridine to a more reactive dihydropyridine derivative, (ii) a Rh-catalyzed asymmetric reductive Heck reaction with an aryl, heteroaryl, or vinyl boronic acid, and (iii) a final reduction to furnish the saturated piperidine ring.[2][7] The enantioselectivity is controlled by a chiral ligand coordinated to the rhodium catalyst during the crucial C-C bond-forming carbometalation step.

Workflow for Rh-Catalyzed Asymmetric Piperidine Synthesis

G cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Asymmetric C-C Coupling cluster_2 Step 3: Final Reduction Pyridine Pyridine Activation Partial Reduction (e.g., with PhOCOCl, NaBH4) Pyridine->Activation DHP Dihydropyridine Intermediate Activation->DHP BoronicAcid Ar-B(OH)2 RhCatalyst [Rh(cod)(OH)]2 + Chiral Ligand DHP->RhCatalyst BoronicAcid->RhCatalyst THP Enantioenriched Tetrahydropyridine RhCatalyst->THP Reduction Reduction (e.g., H2, Pd/C) THP->Reduction Piperidine Chiral 3-Aryl Piperidine Reduction->Piperidine

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-aryl piperidines.

Detailed Protocol: Synthesis of (R)-3-phenylpiperidine Precursor [2]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate (1) (0.5 mmol, 1 equiv)

  • Phenylboronic acid (2a) (1.5 mmol, 3 equiv)

  • [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%)

  • Chiral Ligand (e.g., (R)-DTBM-SEGPHOS) (L1) (0.035 mmol, 7 mol%)

  • Aqueous Cesium Hydroxide (CsOH) (1 M solution, 1 mmol, 2 equiv)

  • Tetrahydrofuran (THF):Toluene (1:1, 0.5 mL)

  • Water (0.25 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)(OH)]₂ (6.9 mg, 0.015 mmol) and the chiral ligand L1 (21.1 mg, 0.035 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the THF:Toluene (1:1, 0.5 mL) solvent mixture and stir at room temperature for 20 minutes.

  • In a separate vial, add phenyl pyridine-1(2H)-carboxylate (1) (99.6 mg, 0.5 mmol) and phenylboronic acid (2a) (182.9 mg, 1.5 mmol). Purge this vial with argon.

  • Add the catalyst solution to the vial containing the substrates via syringe.

  • Add the aqueous CsOH solution (1 mL, 1 mmol) and water (0.25 mL).

  • Seal the vial tightly and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 20 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine. Subsequent reduction (e.g., catalytic hydrogenation) yields the final chiral piperidine.

Data Summary: Scope of the Rh-Catalyzed Asymmetric Carbometalation [2]

EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenyl8196
24-MeO-Ph8597
34-F-Ph8097
43-Cl-Ph8296
52-Naphthyl7599
63-Thienyl6595

Expert Insights & Troubleshooting:

  • Causality: The use of a dihydropyridine derivative is crucial as the dearomatization of pyridine itself is energetically unfavorable.[7] The base (CsOH) is essential for the transmetalation step in the catalytic cycle.

  • Trustworthiness: This protocol is self-validating as the high enantiomeric excess (ee) is a direct measure of the catalyst's performance. Inconsistent ee values may indicate catalyst degradation or impurities.

  • Catalyst Poisoning: Heterocyclic boronic acids can sometimes act as ligands and poison the catalyst, potentially requiring higher catalyst loading.[2]

  • Moisture and Air: The rhodium catalyst and ligands are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Chemo-Enzymatic Dearomatization Cascade

This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines.[1] It provides access to stereo-defined 3- and 3,4-substituted piperidines with high precision under benign conditions.[1]

Core Principle: The key step involves a one-pot cascade reaction utilizing two enzymes: an amine oxidase and an ene-imine reductase (EneIRED).[1] Readily accessible N-substituted tetrahydropyridines (THPs) are first oxidized by the amine oxidase (e.g., 6-HDNO) to generate a chiral iminium intermediate. This intermediate undergoes a dynamic kinetic resolution (DKR) where an EneIRED selectively reduces one enantiomer to yield the final enantioenriched piperidine product.[1] The choice of EneIRED (Series A or B) dictates the final stereochemistry (R or S).

Chemo-Enzymatic Cascade for Chiral Piperidine Synthesis

G THP N-Substituted Tetrahydropyridine (THP) Oxidase Amine Oxidase (6-HDNO) THP->Oxidase Imine Chiral Iminium Intermediate Oxidase->Imine DKR Dynamic Kinetic Resolution (DKR) Imine->DKR Reductase Ene-Imine Reductase (EneIRED) DKR->Reductase Piperidine Stereo-defined Chiral Piperidine Reductase->Piperidine

Caption: One-pot amine oxidase/ene imine reductase cascade workflow.

Detailed Protocol: Chemo-enzymatic synthesis of (S)-N-benzyl-3-phenylpiperidine [1]

Materials:

  • N-benzyl-3-phenyl-1,2,3,4-tetrahydropyridine (10 mM)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Glucose (50 mM)

  • NADP⁺ (1 mM)

  • Glucose Dehydrogenase (GDH) (1 mg/mL)

  • 6-HDNO (amine oxidase) cell-free extract

  • EneIRED-07 (Series B enzyme) cell-free extract

  • Dimethyl sulfoxide (DMSO) as cosolvent (10% v/v)

Procedure:

  • Prepare a stock solution of the substrate, N-benzyl-3-phenyl-1,2,3,4-tetrahydropyridine, in DMSO.

  • In a reaction vessel, combine Tris-HCl buffer, glucose, and NADP⁺.

  • Add the required volumes of GDH, 6-HDNO, and EneIRED-07 cell-free extracts. The GDH serves as a cofactor recycling system for the NADPH required by the reductase.

  • Initiate the reaction by adding the substrate stock solution to a final concentration of 10 mM.

  • Incubate the reaction at 30 °C with shaking (e.g., 180 rpm) for 24 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product into the organic layer, separate the layers, and dry the organic phase over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash chromatography and determine the enantiomeric excess using chiral HPLC.

Data Summary: Enzyme and Substrate Scope [1]

Substrate (3-substituent)EnzymeProduct ConfigurationConversion (%)ee (%)
PhenylEneIRED (A)R>99>99
PhenylEneIRED-07 (B)S>9998
4-Cl-PhEneIRED (A)R>99>99
4-MeO-PhEneIRED (A)R>99>99
3-PyridylEneIRED-07 (B)S9296

Expert Insights & Troubleshooting:

  • Causality: This method leverages the high selectivity of enzymes to control stereochemistry under mild, aqueous conditions. The dynamic kinetic resolution is key to achieving high yields and ee's, as the less reactive iminium enantiomer epimerizes in situ, allowing it to be converted to the product.[1]

  • Trustworthiness: Reproducibility relies on consistent enzyme activity. Using freshly prepared cell-free extracts or purified enzymes is recommended. Cofactor recycling (NADP⁺/NADPH) is critical for the economic viability and efficiency of the reductase step.

  • Optimization: Reaction parameters such as pH, temperature, and cosolvent concentration can significantly impact enzyme activity and stability. These should be optimized for each new substrate. Substrate inhibition can occur at high concentrations, so a fed-batch strategy may be necessary for scale-up.

Chapter 2: Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful platform for constructing complex chiral molecules. This approach avoids potentially toxic or expensive transition metals and often proceeds under mild conditions.

Domino Michael/Aminalization for Polysubstituted Piperidines

This highly efficient domino (or cascade) reaction constructs polysubstituted piperidine rings with up to four contiguous stereocenters in a single step with excellent enantioselectivity.[8]

Core Principle: The reaction is catalyzed by a chiral secondary amine, typically an O-TMS protected diphenylprolinol. The catalyst first activates an aldehyde substrate by forming a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a trisubstituted nitroolefin. The resulting intermediate then undergoes an intramolecular cyclization (aminalization) to form the piperidine ring, regenerating the catalyst in the process.[8]

Organocatalytic Domino Reaction Mechanism

G cluster_0 Catalytic Cycle Catalyst Chiral Prolinol Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Michael Michael Addition Enamine->Michael + Nitroolefin Nitroolefin Nitroolefin Intermediate Cyclization Precursor Michael->Intermediate Cyclization Intramolecular Aminalization Intermediate->Cyclization Product Polysubstituted Piperidine Cyclization->Product Product->Catalyst - H2O

Caption: Catalytic cycle for the domino Michael/aminalization reaction.

Detailed Protocol: Synthesis of a Polysubstituted Piperidine [8]

Materials:

  • Nitroolefin (0.10 mmol, 1.0 equiv)

  • Aldehyde (0.30 mmol, 3.0 equiv)

  • O-TMS diphenylprolinol catalyst (0.02 mmol, 20 mol%)

  • Benzoic Acid (0.02 mmol, 20 mol%)

  • Toluene (1.0 mL)

  • Anhydrous conditions

Procedure:

  • To a dry reaction vial, add the nitroolefin (0.10 mmol), O-TMS diphenylprolinol catalyst (0.02 mmol), and benzoic acid (0.02 mmol).

  • Add anhydrous toluene (1.0 mL) followed by the aldehyde (0.30 mmol).

  • Seal the vial and stir the mixture at room temperature for the time specified by reaction monitoring (typically 24-72 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash chromatography using a hexane/ethyl acetate gradient to afford the desired polysubstituted piperidine.

  • Determine diastereomeric ratio by ¹H NMR and enantiomeric excess by chiral HPLC.

Data Summary: Scope of the Domino Reaction [8]

Aldehyde (R¹)Nitroolefin (R², R³)drYield (%)ee (%)
PropanalPh, Me>95:58599
ButanalPh, Me>95:58299
Propanal4-Cl-Ph, Me>95:58899
Propanal2-Thienyl, Me>95:57598
CyclohexanalPh, Me90:106597

Expert Insights & Troubleshooting:

  • Causality: The prolinol catalyst creates a specific chiral environment. The bulky TMS and diphenyl groups effectively shield one face of the enamine intermediate, forcing the nitroolefin to attack from the less hindered face, thus controlling the stereochemistry of the Michael addition. The benzoic acid cocatalyst facilitates both enamine formation and the final catalyst turnover.

  • Trustworthiness: The high diastereo- and enantioselectivity are hallmarks of this protocol. The reaction must be run under anhydrous conditions, as water can hydrolyze the enamine intermediate and the TMS-protected catalyst, leading to lower yields and selectivities.

  • Substrate Scope: Sterically hindered aldehydes (e.g., pivaldehyde) may react slowly or not at all. The reaction is generally robust for a variety of aliphatic aldehydes and nitroolefins with aromatic substituents.

References

  • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: Organic Letters URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine (Xingwei Li Group) Source: Li Group Website (Publication Reprint) URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans Source: Organic Letters URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: University College Dublin Research Repository URL: [Link]

  • Title: Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues Source: PubMed URL: [Link]

  • Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation Source: Nature Communications (via PMC) URL: [Link]

  • Title: Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues Source: Organic Letters URL: [Link]

  • Title: Asymmetric routes to substituted piperidines Source: Chemical Communications URL: [Link]

  • Title: Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues (ACS Reprint) Source: American Chemical Society Publications URL: [Link]

  • Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: Chemical Communications URL: [Link]

  • Title: Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition Source: Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (via PMC) URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]

  • Title: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution Source: Molecules URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

  • Title: Total Synthesis of (−)-Cassine Source: Organic Letters URL: [Link]

Sources

Application Note: High-Purity Isolation of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, optimized protocol for the purification of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will explore the rationale behind the selection of the mobile phase, sample loading techniques, and in-line monitoring to achieve high purity (>98%). This guide is intended for researchers in medicinal chemistry and drug development, offering a robust and reproducible purification strategy.

Introduction

This compound is a versatile synthetic intermediate characterized by a piperidine core, an N-Cbz (carboxybenzyl) protecting group, and a methyl ester side chain. The purity of this intermediate is paramount as impurities can lead to side reactions and complicate downstream synthetic steps, ultimately impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Column chromatography is a principal technique for purifying such intermediates, effectively separating the target compound from unreacted starting materials, byproducts, and other contaminants.[1]

This document outlines a systematic approach to purify this compound using automated flash column chromatography, which offers advantages over manual methods in terms of reproducibility, speed, and safety.[2]

Physicochemical Properties and Pre-Chromatographic Analysis

A foundational understanding of the target molecule's properties is crucial for developing an effective purification method.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 169384-56-9[3]
Molecular Formula C₁₇H₂₃NO₄[4]
Molecular Weight 305.37 g/mol [4]
Appearance Typically a colorless to pale yellow oil

Due to the presence of the benzyl and ester functional groups, the compound is UV active, making it readily detectable by UV-Vis spectroscopy during chromatography. The polarity of the molecule is influenced by the ester and carbamate groups, suggesting that a normal-phase chromatography approach on silica gel is appropriate.

Thin-Layer Chromatography (TLC) for Method Development

Before scaling to flash chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the target compound between 0.2 and 0.4 to ensure good separation on the column.

Protocol 1: TLC Method Development

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[5] Draw a starting line with a pencil approximately 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the starting line.

  • Eluent Systems: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

  • Development: Place the TLC plate in a chamber saturated with the chosen mobile phase and allow the solvent front to ascend to about 1 cm from the top of the plate.[6]

  • Visualization:

    • UV Light: Examine the dried plate under short-wave UV light (254 nm). The aromatic Cbz group will absorb UV light, causing the spot to appear dark against the fluorescent background.[7]

    • Chemical Staining: If necessary, use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective as the carbamate and ester groups are resistant, but impurities may be oxidized, appearing as yellow-brown spots on a purple background.[7] Alternatively, a ninhydrin stain can be used to detect any primary or secondary amine impurities, which would appear as colored spots upon heating.[6][8]

Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system, which provides gradient elution capabilities and real-time UV detection.

Materials and Equipment
  • Chromatography System: Automated flash purification system (e.g., Teledyne ISCO CombiFlash® or similar) with UV-Vis detector.[2]

  • Stationary Phase: Pre-packed silica gel column (e.g., 40 g, 40-63 µm particle size).[2]

  • Mobile Phase Solvents: HPLC-grade hexanes (Solvent A) and ethyl acetate (Solvent B).

  • Sample: Crude this compound.

  • Reagents for TLC: As described in Protocol 1.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (Hexanes:EtOAc) Crude Dissolve Crude Product in Minimal DCM Slurry Adsorb onto Silica Gel (Dry Loading) Load Load Sample Cartridge Slurry->Load Transfer System Equilibrate Column (5% EtOAc in Hexanes) System->Load Elute Run Gradient Elution (5% to 40% EtOAc) Load->Elute Detect Monitor Elution at 254 nm Elute->Detect Collect Collect Fractions Based on UV Peak Detect->Collect Output Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent (Rotary Evaporator) Pool->Evaporate

Caption: Workflow for the purification of the target compound.

Step-by-Step Purification Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 g) to the solution to form a slurry.

    • Gently evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This prevents the sample from precipitating on the column and improves resolution.[1]

    • Pack the resulting powder into an empty solid-load cartridge.

  • System Setup and Equilibration:

    • Install the pre-packed silica column (40 g) and the solid-load cartridge onto the flash system.

    • Prime the pumps with Solvent A (Hexanes) and Solvent B (Ethyl Acetate).

    • Equilibrate the column with the initial mobile phase composition (e.g., 5% Ethyl Acetate in Hexanes) for at least 2-3 column volumes.

  • Gradient Elution:

    • Set the UV detector to monitor at a wavelength of 254 nm.

    • Begin the elution with the following gradient profile. The flow rate should be adjusted based on the column size (e.g., 40 mL/min for a 40 g column).

Table 2: Example Gradient Elution Profile

Time (min)% Ethyl Acetate (Solvent B)Column Volumes
0.0 - 2.052
2.1 - 12.05 → 40 (Linear Gradient)10
12.1 - 15.0403
  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal threshold and/or slope.

    • Collect fractions corresponding to the main peak, which is expected to elute as the polarity of the mobile phase increases.

  • Post-Chromatography Analysis:

    • Analyze the collected fractions using the TLC method developed earlier (Protocol 1) to identify those containing the pure product.

    • Pool the pure fractions.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as an oil.

Results and Discussion

Causality in Protocol Design
  • Stationary Phase: Silica gel is chosen as the stationary phase due to its polarity, which allows for effective separation of moderately polar compounds like the target molecule from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., hydrolyzed byproducts).[2]

  • Mobile Phase: A hexane/ethyl acetate system is a versatile and common choice for normal-phase chromatography.[1] The gradient elution, starting with low polarity (5% ethyl acetate) and gradually increasing, allows for the elution of non-polar impurities first, followed by the target compound, and finally any highly polar contaminants that may be present. This approach provides superior resolution compared to an isocratic elution.

  • Dry Loading: This technique is preferred over liquid injection for larger sample quantities as it prevents solvent effects that can lead to band broadening and poor separation.[1] By adsorbing the crude material onto silica, the sample is introduced to the column in a concentrated band, leading to sharper peaks and better resolution.

Expected Outcome and Purity Assessment

A successful purification run should yield the target compound with a purity of >98%, as determined by analytical techniques such as HPLC and NMR spectroscopy.

Table 3: Hypothetical Purification Results

ParameterValue
Crude Mass 1.0 g
Purified Mass 0.82 g
Yield 82%
Purity (by HPLC) >98.5%
Elution Volume ~120-160 mL (at ~20-30% EtOAc)

The final purity should be confirmed by ¹H NMR spectroscopy, which will verify the structural integrity of the molecule and the absence of proton signals corresponding to common impurities.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the purification of this compound using automated flash column chromatography. The systematic approach, from TLC method development to the optimized gradient elution, ensures high purity and recovery of the target compound. This methodology is readily adaptable for similar N-Cbz protected piperidine derivatives and serves as a valuable tool for researchers in the field of drug discovery and development.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Sigma-Aldrich. (n.d.). benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Shaikh, J., et al. (2006). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Food Chemistry, 94, 105-110.
  • Supporting Information. (n.d.). General procedure B. Purification by silica gel column chromatography.
  • ResearchGate. (2022). Analysis of Amino Acids Using Thin Layer Chromatography.
  • Al-Ghorbani, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 449-55.
  • University of Wisconsin-La Crosse. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
  • National Center for Biotechnology Information. (n.d.). 2-Benzylpiperidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem.
  • BLDpharm. (n.d.). 169384-56-9|this compound.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Sharma, S. D., et al. (2012). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state.
  • Jakubowska, A., et al. (2011). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica, 68(3), 449-455.
  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Apollo Scientific. (n.d.). 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected.
  • Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • Payette, J. N., & Looper, R. E. (2011). Preparation of Mono-Cbz Protected Guanidines. PMC - NIH.
  • Ravetz, B. D., et al. (2019). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. PMC - NIH.

Sources

Troubleshooting & Optimization

Improving yield and purity of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the development of various pharmacologically active molecules is Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Its synthesis, while straightforward in principle, often presents challenges in achieving high yield and purity. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Typical Synthesis Pathway

The most common route to this compound involves the N-protection of the secondary amine of methyl 2-(piperidin-2-yl)acetate using benzyl chloroformate (Cbz-Cl) under basic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms: After work-up and purification, the isolated mass of the product is significantly lower than the theoretical maximum.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned reaction time, consider extending the duration. Gentle heating (e.g., to 40-50 °C) might also facilitate the reaction, though this should be done cautiously to avoid side reactions.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for this transformation.

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (TEA) is commonly used to neutralize the HCl generated during the reaction.[1] Ensure the base is of high quality and used in a slight excess (1.5-2.0 equivalents). The solvent should be anhydrous to prevent hydrolysis of the benzyl chloroformate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are suitable choices.[1]

  • Hydrolysis of Benzyl Chloroformate: The protecting group reagent is sensitive to moisture.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. Add the benzyl chloroformate slowly to the reaction mixture, especially if the reaction is exothermic.

  • Product Loss During Work-up: The product may be lost during the aqueous work-up and extraction phases.

    • Solution: After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly before extraction. The product is organic-soluble, so multiple extractions with a suitable solvent like DCM or ethyl acetate will maximize recovery. Washing the combined organic layers with brine helps to remove residual water.[2]

Problem 2: Presence of Impurities in the Final Product

Symptoms: NMR or LC-MS analysis of the isolated product shows the presence of unexpected signals or peaks.

Potential Causes & Solutions:

  • Unreacted Methyl 2-(piperidin-2-yl)acetate: The starting material may not have fully reacted.

    • Solution: This is often due to an insufficient amount of the protecting group reagent. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. Unreacted starting material can typically be separated from the product by silica gel column chromatography.

  • Formation of Di-benzylated Byproducts: While less common for this specific substrate, over-alkylation can sometimes occur. More relevant is the potential for side reactions involving the ester group under harsh basic conditions.

    • Solution: Maintain a controlled temperature (0 °C to room temperature) during the addition of benzyl chloroformate. Avoid using overly strong bases that could deprotonate the α-carbon of the ester, which can lead to side reactions.[3][4]

  • Residual Benzyl Alcohol: This can form from the hydrolysis of benzyl chloroformate.

    • Solution: Benzyl alcohol can often be removed during column chromatography. A thorough aqueous wash during the work-up can also help to remove a significant portion of it.

Problem 3: Difficulties in Product Purification

Symptoms: The product is obtained as a thick oil that is difficult to handle, or impurities co-elute with the product during column chromatography.

Potential Causes & Solutions:

  • Oily Product Consistency: Many piperidine derivatives are oils at room temperature.

    • Solution: After column chromatography and removal of the solvent under reduced pressure, drying the product under high vacuum for an extended period can help remove trace solvents that may contribute to its oily nature.

  • Co-elution of Impurities: Impurities with similar polarity to the product can be challenging to separate.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, often provides better separation. If co-elution persists, consider alternative purification methods such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-benzoxycarbonylation reaction?

A1: The reaction is typically carried out by adding the benzyl chloroformate at 0 °C and then allowing the reaction to warm to room temperature.[2] This helps to control the initial exotherm and minimize the formation of byproducts.

Q2: How can I best monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a solvent system that gives good separation between the starting material (methyl 2-(piperidin-2-yl)acetate) and the product. The starting material, being a secondary amine, will be more polar and have a lower Rf value than the Cbz-protected product. Staining with potassium permanganate can help visualize both spots.

Q3: Are there any common issues with the starting material, methyl 2-(piperidin-2-yl)acetate?

A3: The starting material is often available as a hydrochloride salt.[5] If you are using the salt, you will need to add an additional equivalent of base to neutralize the HCl and liberate the free amine before adding the benzyl chloroformate.

Q4: What are the key safety precautions for this reaction?

A4: Benzyl chloroformate is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q5: Can I use a different protecting group?

A5: Yes, the tert-butoxycarbonyl (Boc) group is another common N-protecting group for piperidines.[6] The choice between Cbz and Boc depends on the subsequent steps in your synthetic sequence, as they have different deprotection conditions.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions
ParameterCondition ACondition BRationale
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)TEA is an organic base, soluble in DCM. K₂CO₃ is an inorganic base, often used in biphasic systems or in polar aprotic solvents like DMF.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)DCM is a good solvent for this reaction and is easily removed. DMF can be beneficial for less reactive substrates but is harder to remove.[1]
Temperature 0 °C to RTRoom TemperatureStarting at a lower temperature helps control the reaction rate and minimize side products.[2]
Table 2: Typical TLC Profile

Solvent System: 30% Ethyl Acetate in Hexanes

CompoundTypical Rf ValueVisualization
Methyl 2-(piperidin-2-yl)acetate~0.1-0.2Stains with KMnO₄
This compound~0.5-0.6UV active, stains with KMnO₄
Benzyl Alcohol~0.3-0.4UV active, stains with KMnO₄

Experimental Protocol

Synthesis of this compound
  • To a solution of methyl 2-(piperidin-2-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Piperidine_Ester Methyl 2-(piperidin-2-yl)acetate Nucleophilic_Attack Intermediate Piperidine_Ester->Nucleophilic_Attack 1. Nucleophilic attack CbzCl Benzyl Chloroformate CbzCl->Nucleophilic_Attack Base Base (e.g., TEA) Deprotonation Protonated Base Base->Deprotonation 2. Deprotonation Product Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate Salt Base·HCl Nucleophilic_Attack->Product 3. Forms Product Nucleophilic_Attack->Deprotonation Deprotonation->Salt

Caption: Nucleophilic attack of the piperidine nitrogen on benzyl chloroformate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete Check_Yield Check Yield & Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield No Check_Yield->Low_Yield Yes Impure Impure Product? Low_Yield->Impure No Analyze_Reaction Incomplete Reaction? Side Products? Low_Yield->Analyze_Reaction Yes Success Successful Synthesis Impure->Success No Analyze_Impurities Identify Impurities (NMR, LC-MS) Impure->Analyze_Impurities Yes Optimize_Conditions Extend Time / Adjust Temp Analyze_Reaction->Optimize_Conditions Check_Workup Review Work-up Procedure Optimize_Conditions->Check_Workup Optimize_Purification Adjust Chromatography Solvent System Analyze_Impurities->Optimize_Purification

Caption: A logical flow for troubleshooting common synthesis issues.

Purification Strategy

Purification_Strategy Crude_Product Crude Product (Post Work-up) Column_Setup Prepare Silica Gel Column Crude_Product->Column_Setup Loading Load Crude Product (dissolved in min. solvent) Column_Setup->Loading Elution Elute with Solvent Gradient (e.g., Hexanes -> Ethyl Acetate) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product (Dry under high vacuum) Solvent_Removal->Final_Product

Caption: Step-by-step process for purification via column chromatography.

References

  • Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 22, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved January 22, 2026, from [Link]

  • Alkylation of Enolate Ions. (2023). OpenStax. Retrieved January 22, 2026, from [Link]

  • The α-alkylation of ketones in flow. (2023). Reaction Chemistry & Engineering. Retrieved January 22, 2026, from [Link]

Sources

Common side products in the synthesis of N-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Substituted Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this critical structural motif. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

Introduction

The N-substituted piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, while conceptually straightforward, is often plagued by the formation of undesirable side products that can complicate purification, reduce yields, and introduce artifacts in biological assays. This guide provides a structured approach to understanding, identifying, and mitigating these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a water-soluble byproduct in my N-alkylation reaction of piperidine. What is it likely to be and how can I prevent its formation?

A1: The most common water-soluble byproduct in the N-alkylation of piperidines is the quaternary ammonium salt , resulting from over-alkylation of the desired tertiary amine.[1] The initially formed N-substituted piperidine (a tertiary amine) can react with another equivalent of the alkylating agent to form a tetra-alkylated, positively charged nitrogen species.

Key Factors Influencing Over-Alkylation:

  • Stoichiometry: An excess of the alkylating agent is the primary driver of this side reaction.

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.

  • Nucleophilicity of the Tertiary Amine: The product tertiary amine is often more nucleophilic than the starting secondary amine, making it a better substrate for the second alkylation.

Mitigation Strategies:

  • Strict Stoichiometric Control: Use a slight excess of the piperidine starting material (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration, favoring mono-alkylation.[1] A syringe pump is highly recommended for this purpose.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity for mono-alkylation.

  • Alternative Synthetic Routes: For challenging substrates, consider switching to reductive amination, which is not susceptible to over-alkylation.[2]

Q2: My reductive amination reaction is sluggish and I'm seeing an unexpected side product with a C=C bond. What is happening?

A2: A sluggish reaction and the formation of an alkene byproduct suggest the formation of a stable enamine intermediate that is resistant to reduction. This is particularly common when reacting a ketone with a secondary amine like piperidine. The enamine is formed by the condensation of the ketone and piperidine with the loss of water.[3]

Troubleshooting Enamine Formation:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more effective than sodium cyanoboorohydride (NaBH₃CN) for the reductive amination of ketones as it is more reactive towards the iminium ion in equilibrium with the enamine.[4]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion from the enamine, which is then readily reduced.[4]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials.

Q3: During the Buchwald-Hartwig amination of my piperidine with an aryl halide, I'm getting low yields and a complex mixture of byproducts. What are the likely causes?

A3: The Buchwald-Hartwig amination is a powerful tool, but its success is highly dependent on the careful selection of the catalyst system (ligand and palladium precursor) and the base.[5] Common issues include:

  • Catalyst Deactivation: The piperidine nitrogen can coordinate to the palladium center and inhibit catalysis.[6]

  • Side Reactions of the Aryl Halide: Strong bases can promote side reactions of the aryl halide, such as elimination or decomposition, especially with heteroaryl halides.[6]

  • Hydrodehalogenation: Reduction of the aryl halide to the corresponding arene.

  • Diarylation: In the case of primary amines, a second arylation can occur.

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered amines or challenging aryl halides, bulky, electron-rich ligands such as those from the Buchwald or Hartwig second and third generation series are often necessary to promote reductive elimination and prevent catalyst deactivation.[5]

  • Base Selection: The strength of the base must be carefully considered. While strong bases like sodium tert-butoxide are common, they can cause decomposition of sensitive substrates. Weaker bases like cesium carbonate or potassium phosphate may be more suitable in such cases.[6]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. The reaction temperature should be optimized to balance the rate of the desired reaction against potential side reactions.

Troubleshooting Guides

Guide 1: N-Alkylation of Piperidines

Issue: Over-alkylation leading to quaternary ammonium salt formation.

Underlying Cause: The product tertiary amine is often more nucleophilic than the starting secondary amine and can compete for the alkylating agent.

Troubleshooting Workflow:

start Over-alkylation Observed st_check Is piperidine in excess (1.1-1.2 eq.)? start->st_check slow_add Is the alkylating agent added slowly? st_check->slow_add Yes adjust_st Adjust stoichiometry st_check->adjust_st No temp_check Is the reaction temperature optimized? slow_add->temp_check Yes implement_slow_add Implement slow addition (syringe pump) slow_add->implement_slow_add No switch_method Consider Reductive Amination temp_check->switch_method Yes, still an issue lower_temp Lower reaction temperature temp_check->lower_temp No solved Problem Resolved switch_method->solved adjust_st->st_check adjust_st->solved implement_slow_add->slow_add implement_slow_add->solved lower_temp->temp_check lower_temp->solved

Caption: Troubleshooting workflow for over-alkylation.

Experimental Protocol: Selective Mono-N-Alkylation of Piperidine

  • To a solution of piperidine (1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the alkylating agent (1.0 equivalent) dropwise over 1-2 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Effect of Stoichiometry on Mono- vs. Di-alkylation

Piperidine (eq.)Alkylating Agent (eq.)Mono-alkylation (%)Di-alkylation (%)
1.01.0~70~25
1.21.0>90<5
1.01.5~40~55

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Issue: Hofmann Elimination of the N-Alkyl Piperidine Product.

Underlying Cause: If the N-alkyl group contains a β-hydrogen, treatment with a strong base, especially at elevated temperatures, can lead to an E2 elimination reaction, forming an alkene and the corresponding de-alkylated piperidine. This is more prevalent if a quaternary ammonium salt has been formed as an intermediate.[7][8]

Mitigation Strategies:

  • Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like hydroxides or alkoxides.

  • Maintain a low reaction temperature.

  • If possible, choose an N-substituent that lacks β-hydrogens (e.g., benzyl, methyl).

Guide 2: Reductive Amination

Issue: Formation of Enamine Side Product.

Underlying Cause: The equilibrium between the iminium ion and the enamine can favor the enamine, especially with sterically hindered ketones. The enamine is less electrophilic and thus less readily reduced.

Troubleshooting Workflow:

start Enamine Formation Observed reductant_check Using NaBH(OAc)₃? start->reductant_check acid_check Is an acid catalyst present? reductant_check->acid_check Yes switch_reductant Switch to NaBH(OAc)₃ reductant_check->switch_reductant No conditions_check Are reaction conditions anhydrous? acid_check->conditions_check Yes add_acid Add catalytic AcOH acid_check->add_acid No ensure_anhydrous Use anhydrous solvent and reagents conditions_check->ensure_anhydrous No solved Problem Resolved conditions_check->solved Yes switch_reductant->reductant_check add_acid->acid_check ensure_anhydrous->conditions_check

Caption: Troubleshooting workflow for enamine formation.

Experimental Protocol: Reductive Amination of a Ketone with Piperidine

  • To a solution of the ketone (1.0 equivalent) and piperidine (1.1 equivalents) in an anhydrous solvent (e.g., dichloroethane, THF), add acetic acid (0.1-0.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Data Presentation: Comparison of Reducing Agents

Reducing AgentKetone SubstrateYield of Tertiary Amine (%)
NaBH₃CNCyclohexanone~60-70
NaBH(OAc)₃Cyclohexanone>90
NaBH₃CN2-Adamantanone (hindered)<20
NaBH(OAc)₃2-Adamantanone (hindered)~85

Note: Yields are approximate and can vary.

Guide 3: Buchwald-Hartwig Amination

Issue: Low yield and catalyst deactivation.

Underlying Cause: A combination of factors including inappropriate ligand choice, incorrect base, or impure reagents can lead to poor catalytic turnover.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig ligand_check Is the ligand appropriate for the substrate? start->ligand_check base_check Is the base compatible with the substrate? ligand_check->base_check Yes screen_ligands Screen a panel of bulky, electron-rich ligands ligand_check->screen_ligands No reagent_check Are reagents and solvent pure and degassed? base_check->reagent_check Yes screen_bases Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) base_check->screen_bases No purify_reagents Purify/degas reagents and solvent reagent_check->purify_reagents No solved Problem Resolved reagent_check->solved Yes screen_ligands->ligand_check screen_bases->base_check purify_reagents->reagent_check

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Piperidine

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 equivalent) and piperidine (1.2 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Ligand and Base Effects on a Model Reaction

LigandBaseYield (%)
P(t-Bu)₃NaOtBu>95
XPhosNaOtBu>95
P(t-Bu)₃Cs₂CO₃<10
RuPhosK₃PO₄~80

Reaction: Bromobenzene with piperidine. Yields are approximate.

Characterization of Side Products

Identifying Over-alkylation by NMR:

  • ¹H NMR: The protons alpha to the quaternary nitrogen will be significantly downfield shifted compared to the corresponding protons in the tertiary amine due to the positive charge.

  • ¹³C NMR: The carbons alpha to the quaternary nitrogen will also be downfield shifted.

Distinguishing Tertiary Amine from Quaternary Ammonium Salt:

FeatureTertiary AmineQuaternary Ammonium Salt
¹H NMR (α-protons) Typically 2.2-2.8 ppmTypically 3.0-3.6 ppm
¹³C NMR (α-carbons) Typically 45-55 ppmTypically 55-65 ppm
Solubility Soluble in organic solventsOften water-soluble, insoluble in non-polar organic solvents
Mass Spectrometry [M+H]⁺M⁺

Purification Strategies

  • Quaternary Ammonium Salts: These can often be removed by an aqueous wash of the organic reaction mixture. Alternatively, the desired tertiary amine can be extracted into a dilute aqueous acid solution, leaving the non-basic impurities in the organic layer. The aqueous layer is then basified and the product is re-extracted with an organic solvent.

  • Enamines: Enamines are generally less polar than the corresponding tertiary amine and can often be separated by column chromatography on silica gel. They are also susceptible to hydrolysis back to the starting ketone and piperidine under acidic conditions.

References

  • Yang, E. Procedure for N-alkylation of Piperidine? ResearchGate. 2017 . [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-N, C(aryl)-O, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chem. Sci.2011, 2(1), 57-68.
  • Shackman, H. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. J. Am. Soc. Mass Spectrom.2015, 26(2), 303-306.
  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017 . [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. 2025 . [Link]

  • University of Calgary. Ch22: Hofmann elimination. [Link]

  • NROChemistry. Hofmann Elimination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. Hofmann elimination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. 20.8: The Hofmann Elimination- Amines as Leaving Groups. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • PubMed Central (PMC). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • PubMed Central (PMC). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • PubMed Central (PMC). Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities. [Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • Quora. What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? [Link]

  • Google Patents.
  • Reddit. Differentiating between amide and quaternary carbon with 13C NMR. [Link]

  • Hartwig, J. F.; Mann, G. A Second-Generation Catalyst for the Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. J. Am. Chem. Soc.1996, 118(30), 7217–7218.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Reddit. Quaternary ammonium salt purification. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of disubstituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with controlling stereochemistry in these privileged heterocyclic scaffolds. Piperidine rings are ubiquitous in pharmaceuticals and natural products, and the precise spatial arrangement of their substituents is often critical for biological activity.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Question 1: Why is achieving high stereoselectivity in disubstituted piperidine synthesis so difficult?

Answer: The challenge is multifactorial and rooted in the fundamental conformational and stereoelectronic properties of the piperidine ring.

  • Conformational Flexibility: Unlike rigid aromatic or bicyclic systems, the six-membered piperidine ring exists in a dynamic equilibrium of chair and boat conformations. This flexibility means that multiple reaction pathways with similar energy barriers can compete, leading to mixtures of diastereomers.

  • Multiple Stereocenters: The introduction of two substituents can create up to four possible stereoisomers (two pairs of enantiomers). Controlling the relative and absolute configuration simultaneously requires a highly organized transition state.

  • Substituent Effects: The position and nature of substituents dramatically influence the ring's preferred conformation. For instance, N-acylated piperidines with a C2-substituent can experience pseudo-allylic strain (A¹,³ strain), which governs the ground-state conformation and can be exploited to direct the approach of incoming reagents.[2] Understanding and leveraging these subtle, non-covalent interactions is key to rational design.

Question 2: My reaction is producing a low diastereomeric ratio (dr). What are the primary strategies to improve stereocontrol?

Answer: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal. To improve this, you must amplify these energy differences. The three core strategies to achieve this are Substrate Control, Reagent Control, and Catalyst Control.[3]

G cluster_0 Strategies for Stereocontrol cluster_1 Key Actions Stereocontrol Stereocontrol Substrate Substrate Control (Inherent Chirality) Stereocontrol->Substrate Utilizes Reagent Reagent Control (Reagent Properties) Stereocontrol->Reagent Dictated by Catalyst Catalyst Control (Chiral Environment) Stereocontrol->Catalyst Creates Substrate_Action Modify substrate: - Chiral auxiliaries [10] - Bulky protecting groups [7] Substrate->Substrate_Action Reagent_Action Modify conditions: - Lower temperature [4] - Change reagent stoichiometry - Use sterically demanding reagents Reagent->Reagent_Action Catalyst_Action Modify catalyst: - Screen chiral ligands [13] - Change metal center Catalyst->Catalyst_Action

Caption: Core strategies for improving stereoselectivity.

  • Substrate Control: This leverages stereochemistry already present in the starting material to direct the formation of new stereocenters.

    • Troubleshooting: If your substrate has insufficient bias, consider installing a chiral auxiliary . Carbohydrate-derived auxiliaries, for example, have been used effectively to control facial selectivity in reactions like domino Mannich-Michael additions.[4] Alternatively, changing a protecting group (e.g., from N-benzyl to N-Boc) can alter the conformational landscape, influencing the stereochemical outcome of subsequent reactions.[5]

  • Reagent Control: Here, the steric and electronic properties of the reagent dictate the stereochemical outcome.

    • Troubleshooting: High reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored diastereomer.[3] Lowering the reaction temperature is often the simplest and most effective first step to improve selectivity. For reductions, switching from a small hydride source (e.g., NaBH₄) to a bulkier one (e.g., L-Selectride®) can dramatically enhance selectivity by exploiting steric hindrance.

  • Catalyst Control: A chiral catalyst creates a chiral environment, forcing the reaction to proceed through a diastereomeric transition state that favors one product. This is a powerful method for achieving high diastereo- and enantioselectivity.[3]

    • Troubleshooting: If selectivity is low, the catalyst may not be a good match for the substrate. Screening a panel of chiral ligands is essential. For instance, in palladium-catalyzed asymmetric allylic alkylation (DAAA) to form aza-quaternary centers, the choice of phosphine ligand is critical for achieving high enantioselectivity.[6]

Troubleshooting Guides for Specific Methodologies

Guide 1: Hydrogenation of Substituted Pyridines

The hydrogenation of pyridines is a common route to cis-disubstituted piperidines, but it is fraught with challenges related to the stability of the aromatic ring and control of diastereoselectivity.[5][7]

Problem: Low yield and/or incomplete conversion.

  • Probable Cause: The aromatic pyridine ring is often a poor substrate for hydrogenation and can act as a catalyst inhibitor.[8]

  • Solution:

    • Activate the Substrate: Convert the pyridine to a pyridinium salt by reacting it with an alkylating agent (e.g., benzyl bromide). This breaks the aromaticity and makes the ring much more susceptible to reduction.[8]

    • Increase Catalyst Loading: For stubborn substrates, increasing the catalyst loading (e.g., PtO₂ from 1 mol% to 5 mol%) can drive the reaction to completion.[9]

    • Harsh Conditions: While not always ideal for selectivity, increasing hydrogen pressure (50-70 bar) and temperature may be necessary for less reactive pyridines.[7][9]

Problem: Poor cis:trans diastereoselectivity. The cis isomer is usually the kinetic product.

  • Probable Cause: The reaction conditions are allowing for equilibration to the more thermodynamically stable trans isomer, or the catalyst system does not provide sufficient facial discrimination.

  • Solution:

    • Catalyst Choice: Rhodium and palladium catalysts often provide high cis selectivity.[10] Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a classic and highly effective system for generating cis-piperidines.[5][9]

    • Solvent: Acetic acid as a solvent often promotes the formation of the cis product.

    • Thermodynamic Epimerization: If the trans isomer is desired, the cis product from hydrogenation can be epimerized. This is often achieved by treating the N-Boc protected cis-piperidine with a base, which proceeds via enolate formation and re-protonation to yield the thermodynamically favored product.[5] The choice of N-protecting group is crucial here; N-Boc groups can favor an axial conformation for an adjacent C2 substituent to avoid A¹,³ strain, thus facilitating the formation of a trans product upon epimerization.[5]

CatalystSolventPressure (H₂)Temp (°C)Product Ratio (cis:trans)Reference
PtO₂Glacial Acetic Acid50 barRT>95:5[5]
Rh/CMethanol4 bar5085:15[10]
Pd/CEthanol1 atmRTVariable, often lower selectivity[10]
Guide 2: Aza-Diels-Alder & Related Cycloadditions

The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring in a single step, but its mechanism can be ambiguous, impacting stereocontrol.[11]

Problem: Low diastereoselectivity or unexpected stereochemical outcome.

  • Probable Cause: The reaction may not be proceeding through a concerted [4+2] cycloaddition. For many common substrates, such as Danishefsky's diene reacting with imines, the reaction follows a stepwise Mannich-Michael pathway.[12] The stereochemical outcome is determined in the Michael addition step, which may have a different stereochemical preference than a concerted cycloaddition.

  • Solution:

    • Catalyst Selection: The choice of catalyst can steer the mechanism. Strong Lewis acids may favor the stepwise pathway. Chiral organocatalysts, such as those derived from prolinol, can induce high enantioselectivity in domino Michael-addition/aminalization processes that form polysubstituted piperidines.[13]

    • Substrate Modification: Using cyclic dienes can lock the conformation and often leads to higher diastereoselectivity.[9] Increasing the steric bulk of the N-substituent on the imine can also improve facial selectivity.

G A Imine + Diene B Concerted [4+2] Transition State A->B Concerted Mechanism C Stepwise Pathway A->C Stepwise Mechanism F Piperidine Product B->F D Mannich Addition (Forms C-C bond) C->D E Michael Addition (Ring Closure) D->E E->F

Caption: Competing pathways in formal aza-Diels-Alder reactions.

Guide 3: Intramolecular Reductive Amination

This "one-pot" reaction forms the piperidine ring from an amine and a dicarbonyl compound and is a workhorse in synthesis. Stereocontrol is entirely dependent on the substrate.

Problem: Low or no diastereoselectivity.

  • Probable Cause: The acyclic precursor lacks sufficient stereochemical information to direct the cyclization. The newly formed stereocenters are created in the reduction of the two imine/iminium intermediates, and without a directing group, this process is often unselective.

  • Solution:

    • Chiral Pool Starting Materials: The most robust strategy is to start with a chiral material where the stereocenters are already set. Sugars are excellent starting materials for accessing the necessary dicarbonyl substrates for polyhydroxypiperidine synthesis.

    • Diastereoselective Mannich Reaction: To control the stereochemistry, one can perform a diastereoselective Mannich reaction as a separate first step to create an amino acetal with defined stereocenters, which is then carried through a reductive cyclization.[10]

G Start Low Yield in Reductive Amination CheckReagent Is reducing agent selective for iminium? Start->CheckReagent CheckpH Is pH optimal for iminium formation? CheckReagent->CheckpH Yes SolutionReagent Switch to NaBH(OAc)₃ or NaBH₃CN CheckReagent->SolutionReagent No CheckSide Side products observed? (e.g., alcohol) CheckpH->CheckSide Yes SolutionpH Buffer reaction or use mild acid catalyst CheckpH->SolutionpH No SolutionSide Use aprotic solvent. Ensure anhydrous conditions. CheckSide->SolutionSide Yes End Yield Improved CheckSide->End No SolutionReagent->CheckpH SolutionpH->CheckSide SolutionSide->End

Caption: Troubleshooting workflow for low yield in reductive amination.

Key Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine using PtO₂[10]

This protocol provides a general guideline for achieving high cis-diastereoselectivity in the reduction of pyridines.

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor. Purge the headspace thoroughly with hydrogen gas (3 cycles). Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[9]

  • Execution: Stir the reaction mixture vigorously at room temperature for the required time (monitor by GC-MS or TLC, typically 4-24 hours).[9]

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine salt can be neutralized with a base (e.g., aq. NaOH) and extracted into an organic solvent. Further purification can be achieved by distillation or column chromatography.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

  • Wang, Z., et al. (2024). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Han, B., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Tetrahedron Letters. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. ElectronicsAndBooks. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5877. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8092-8105. [Link]

  • Ding, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38). [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2020(1), 1-32. [Link]

  • Kunz, H. (2007). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Pure and Applied Chemistry, 79(4), 675-686. [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Tetrahedron, 74(26), 3381-3385. [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Synfacts. (2014). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Thieme. [Link]

  • Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14429–14435. [Link]

  • Buffat, M. G. (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 2(19), 2745-2757. [Link]

  • de Vries, J. G., & de Pater, J. J. M. (2018). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Chemistry – A European Journal, 24(50), 13101-13105. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • O'Hagan, D. (2000). The aza-Diels-Alder reaction and its application to the synthesis of piperidine containing natural products. Journal of the Chemical Society, Perkin Transactions 1, (19), 3183-3203. [Link]

  • Turner, N. J., & France, S. P. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 8(4), 3195-3200. [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679-81. [Link]

  • Zhu, D., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2469-2474. [Link]

  • ResearchGate. (2014). Piperidine as an organocatalyst. ResearchGate. [Link]

  • Antonchick, A. P., et al. (2017). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. Angewandte Chemie International Edition, 56(45), 14227-14231. [Link]

  • Zhang, X. (2020). Synthesis of chiral amines via reductive amination and rational design of chiral pyridine-derived half-sandwich iridium catalysts. Nature Communications, 11(1), 532. [Link]

  • Tang, W., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

  • J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Daugulis, O., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3866-3869. [Link]

  • Carretero, J. C., et al. (2006). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. Accounts of Chemical Research, 39(4), 264-274. [Link]

  • Dong, V. M. (2025). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. ACS Spring 2025. [Link]

  • Thomson, R. J., & Smith, M. W. (2010). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 1(1), 117-120. [Link]

  • ResearchGate. (2015). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Bull, S. D., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3619-3631. [Link]

  • ResearchGate. (1988). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. [Link]

  • Semantic Scholar. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. Semantic Scholar. [Link]

  • Grieco, P. A., & Larsen, S. D. (1985). Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 107(6), 1768–1771. [Link]

  • Marco-Arias, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

  • Troin, Y., et al. (2007). Diastereoselective Synthesis of 2-Monosubstituted and 2,6-Disubstituted Piperidines. ChemInform, 38(42). [Link]

  • Sadler, M. J. (2011). Diastereoselective synthesis of 2,4,5 trisubstituted piperidines: application in natural product synthesis. University of Birmingham. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Li, J., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 14(4), e202500067. [Link]

  • Reddit. (2021). Ring closing reaction suggestions for my synthesis? r/OrganicChemistry. [Link]

  • Simplifying Synthesis. (2021). The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: A Scientist's Guide to Troubleshooting HPLC Peak Tailing for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographers. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. Piperidine and its derivatives, common moieties in pharmaceutical development, are notoriously challenging due to their basic nature, often leading to frustrating peak tailing.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you might be facing at the bench. We will move beyond simple checklists to explore the fundamental chemistry driving these chromatographic challenges, providing you with the knowledge to not only fix your current problem but also to proactively design better methods in the future.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason my piperidine compound's peak is tailing in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like piperidines is a secondary, undesirable interaction with the stationary phase.[1] In typical reversed-phase HPLC, your main goal is hydrophobic retention. However, the basic nitrogen in the piperidine ring readily becomes protonated (positively charged) in mobile phases with a pH below its pKa. This charged analyte then engages in strong electrostatic interactions with residual silanol groups (Si-OH) on the surface of the silica-based column packing.[2][3]

Here's the breakdown of this problematic interaction:

  • Silanol Groups: Standard silica-based columns (like C18 or C8) have a surface populated with silanol groups. These groups are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[4][5]

  • Analyte State: Your basic piperidine analyte is protonated and carries a positive charge.

  • Secondary Interaction: The positively charged piperidine is strongly attracted to the negatively charged silanol sites. This interaction is a form of ion-exchange, which is a different, and much stronger, retention mechanism than the intended reversed-phase partitioning.[4][6]

Because some analyte molecules undergo this strong secondary interaction while others do not, the ones that do are delayed in their travel through the column. This delayed elution results in a broad, asymmetric "tail" on the peak.[6]

cluster_0 HPLC Column Stationary Phase cluster_1 Mobile Phase Silica Silica Surface Silanol Ionized Silanol Group (-Si-O⁻) (Acidic Site) Silica->Silanol Secondary Interaction Site C18 C18 Chains (Hydrophobic Retention) Silica->C18 Primary Interaction Site Piperidine Protonated Piperidine (Basic Analyte, R-NH₂⁺) Piperidine->Silanol Undesired Ionic Interaction (Peak Tailing) Piperidine->C18 Desired Hydrophobic Interaction (Good Peak) G start Peak Tailing Observed for Piperidine Compound ph_check Is Mobile Phase pH Optimized & Buffered (e.g., pH 2.5-3.5)? start->ph_check ph_adjust STEP 1: Adjust Mobile Phase to pH 2.5-3.5 using a 10-25 mM Buffer (e.g., Phosphate, Formate) ph_check->ph_adjust No additive_check Does Tailing Persist? ph_check->additive_check Yes ph_adjust->additive_check add_additive STEP 2: Add a Competitive Base to the Mobile Phase (e.g., 0.1% TEA or DEA) and re-adjust pH. additive_check->add_additive Yes end Symmetrical Peak Achieved additive_check->end No column_check Does Tailing Persist? add_additive->column_check change_column STEP 3: Switch to a Modern Column: - High-Purity, End-Capped C18 - Embedded Polar Group - Positively Charged Surface column_check->change_column Yes column_check->end No change_column->end

Caption: A systematic workflow for troubleshooting piperidine peak tailing.

References

  • resolving peak tailing in HPLC analysis of basic piperidine compounds - Benchchem. (URL: )
  • HPLC Column Selection: Core to Method Development (Part I)
  • Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride | Request PDF - ResearchGate. (URL: [Link])

  • HPLC Column Selection - LCGC International. (URL: [Link])

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (URL: [Link])

  • HPLC Troubleshooting Guide - Advanced Chromatography Technologies. (URL: [Link])

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies. (URL: [Link])

  • HPLC Troubleshooting Guide - Regis Technologies. (URL: [Link])

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])

  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem. (URL: )
  • Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (URL: [Link])

  • HPLC Column Selection Guide - SCION Instruments. (URL: [Link])

  • Role of Buffers in Liquid Chromatography | Phenomenex. (URL: [Link])

  • HPLC Troubleshooting Guide - WSU. (URL: [Link])

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (URL: [Link])

  • When should you use a buffer for HPLC, how does it work and which one to use? - Restek. (URL: [Link])

  • RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed. (URL: [Link])

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines. (URL: [Link])

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF - ResearchGate. (URL: [Link])

  • The Importance of Mobile Phase pH in Chromatographic Separations. (URL: [Link])

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification | LCGC International. (URL: [Link])

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])

  • Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])

  • Exploring the Role of pH in HPLC Separation - Moravek. (URL: [Link])

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (URL: [Link])

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (URL: [Link])

  • Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF - ResearchGate. (URL: [Link])

  • Hybrid stationary phases - Chromedia. (URL: [Link])

  • Reversed Phase HPLC 26 - Bases and Silanol Groups - YouTube. (URL: [Link])

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (URL: [Link])

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: [Link])

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. (URL: [Link])

  • The Role of End-Capping in RP - Phenomenex. (URL: [Link])

  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Navigating Stereochemical Integrity in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Epimerization

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. The synthesis of chiral piperidine derivatives is a cornerstone of modern drug development, with this privileged scaffold appearing in a vast number of marketed drugs and clinical candidates.[1][2][3] However, maintaining stereochemical purity at chiral centers within the piperidine ring, particularly those adjacent to the nitrogen atom or bearing an abstractable proton, can be a significant challenge. Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, can lead to the formation of difficult-to-separate diastereomers, impacting biological activity and complicating regulatory approval.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you anticipate, diagnose, and prevent epimerization during the synthesis of your piperidine derivatives.

Troubleshooting Guide: Diagnosing and Resolving Epimerization

This section is designed to address specific experimental observations and provide a logical path to a solution.

Answer: The unexpected presence of diastereomers is a classic sign of epimerization. The most common culprit is the exposure of your molecule to basic conditions, which can abstract an acidic proton at a stereocenter, leading to a planar intermediate (or one that can rapidly invert) that is then re-protonated from either face, resulting in a mixture of stereoisomers.[4][5]

Here's a systematic approach to troubleshooting this issue:

  • Identify the Labile Stereocenter: The most susceptible stereocenters are typically those alpha to a carbonyl group, a nitro group, or another electron-withdrawing group that increases the acidity of the C-H bond. Protons alpha to the nitrogen atom can also be susceptible under certain conditions.

  • Review Your Reaction Steps: Scrutinize every step of your synthesis for the use of bases. This includes not only strong bases like lithium diisopropylamide (LDA) or sodium ethoxide but also milder bases used in deprotection steps (e.g., piperidine for Fmoc removal in peptide-like couplings) or as acid scavengers.[4][6]

  • Consider Thermodynamic vs. Kinetic Control: Your reaction may be producing a single, kinetically favored diastereomer that then epimerizes to a more thermodynamically stable mixture upon prolonged reaction times, elevated temperatures, or during workup with basic solutions.[7] The thermodynamically favored product is often the one with bulky substituents in an equatorial position to minimize steric strain.[8]

Question: My reaction is base-mediated, and I cannot avoid it. How can I minimize epimerization?

Answer: When a basic step is unavoidable, you have several levers to pull to mitigate epimerization:

  • Temperature Control: Lowering the reaction temperature is one of the most effective ways to suppress epimerization. Rate of epimerization, like most reactions, is temperature-dependent. Performing the reaction at the lowest feasible temperature can favor the kinetically controlled product and slow down the equilibration to the thermodynamic mixture.

  • Choice of Base: The nature of the base is critical.

    • Sterically Hindered Bases: Using a bulky, non-nucleophilic base like LDA or lithium hexamethyldisilazide (LHMDS) can sometimes be beneficial. Their steric bulk can influence the direction of protonation and may disfavor the formation of the planar enolate intermediate.

    • Weaker Bases: If a strong base is not essential for your reaction, consider using a weaker base. The rate of proton abstraction is directly related to the strength of the base.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. The longer your compound is exposed to basic conditions, the more likely it is to epimerize.

  • N-Protecting Group: The choice of the nitrogen protecting group can significantly influence the acidity of adjacent protons and the conformational stability of the ring.

    • Electron-Withdrawing Groups: Groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are commonly used.[9] The electron-withdrawing nature of the carbamate can influence the acidity of the alpha-protons. While both are effective, their removal conditions differ, which can be a factor in your overall synthetic strategy.[9] The Boc group, for instance, can lead to rotamers observable by NMR due to restricted rotation around the C-N bond, which can also influence the local steric environment.[1][10][11]

    • Consider the steric bulk of the protecting group, as it can influence the facial selectivity of reprotonation if an intermediate carbanion is formed.

Question: I am performing a catalytic hydrogenation of a substituted pyridine to form a chiral piperidine, and I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of pyridine hydrogenation can be influenced by several factors:

  • Catalyst Choice: The catalyst (e.g., PtO2, Rh/C, Pd/C) and the solvent can influence the stereoselectivity of the reduction.[12]

  • Substrate Control: The existing stereocenters and substituents on the pyridine ring will direct the approach of the substrate to the catalyst surface.

  • Acidic Conditions: Performing the hydrogenation under acidic conditions (e.g., in acetic acid) can protonate the pyridine nitrogen, which can alter the conformation of the substrate and improve diastereoselectivity by creating a more rigid intermediate.[12] This also prevents catalyst poisoning by the product piperidine.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization in piperidine synthesis?

A1: The most common mechanism is base-catalyzed epimerization. A base abstracts an acidic proton from a stereocenter, forming a planar, achiral enolate or a rapidly inverting carbanion. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of diastereomers.[4][5]

Q2: How can I detect and quantify the extent of epimerization?

A2:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying diastereomers and enantiomers.[13][14][15] You will need to develop a method using a suitable chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (¹H) NMR: Diastereomers have distinct chemical shifts and coupling constants, so you can often distinguish and quantify them by integrating their respective signals in the ¹H NMR spectrum.[16][17]

    • Using Chiral Solvating Agents (CSAs): For enantiomers, which have identical NMR spectra, adding a chiral solvating agent can induce diastereomeric interactions that lead to separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[18][19]

Q3: Can temperature alone be used to control the stereochemical outcome of a reaction?

A3: Yes, temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control.

  • Low Temperatures: Favor the kinetically controlled product, which is the one that forms the fastest (i.e., has the lowest activation energy).

  • Higher Temperatures: Can provide enough energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium and favor the more stable, thermodynamically controlled product.

Q4: Are there modern, non-classical methods to control epimerization?

A4: Yes, photoredox catalysis has emerged as a powerful tool for the controlled epimerization of piperidines.[7][20][21][22] These methods often operate under mild conditions and can be used to convert a less stable, kinetically formed diastereomer into the more stable thermodynamic product with high selectivity.[7][20][21]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during a Base-Mediated Reaction

This protocol provides a general framework. Specific conditions should be optimized for your particular substrate and reaction.

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the piperidine substrate to a flame-dried flask.

  • Solvent: Add a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding the base.

  • Base Addition: Slowly add the base (e.g., LDA, LHMDS) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Quenching: Once the reaction is complete, quench it at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Workup: Allow the reaction to warm to room temperature and perform a standard aqueous workup. Ensure that any aqueous solutions used are not strongly basic.

  • Purification: Purify the product promptly using column chromatography.

Protocol 2: Chiral HPLC Analysis of Piperidine Diastereomers

This is a representative protocol. The choice of chiral stationary phase and mobile phase is crucial and often requires screening.

  • Sample Preparation: Dissolve a small amount of your purified product (or crude reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio will need to be optimized. Small amounts of an additive like diethylamine may be required for basic compounds.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where your compound absorbs.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine their ratio.

Visualization of Key Concepts

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism reactant Chiral Piperidine (Single Diastereomer) intermediate Planar Enolate/ Inverting Carbanion (Achiral Intermediate) reactant->intermediate + Base - H+ product_mix Mixture of Diastereomers intermediate->product_mix + H+

Caption: Base-catalyzed epimerization proceeds via an achiral intermediate.

Troubleshooting Workflow for Unexpected Diastereomers

troubleshooting_workflow start Unexpected Diastereomers Detected check_base Review for Basic Reagents/Conditions start->check_base check_temp_time Evaluate Reaction Temperature and Time start->check_temp_time thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control check_base->thermo_vs_kinetic remedy_base Change Base: - Weaker - Sterically Hindered check_base->remedy_base check_temp_time->thermo_vs_kinetic remedy_temp_time Modify Conditions: - Lower Temperature - Shorter Time check_temp_time->remedy_temp_time remedy_protecting_group Change N-Protecting Group thermo_vs_kinetic->remedy_protecting_group analyze Re-analyze Product (Chiral HPLC, NMR) remedy_base->analyze remedy_temp_time->analyze remedy_protecting_group->analyze

Caption: A logical workflow for troubleshooting epimerization issues.

References

  • Fajl, A. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Al-dugs, H. et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7019-7028. [Link]

  • Shen, Z. et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]

  • Ismail, I. et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information, PMCID: PMC10745333. [Link]

  • Shen, Z. et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Center for Biotechnology Information, PMCID: PMC9287342. [Link]

  • Rowlands, M. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6345-6348. [Link]

  • Di Mauro, G. et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Zhang, L. et al. (2015). Thermodynamic analysis for synthesizing sodium methoxide by sodium hydroxide method. Journal of Chemical and Pharmaceutical Research, 7(9), 716-721. [Link]

  • ResearchGate (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]

  • ACS Publications (2024). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • ResearchGate (n.d.). Epimerization in Intramolecular Carbanilide Cyclization to Hydantoins: A Computational Study. ResearchGate. [Link]

  • PubMed (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • UNIPI (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • CDC Stacks (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

  • Shen, Z. et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]

  • White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sandström, A. et al. (2016). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Center for Biotechnology Information, PMCID: PMC4788220. [Link]

  • ResearchGate (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate. [Link]

  • Shen, Z. et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]

  • D'Alonzo, D. et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Center for Biotechnology Information, PMCID: PMC8435805. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • AVESIS (2025). Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)‐Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. AVESİS. [Link]

  • Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • ResearchGate (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

  • Accounts of Chemical Research (2010). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 43(2), 312-321. [Link]

  • ResearchGate (n.d.). Piperidine-based drug discovery. ResearchGate. [Link]

  • ResearchGate (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. ResearchGate. [Link]

  • Shen, Z. et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. National Center for Biotechnology Information, PMCID: PMC7855822. [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • IRIS - Unibo (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]

  • Chemistry | Illinois (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Chemistry | Illinois. [Link]

  • ResearchGate (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis often involves a Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3] Scaling up this reaction from the lab bench to pilot or production scale can present several challenges. This guide will address these potential issues with practical, field-proven insights to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Here we address some common questions that arise during the synthesis and scale-up of this compound.

Q1: What is the general synthetic route for this compound?

The most common route involves the intramolecular Dieckmann condensation of a suitable N-Cbz protected piperidine diester. The reaction is typically carried out in the presence of a strong base.

Q2: What are the critical parameters to control during the scale-up of the Dieckmann condensation?

Key parameters to monitor and control include:

  • Reaction Temperature: Exothermic reactions can lead to side product formation. Adequate cooling and controlled addition of reagents are crucial.

  • Choice of Base: The selection of the base can significantly impact the reaction's outcome and safety on a larger scale.

  • Solvent Selection: The solvent influences enolate stability and can help minimize side reactions.[1]

  • Stirring and Mixing: Efficient mixing is essential for maintaining homogeneity and ensuring consistent reaction progress, especially in larger reactors.

  • Work-up Procedure: The quenching and extraction steps need to be carefully designed to handle larger volumes and potential emulsions.

Q3: Which analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are all suitable for monitoring the disappearance of the starting material and the formation of the product.

Q4: What are the common impurities, and how can they be minimized?

Common impurities can include unreacted starting material, intermolecular condensation products, and byproducts from side reactions. Minimizing these often involves optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. Purification is typically achieved through silica gel column chromatography.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase Reaction Time: Monitor the reaction progress using TLC, GC, or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. - Optimize Stoichiometry: Ensure the correct molar ratios of the starting diester and base are used.
Inactive base.- Use a fresh, properly stored batch of the base. Ensure it is handled under anhydrous conditions if it is moisture-sensitive (e.g., NaH).
Poor quality of starting materials.- Verify Purity: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of the starting diester. Impurities can interfere with the reaction.
Formation of Significant Side Products Reaction temperature is too high.- Control Temperature: Ensure adequate cooling and controlled addition of reagents to maintain the desired temperature range.
Incorrect choice of base.- Choice of Base: Weaker bases might require higher temperatures, leading to side reactions. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium t-butoxide (t-BuOK) are often preferred for Dieckmann condensations.[1][5]
Slow addition of the base was not performed.- Adding the base slowly can help to control the exotherm and minimize side reactions.
Difficulties with Product Isolation/Purification Emulsion formation during aqueous work-up.- Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through a pad of celite. - Allow the mixture to stand for a longer period to allow for phase separation.
Product co-elutes with impurities during column chromatography.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes). - Consider using a different stationary phase if baseline separation is not achievable.
Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow and key decision points when troubleshooting the synthesis.

TroubleshootingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome Start Start Synthesis Check_SM Check Starting Material Purity Start->Check_SM Run_Reaction Run Dieckmann Condensation Check_SM->Run_Reaction Monitor Monitor Reaction (TLC/GC/HPLC) Run_Reaction->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Low_Yield Low Yield? Decision->Low_Yield Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Low_Yield->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Solvent System, Column) Impure_Product->Optimize_Purification Yes Success Successful Scale-Up Impure_Product->Success No

Caption: Troubleshooting workflow for synthesis scale-up.

Detailed Experimental Protocol

This section provides a general, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Benzyl 2-(2,2-dimethoxyethyl)piperidine-1-carboxylate323.39->95%
Sodium Methoxide (NaOMe)54.02->95%
Toluene92.140.867Anhydrous
Hydrochloric Acid (HCl)36.46-1 M aqueous
Ethyl Acetate88.110.902ACS grade
Hexanes--ACS grade
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution
Brine (Saturated NaCl)--Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Granular

Procedure:

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of Benzyl 2-(2,2-dimethoxyethyl)piperidine-1-carboxylate in anhydrous toluene.

  • Base Addition: The solution is cooled to 0 °C in an ice bath. Sodium methoxide is added portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reaction Mechanism: Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular reaction that forms a cyclic β-keto ester.[6][7]

DieckmannCondensation reactant Starting Diester step1 1. Base (e.g., NaOMe) enolate Enolate Intermediate step1->enolate Deprotonation at α-carbon step2 2. Intramolecular Attack cyclic_intermediate Cyclic Intermediate step2->cyclic_intermediate Nucleophilic attack on the other ester carbonyl step3 3. Elimination of Alkoxide beta_keto_ester β-Keto Ester Product step3->beta_keto_ester Loss of methoxide step4 4. Acid Work-up (H+) final_product Final Product step4->final_product Protonation

Caption: Mechanism of the Dieckmann Condensation.

References

  • Supporting Information. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Removal from Benzyl Deprotection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the removal of palladium catalysts from benzyl deprotection reactions. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)
Q1: My final compound has a slight grey or black tint after filtration. Is this residual palladium?

A1: Yes, a grey or black tint is often indicative of colloidal palladium particles, sometimes referred to as "palladium black," which can pass through standard filter paper.[1] Standard filtration with paper or frits is often insufficient for complete removal.[1] For more effective removal, filtration through a pad of Celite® or a PTFE micron filter is highly recommended.[1]

Q2: After filtration, I'm still detecting palladium in my product via ICP-MS. What are the next steps?

A2: If physical filtration is insufficient, it's likely that you have soluble or very fine colloidal palladium species. In this case, employing a palladium scavenger is the recommended next step. These are materials that selectively bind to palladium, facilitating its removal. Options range from silica-based scavengers with thiol or thiourea functionalities to activated carbon.[2][3]

Q3: Can I reuse my palladium on carbon (Pd/C) catalyst?

A3: While catalyst reuse is economically attractive, it's often challenging in practice. The catalyst can be deactivated by the amine product, which can strongly coordinate to the palladium surface.[4] Additionally, organic byproducts can block the catalyst's pores.[5][6] Regeneration is sometimes possible through extensive washing with solvents or mild acids/bases, but fresh catalyst is generally recommended for consistent results.[7][8]

Q4: What are the acceptable limits for residual palladium in a pharmaceutical intermediate or API?

A4: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the FDA have stringent limits on elemental impurities.[9][10] For palladium, a Class 2B metal, the oral consumption limit is typically around 10 ppm.[3] However, it is always best to consult the latest ICH Q3D guidelines for specific limits.

Q5: Will column chromatography remove residual palladium?

A5: While column chromatography can remove some palladium, it is often not sufficient on its own, especially for late-stage synthetic steps.[11][12] In many cases, significant levels of palladium can co-elute with the product.[12] Therefore, it is best practice to use a scavenging step after chromatography.[11]

Troubleshooting Guides

This section provides a deeper dive into specific issues you may encounter and offers detailed protocols for resolution.

Issue 1: Incomplete Removal of Heterogeneous Pd/C Catalyst

Symptoms:

  • Visible black particles in the product after initial filtration.

  • Cloudy or grey appearance of the filtrate.

  • High palladium levels detected by ICP-MS analysis.

Root Cause Analysis: Standard filter paper or even sintered glass funnels have pore sizes that are too large to capture the finest palladium on carbon particles. Agitation during the reaction can lead to the fracturing of the carbon support, creating smaller, more difficult-to-filter particles.

Solution: Enhanced Filtration Techniques

A multi-step filtration process is often the most effective approach.

Workflow for Enhanced Filtration

cluster_0 Enhanced Filtration Protocol A Reaction Mixture (Post-Deprotection) B Dilute with an appropriate solvent (e.g., Methanol, Ethyl Acetate) A->B D Filter the diluted mixture through the Celite® pad B->D C Prepare a Celite® Pad (1-2 cm thick in a sintered glass funnel) C->D E Wash the Celite® pad with fresh solvent D->E F Collect the filtrate E->F G Optional: Polish Filtration (0.45 or 0.22 µm PTFE filter) F->G H Final Product Solution G->H

Caption: Enhanced filtration workflow for removing heterogeneous Pd/C.

Detailed Protocol for Enhanced Filtration:

  • Dilution: After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but that will not cause it to precipitate. This reduces the viscosity and aids in a more efficient filtration.

  • Celite® Pad Preparation: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Wet the pad with the filtration solvent to ensure it is properly settled.

  • Filtration: Slowly pour the diluted reaction mixture onto the Celite® pad. Avoid disturbing the pad.

  • Washing: Wash the Celite® pad thoroughly with fresh solvent to ensure all of the product is recovered.[13]

  • Polish Filtration (Optional but Recommended): For an extra level of purification, pass the filtrate through a 0.45 or 0.22 µm PTFE syringe filter. This will remove any remaining fine particles.[1]

Causality: The Celite® forms a fine, tortuous matrix that traps the small palladium on carbon particles that would otherwise pass through a standard filter. The optional polish filtration provides an additional barrier for even finer particulates.

Issue 2: High Levels of Soluble Palladium Post-Filtration

Symptoms:

  • The filtrate is clear and free of visible particles.

  • ICP-MS or other analytical methods show unacceptable levels of palladium.[9]

  • The product may have a faint orange or yellow tinge, which can sometimes be indicative of Pd(II) species.[1]

Root Cause Analysis: During the reaction, some palladium can leach from the carbon support and enter the solution as soluble species (e.g., Pd(II)) or form stable colloidal nanoparticles. These are not removable by simple filtration.

Solution: Palladium Scavenging

The use of solid-supported scavengers is a highly effective and practical method for removing dissolved palladium.

Decision Tree for Scavenger Selection

cluster_1 Scavenger Selection Guide Start High Soluble Palladium Detected Q1 Is the product sensitive to thiols? Start->Q1 Thiol Use Thiol-Based Scavengers (e.g., Silica-Thiol) Q1->Thiol No NonThiol Use Non-Thiol Scavengers (e.g., Thiourea-based, Activated Carbon) Q1->NonThiol Yes End Palladium Levels Reduced Thiol->End NonThiol->End

Caption: Decision-making for selecting the appropriate palladium scavenger.

Comparative Analysis of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading CapacityAdvantagesDisadvantages
Silica-Thiol -SH0.5 - 1.5 mmol/gHigh affinity for Pd(0) and Pd(II), good in various solvents.Can sometimes lead to thiol-related impurities with sensitive substrates.[14]
Silica-Thiourea -NH(C=S)NH21.0 - 2.4 mmol/gHigh loading capacity, effective for various Pd species.[2]Can have lower kinetics in some solvent systems.
Activated Carbon N/AVariesCost-effective, can remove color and other organic impurities.Can have lower selectivity and may adsorb the product, leading to yield loss.[3]
Polymer-Bound TMT Trithiocyanuric acid~1.0 mmol/gHighly effective for a broad range of metals.Can be more expensive than other options.

Detailed Protocol for Scavenging:

  • Scavenger Selection: Choose an appropriate scavenger based on your product's stability and the expected form of palladium. Thiol and thiourea-based scavengers are generally very effective.[2][15]

  • Stoichiometry: Add the scavenger to the solution containing your product. A common starting point is to use a 5-10 fold molar excess of the scavenger's functional groups relative to the amount of palladium.

  • Incubation: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time will depend on the scavenger, solvent, and temperature.

  • Removal: Remove the solid-supported scavenger by filtration.

  • Analysis: Analyze the filtrate for residual palladium content to confirm successful removal.

Causality: The functional groups on the scavenger act as strong ligands for palladium, forming stable complexes that are bound to the solid support. This allows for the easy removal of the palladium-scavenger adduct by filtration.

Advanced Troubleshooting: The Impact of Residual Palladium

Even low levels of residual palladium can have detrimental effects on subsequent chemical transformations or biological assays.[14][16] For example, residual palladium can interfere with other catalytic reactions or lead to false positives in high-throughput screening.

Proactive Measures:

  • Quantification is Key: Routinely quantify residual palladium levels using sensitive analytical techniques like ICP-MS.[9][17] This data is crucial for process optimization and ensuring the quality of your final compound.[11]

  • Consider Catalyst Choice: For particularly sensitive applications, consider using encapsulated palladium catalysts or catalysts with very high turnover numbers, which are designed for lower leaching.[11]

By understanding the principles behind palladium removal and having robust troubleshooting strategies in place, you can ensure the purity and integrity of your compounds, leading to more reliable and reproducible scientific outcomes.

References
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Removal of leached Palladium from reaction product. (2013, October 12). ScienceMadness Discussion Board. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–415. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2016, August 1). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey. Retrieved from [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry. Retrieved from [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Royal Society of Chemistry. Retrieved from [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020, February 5). ACS Omega. Retrieved from [Link]

  • Residual palladium levels in reaction samples following (A) the... (n.d.). ResearchGate. Retrieved from [Link]

  • The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Your trick to remove residual palladium. (2025, September 19). Reddit. Retrieved from [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (1985). Synthesis. [Link]

  • A method for recovering palladium from spent Pd-C catalyst. (n.d.). Google Patents.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • How we can clean pd/C from probable impurities to reuse it? (2014, February 7). ResearchGate. Retrieved from [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024, April 16). Chemical Science. Retrieved from [Link]

  • How to remove palladium catalyst from reaction mixture? (2017, December 30). ResearchGate. Retrieved from [Link]

  • Method of removing palladium. (n.d.). Google Patents.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]

  • Residual Pd in products after couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2025, November 20). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, containing a benzyl carbamate, a methyl ester, and a substituted piperidine ring, presents several potential stability challenges in solution. Understanding these liabilities is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the common stability issues, their underlying chemical mechanisms, and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A decrease in the concentration of your stock solution is likely due to chemical degradation. The primary culprits are hydrolysis of the methyl ester and/or the benzyl carbamate functional groups. The rate of degradation is highly dependent on the solvent, pH, and storage temperature. For instance, basic conditions can significantly accelerate the hydrolysis of both the ester and the carbamate.[1][2][3]

Q2: What are the main degradation pathways for this molecule?

There are three primary degradation pathways to consider:

  • Hydrolysis of the Methyl Ester: This is a common degradation route for esters, which can be catalyzed by both acid and base.[2][4] Base-catalyzed hydrolysis, also known as saponification, is typically irreversible and leads to the formation of the corresponding carboxylate salt.[3]

  • Hydrolysis of the Benzyl Carbamate: Carbamates can also undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amine, benzyl alcohol, and carbon dioxide.[5][6] Alkaline hydrolysis is often a significant degradation pathway for carbamates.[1]

  • Oxidative Degradation of the Piperidine Ring: The piperidine ring itself can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air. This can lead to the formation of N-oxides or other oxidation products.[7][8]

  • Epimerization: The stereocenter at the 2-position of the piperidine ring, being adjacent to a carbonyl group, is susceptible to epimerization, particularly under basic conditions.[9][10][11] This can lead to a mixture of diastereomers, which may have different biological activities and chromatographic properties.

Q3: What are the ideal storage conditions for a stock solution of this compound?

To minimize degradation, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. It is recommended to store these solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and air. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles, which can introduce moisture.

Q4: Can I use aqueous buffers to prepare my working solutions?

While aqueous buffers are often necessary for biological assays, it is important to be aware of the potential for hydrolysis. If you must use an aqueous buffer, it is best to prepare the working solution immediately before use. The pH of the buffer should be carefully considered. Neutral to slightly acidic conditions (pH 6-7) are generally preferable to minimize base-catalyzed hydrolysis.[1][12][13]

Q5: How can I monitor the stability of my compound in a specific buffer?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the best way to monitor the stability of your compound.[14][15][16] This involves analyzing your solution at different time points and observing the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Inconsistent or Non-reproducible Experimental Results
  • Potential Cause: Degradation of the compound in your working solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before troubleshooting your assay, confirm the concentration and purity of your stock solution using a validated analytical method like HPLC or LC-MS.

    • Perform a Time-Course Stability Study: Prepare your working solution and analyze it at several time points (e.g., 0, 1, 2, 4, 8 hours) under the exact conditions of your experiment (temperature, lighting). This will reveal the rate of degradation.

    • Optimize Solution Preparation: If degradation is observed, prepare fresh working solutions immediately before each experiment. Minimize the time the compound spends in aqueous buffer.

Issue 2: Appearance of Unexpected Peaks in Chromatography
  • Potential Cause: Formation of degradation products or epimers.

  • Troubleshooting Steps:

    • Characterize the New Peaks: If you have access to a mass spectrometer (LC-MS), determine the mass of the new peaks. This can help identify them as hydrolysis products or other degradants.

    • Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.[15] This can help you to confirm the identity of the degradation products seen in your experiments.

    • Check for Epimerization: If you suspect epimerization, you may need to use a chiral chromatography method to separate the diastereomers. The ratio of the epimers may change over time, especially in basic solutions.[17]

Data Summary: Factors Influencing Stability
ParameterEffect on StabilityRecommendations
pH Highly influential. Basic pH significantly accelerates hydrolysis of both the ester and carbamate.[1][2][3]Maintain solutions at a neutral or slightly acidic pH (6-7) if possible. Avoid strongly acidic or basic buffers.
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature.
Solvent Protic solvents (e.g., water, methanol) can participate in hydrolysis.Use dry, aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions. Minimize the use of aqueous buffers.
Light Photodegradation can occur, though it is less common for this structure.Protect solutions from light by using amber vials or wrapping vials in foil.
Oxygen The piperidine ring can be susceptible to oxidation.Degas aqueous buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the residue in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples, including an untreated control, by a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for monitoring the stability of your compound.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common choice. The formic acid helps to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm due to the benzyl group).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[16] The key is to demonstrate that the method can separate the parent compound from its degradation products and any process impurities.

Visualizing Degradation and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_epimerization Epimerization parent Benzyl 2-(2-methoxy-2-oxoethyl) piperidine-1-carboxylate ester_hydrolysis Ester Hydrolysis Product (Carboxylic Acid) parent->ester_hydrolysis H₂O / H⁺ or OH⁻ carbamate_hydrolysis Carbamate Hydrolysis Product (Piperidine-2-acetic acid methyl ester) parent->carbamate_hydrolysis H₂O / H⁺ or OH⁻ oxidation_product Oxidized Products (e.g., N-oxide) parent->oxidation_product [O] epimer C2-Epimer parent->epimer Base epimer->parent Base

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G prep_solution Prepare Solution in Test Buffer time_points Incubate and Sample at Time Points (e.g., 0, 1, 2, 4, 8h) prep_solution->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_analysis Analyze Data: - Parent Peak Area - Degradant Peak Areas hplc_analysis->data_analysis conclusion Determine Degradation Rate and Pathway data_analysis->conclusion

Sources

Technical Support Center: Mastering Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in the synthesis of piperidine scaffolds. The piperidine moiety is a cornerstone of many pharmaceuticals, and achieving the desired diastereomeric ratio is often a critical, yet challenging, step.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore common challenges, offer detailed troubleshooting strategies, and provide validated protocols to help you gain precise control over your diastereomeric outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when planning and executing a diastereoselective piperidine synthesis.

Q1: My piperidine synthesis is showing poor diastereoselectivity. What are the most common factors I should investigate?

Poor diastereoselectivity can stem from several sources. The primary factors to scrutinize are:

  • Reaction Temperature: Many cyclization and reduction reactions are highly sensitive to temperature. Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable diastereomer.[1]

  • Choice of Catalyst: The catalyst plays a pivotal role in determining the stereochemical outcome. For instance, in the hydrogenation of substituted pyridines, the choice of metal (e.g., PtO₂, Pd/C, Rh/C) and its support can significantly influence the cis/trans ratio of the resulting piperidine.[2][3][4] Some catalysts may favor hydride delivery from a specific face of the substrate as it adsorbs to the catalyst surface.

  • N-Protecting Group: The nature and size of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) can exert significant steric influence on the conformation of the substrate or key intermediates, thereby directing the approach of incoming reagents.[2][3] For example, a bulky protecting group might favor the formation of one diastereomer over another to minimize steric strain.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of transition states, thus affecting the diastereomeric ratio. It is often worthwhile to screen a range of solvents with varying properties.

Q2: How can I rationally select a catalyst to favor a specific diastereomer in a pyridine hydrogenation?

The selection of a hydrogenation catalyst is not always straightforward and can be substrate-dependent. However, some general principles can guide your choice:

  • Platinum vs. Palladium: Platinum-based catalysts, such as PtO₂ (Adam's catalyst), are often effective for the hydrogenation of pyridines and tend to favor the formation of cis-piperidines.[2][3][4] Palladium on carbon (Pd/C) can also be used, but its selectivity can be more variable and is sometimes influenced by the reaction conditions.[2][3]

  • Rhodium Catalysts: Rhodium on carbon (Rh/C) has been shown to be effective for the hydrogenation of some substituted pyridines, occasionally offering different selectivity compared to platinum or palladium catalysts.[5]

  • Homogeneous Catalysis: For certain applications, homogeneous catalysts, such as those based on iridium or rhodium with chiral ligands, can offer high levels of diastereoselectivity and even enantioselectivity.[5]

A systematic approach involves screening a small panel of catalysts and conditions on an analytical scale before committing to a larger-scale reaction.

Q3: Is it possible to reverse the diastereoselectivity of my reaction?

Yes, in many cases, it is possible to invert the diastereomeric outcome. Here are a few strategies:

  • Change the Order of Synthetic Operations: A powerful strategy involves altering the sequence of reactions. For example, performing a reduction before or after a deprotection step can lead to different diastereomers due to changes in the steric and electronic properties of the substrate.[6]

  • Epimerization: If you have already synthesized a mixture of diastereomers, or the undesired diastereomer, it may be possible to epimerize one stereocenter to enrich the desired product. This is often achieved by treating the piperidine derivative with a base to deprotonate an acidic proton adjacent to a stereocenter, allowing it to equilibrate to the thermodynamically more stable isomer.[3]

  • Choice of Reducing Agent: In cases where a ketone or imine is being reduced to form a stereocenter on the piperidine ring, the choice of reducing agent can have a profound impact on the diastereoselectivity. Bulky reducing agents (e.g., L-Selectride®) will approach from the less sterically hindered face, while smaller reducing agents (e.g., NaBH₄) may show different or lower selectivity.

Q4: What are the most reliable methods for determining the diastereomeric ratio (d.r.) of my piperidine product?

Accurate determination of the d.r. is crucial for optimizing your reaction. The most common and reliable methods are:

  • ¹H NMR Spectroscopy: This is often the quickest and most direct method. The signals for protons adjacent to the stereocenters of the different diastereomers will often have distinct chemical shifts and/or coupling constants. Integration of these non-overlapping signals allows for the quantification of the d.r.[2][3][4] In some cases, band-selective pure shift NMR techniques can be employed to resolve overlapping signals in crowded spectra.[7]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate diastereomers, and the relative peak areas can be used to determine the d.r. Chiral columns are not necessary for separating diastereomers.

  • X-ray Crystallography: While not a routine method for determining d.r., obtaining a crystal structure of one of the diastereomers can unequivocally confirm its relative stereochemistry.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and offers structured approaches to resolving them.

Problem 1: Low Diastereoselectivity in the Hydrogenation of a Substituted Pyridine

You are hydrogenating a disubstituted pyridine and obtaining a nearly 1:1 mixture of diastereomers.

Diagnostic Workflow:

start Low d.r. in Pyridine Hydrogenation catalyst Screen Different Catalysts (PtO₂, Pd/C, Rh/C) start->catalyst conditions Optimize Reaction Conditions start->conditions protecting_group Modify N-Protecting Group start->protecting_group result Improved Diastereoselectivity catalyst->result pressure Vary H₂ Pressure conditions->pressure temperature Lower Reaction Temperature conditions->temperature solvent Screen Solvents (e.g., AcOH, EtOH, EtOAc) conditions->solvent bulk Increase/Decrease Steric Bulk (e.g., Boc vs. Benzyl) protecting_group->bulk pressure->result temperature->result solvent->result bulk->result

Caption: Troubleshooting workflow for low diastereoselectivity in pyridine hydrogenation.

Detailed Explanation and Causality:

  • Catalyst Screening: The interaction between the substrate and the catalyst surface is a key determinant of stereoselectivity. Different metals have different lattice structures and affinities for the pyridine ring and its substituents, leading to different modes of adsorption and subsequent hydride delivery. For instance, hydrogenation of 3,5-substituted pyridines has shown that Pd/C can favor the trans-isomer, while PtO₂ may favor the cis-isomer under certain conditions.[2][3]

  • Reaction Conditions Optimization:

    • Temperature: As mentioned, lower temperatures generally favor the formation of the thermodynamic product. However, this can also lead to longer reaction times.

    • Hydrogen Pressure: The effect of pressure can be complex. In some cases, higher pressures can lead to faster reaction rates but may decrease selectivity by making the reaction less reversible. It has been shown that diastereoselectivity can be dependent on both temperature and pressure.[2][3]

    • Solvent: The solvent can influence the conformation of the substrate in solution and its interaction with the catalyst. Acidic solvents like acetic acid are commonly used for pyridine hydrogenations as they protonate the nitrogen, activating the ring towards reduction.[2][3]

  • Modification of the N-Protecting Group: If your synthesis allows for it, changing the protecting group on the nitrogen can have a significant steric effect. A bulkier group like tert-butoxycarbonyl (Boc) will have a more pronounced influence on the conformation of the piperidine ring precursor than a smaller group like a benzyl group, potentially blocking one face of the molecule from the catalyst surface.

Problem 2: Inconsistent Diastereomeric Ratios Between Batches

You have an established procedure, but the d.r. varies significantly from one run to the next.

Diagnostic Workflow:

start Inconsistent Diastereomeric Ratios reagents Check Reagent Purity & Age start->reagents atmosphere Ensure Inert Atmosphere start->atmosphere temp_control Verify Temperature Control start->temp_control agitation Standardize Agitation Rate start->agitation catalyst_quality Verify Catalyst Activity/Lot reagents->catalyst_quality reagent_source Check Starting Material Purity reagents->reagent_source result Consistent Diastereoselectivity atmosphere->result temp_control->result agitation->result catalyst_quality->result reagent_source->result

Caption: Troubleshooting workflow for inconsistent diastereomeric ratios.

Detailed Explanation and Causality:

  • Reagent and Catalyst Quality:

    • Catalyst: Heterogeneous catalysts can vary in activity from lot to lot. The age and storage conditions of the catalyst can also lead to deactivation. It is good practice to test a new bottle of catalyst on a small scale before use in a critical reaction.

    • Starting Materials: Impurities in your starting materials can sometimes act as catalyst poisons or interfere with the reaction in other ways. Always ensure the purity of your starting pyridine derivative.

  • Reaction Atmosphere: Many catalysts, particularly palladium and platinum, are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Oxygen can lead to catalyst deactivation and inconsistent results.

  • Temperature Control: Small fluctuations in temperature can have a large impact on selectivity. Ensure your reaction is being heated or cooled in a well-controlled manner (e.g., using a temperature-controlled oil bath or cryocooler).

  • Agitation: In heterogeneous hydrogenations, the rate of stirring can affect the mass transfer of hydrogen gas to the catalyst surface. Inconsistent agitation can lead to variable reaction rates and potentially affect selectivity.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Disubstituted Pyridine using PtO₂

This protocol provides a starting point for the synthesis of cis-disubstituted piperidines.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5-10 mol%)

  • Glacial acetic acid (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add the substituted pyridine and the solvent (a typical concentration is 0.1-0.5 M).

  • Carefully add the PtO₂ catalyst.

  • Seal the vessel and purge it with nitrogen or argon three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi). Note: Some reactions can be performed with a balloon of hydrogen at atmospheric pressure.[3][4]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the required time (monitor by TLC, GC, or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Prepare a solution of the crude piperidine product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to each diastereomer. Protons on or adjacent to the stereocenters are often the best reporters.

  • Integrate the signals for each diastereomer.

  • Calculate the diastereomeric ratio by comparing the integration values. For example, if signal A (diastereomer 1) has an integration of 3.0 and signal B (diastereomer 2) has an integration of 1.0, the d.r. is 3:1.

Data Summary Table

The following table summarizes typical diastereoselectivities observed in the hydrogenation of various disubstituted pyridines, illustrating the influence of the catalyst.

Pyridine SubstituentsCatalystSolventDiastereomeric Ratio (cis:trans)Reference
2,4-disubstitutedPtO₂Acetic Acid>95:5[2][3]
3,5-disubstituted10% Pd/CAcetic Acid30:70[2][3]
3,5-disubstitutedPtO₂Acetic Acid40:60[2][3]
2,3-disubstitutedRh-catalystVariousGenerally cis-selective[5]

References

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. The Journal of Organic Chemistry. [Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Journal of the American Chemical Society. [Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for all chemical entities is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For intermediates like Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust purity validation is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity determination of this specific piperidine derivative.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical chemistry to elucidate not just the "how" but the critical "why" behind experimental choices. Every protocol described is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in drug substances can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established clear guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities.[3][4] For a non-clinical intermediate, ensuring its purity at an early stage can prevent costly downstream complications and delays in the drug development pipeline. The choice of analytical methodology for purity assessment is therefore a critical decision, balancing the need for accuracy, precision, sensitivity, and throughput.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of organic molecules.[5][6] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[7][8]

The Causality Behind the qNMR Experiment for this compound

The selection of experimental parameters in qNMR is crucial for obtaining accurate and reproducible results. For this compound, the following protocol is recommended, with each step justified by fundamental principles.

Experimental Protocol: qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (IS). Maleic acid is a common choice due to its chemical stability, non-hygroscopic nature, and simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte signals.[9]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃). The choice of solvent is critical to ensure complete dissolution of both the analyte and the internal standard.

  • NMR Data Acquisition (¹H NMR):

    • Transfer the solution to a high-precision NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Parameters:

      • Pulse Angle: A 30-90° pulse is used to ensure adequate excitation.

      • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons to ensure complete relaxation and accurate signal integration. A d1 of 30-60 seconds is often sufficient.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, suitable signals would be the singlet from the methoxy group protons or the multiplet from the benzyl group protons. For maleic acid, the singlet from the two olefinic protons is used.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Diagram: Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Characteristic Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR purity validation of this compound.

Alternative Purity Validation Techniques

While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture of the impurity profile.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis for purity and impurity determination.[11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: HPLC-UV Purity Determination

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a sample solution of the batch to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

    • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; the wavelength of maximum absorbance should be chosen.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks. It's important to note that this assumes all impurities have the same response factor as the main compound, which is a significant limitation.[9] For more accurate quantification of specific impurities, individual reference standards for those impurities are required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[12] It is an invaluable tool for the identification and quantification of impurities, especially at trace levels.[13]

Experimental Protocol: LC-MS Impurity Profiling

  • Sample Preparation: Similar to HPLC-UV, a dilute solution of the sample is prepared.

  • LC-MS Conditions:

    • LC Conditions: Similar to the HPLC-UV method.

    • MS Conditions:

      • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

      • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to obtain mass-to-charge ratio (m/z) information.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to visualize all separated components.

    • Extracted ion chromatograms (EICs) for expected impurities can be used for targeted analysis.

    • The mass spectra of the impurity peaks provide molecular weight information, which is crucial for structural elucidation.[14]

Objective Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of qNMR, HPLC-UV, and LC-MS for the purity validation of this compound.

ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS
Principle Direct measurement based on nuclear propertiesChromatographic separation with UV detectionChromatographic separation with mass detection
Quantification Absolute, primary methodRelative, requires reference standardsRelative, can be quantitative with standards
Selectivity High, based on chemical shiftModerate, can have co-eluting peaksVery high, based on m/z
Sensitivity Lower (mg range)[15]High (µg to ng range)[16]Very high (ng to pg range)
Sample Throughput Low to moderateHighModerate
Structural Info Provides detailed structural informationNoneProvides molecular weight information
Destructive No[8]YesYes
Cost High initial investment, lower running costsModerate initial investmentHigh initial investment and running costs

Diagram: Decision-Making for Purity Validation Technique

Decision_Tree start Purity Validation Requirement q1 Need Absolute Purity without specific standard? start->q1 q2 Need to Identify and Quantify Trace-Level Impurities? q1->q2 No nmr Use qNMR q1->nmr Yes q3 Routine QC with Established Reference Standard? q2->q3 No lcms Use LC-MS q2->lcms Yes hplc Use HPLC-UV q3->hplc Yes

Sources

A Methodological Guide to the Comparative Analysis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a wide range of biological receptors. The compound Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a functionalized piperidine derivative that serves as a valuable building block in drug discovery programs. Its structure features a single chiral center at the C2 position of the piperidine ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

It is a well-established principle in pharmacology that stereoisomerism can have profound effects on a drug's biological activity.[3][4][5][6] Enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer).[6] Consequently, regulatory agencies and the principles of modern drug design demand a thorough characterization and comparison of individual enantiomers.

This guide provides a comprehensive methodological framework for the comparative analysis of the (R)- and (S)-enantiomers of this compound. We will detail the essential experimental protocols, from physicochemical characterization and chromatographic separation to spectroscopic analysis, providing researchers with a robust, self-validating system for elucidating the properties of these critical isomers.

Part 1: Physicochemical and Chiroptical Properties

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they are distinguished by their interaction with plane-polarized light, a phenomenon known as optical activity. The (R) and (S) enantiomers will rotate plane-polarized light to an equal degree but in opposite directions. This specific rotation ([α]) is a fundamental characteristic of a chiral molecule.

Property(R)-Isomer(S)-IsomerRationale
Molecular FormulaC₁₆H₂₁NO₄C₁₆H₂₁NO₄Identical constitution.
Molecular Weight291.34 g/mol 291.34 g/mol Identical constitution.
Melting PointExpected to be identicalExpected to be identicalCrystal lattice energies are identical for enantiomers.
¹H & ¹³C NMR (achiral solvent)Identical spectraIdentical spectraNuclei are in magnetically equivalent environments.
Specific Rotation [α]+x°-x°Enantiomers rotate plane-polarized light equally in opposite directions.
Experimental Protocol: Polarimetry

This protocol describes the determination of the specific rotation for each enantiomer.

  • Preparation:

    • Prepare a solution of each enantiomer (e.g., 10 mg/mL, c = 1.0 g/100 mL) in a suitable solvent (e.g., Chloroform or Methanol). Ensure the solvent is of high purity and does not absorb at the wavelength of the polarimeter's light source (typically 589 nm, the sodium D-line).

    • Calibrate the polarimeter using a blank (the pure solvent).

  • Measurement:

    • Rinse the polarimeter cell (path length, l, typically 1 dm) with the sample solution and then fill it, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement 3-5 times and calculate the average.

  • Calculation:

    • Calculate the specific rotation using the formula: [α]DT = α / (c × l)

    • Where:

      • T is the temperature in °C.

      • D refers to the sodium D-line.

      • α is the observed rotation.

      • c is the concentration in g/100 mL.

      • l is the path length in dm.

Part 2: Chromatographic Separation and Analysis

The most definitive method for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC). The causality behind this technique lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte. The differing stability of these complexes for the (R) and (S) enantiomers results in different retention times, allowing for their separation. Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are highly effective for separating a broad range of chiral compounds, including piperidine derivatives.[7][8][9]

Proposed Chiral HPLC Method

Based on established methods for similar heterocyclic structures, the following protocol provides a robust starting point for separating the enantiomers of this compound.[7][10]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient would be 90:10 (Hexane:IPA). For basic compounds like piperidines, adding 0.1% diethylamine (DEA) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture (approx. 1 mg/mL) in the mobile phase.

Experimental Protocol: Chiral HPLC
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the racemic sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Calculate the retention time (tR), capacity factor (k'), separation factor (α), and resolution (Rs).

    • Determine the enantiomeric excess (% ee) of a non-racemic sample using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| × 100.

Data Presentation: HPLC Results
ParameterValueFormula
Retention Time 1 (tR1)Record value-
Retention Time 2 (tR2)Record value-
Separation Factor (α)Calculate valuek'₂ / k'₁
Resolution (Rs)Calculate value2(tR2 - tR1) / (w₁ + w₂)
Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization racemate Prepare Racemic Standard (1 mg/mL in Mobile Phase) hplc Equilibrate HPLC System (Chiralpak IA, 90:10 Hexane:IPA) racemate->hplc inject Inject Sample hplc->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Data: - Retention Times - Resolution (Rs) - Enantiomeric Excess (% ee) acquire->analyze decision Is Resolution (Rs) > 1.5? analyze->decision adjust Adjust Mobile Phase (e.g., change %IPA) decision->adjust No report Finalize Method & Report Results decision->report Yes adjust->inject

Caption: A typical workflow for developing and validating a chiral HPLC separation method.

Part 3: Spectroscopic Analysis (NMR)

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical because the corresponding nuclei are chemically equivalent. To differentiate them using NMR, it is necessary to introduce a chiral environment that induces diastereomeric interactions. This can be achieved using a chiral solvating agent (CSA) or a chiral shift reagent (CSR). The resulting diastereomeric complexes will have slightly different magnetic environments, leading to distinguishable chemical shifts (Δδ) for some protons.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the racemic mixture into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the racemate.

    • Add a stoichiometric amount (or an excess) of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Data Acquisition:

    • Acquire a new ¹H NMR spectrum after the addition of the CSA.

  • Analysis:

    • Compare the two spectra. Look for splitting of signals or the appearance of new peaks. The protons closest to the chiral center are most likely to show a chemical shift difference (Δδ).

    • By running spectra of the purified enantiomers under the same conditions, the signals can be assigned to the (R) and (S) isomers.

Data Presentation: Comparative ¹H NMR Chemical Shifts
Proton AssignmentRacemate + CSA (δ, ppm)Δδ (ppm)
O-CH₃e.g., 3.72 (s), 3.71 (s)0.01
Piperidine H2e.g., 4.85 (m), 4.81 (m)0.04
Other protons.........

Part 4: Implications in Drug Development

The rigorous comparative analysis of enantiomers is not merely an academic exercise; it is a critical step in drug development and a regulatory requirement. The stereochemical configuration of a drug molecule dictates its three-dimensional shape, which in turn governs its ability to bind to specific biological targets like enzymes or receptors.[2][3]

A biological target is itself chiral, being composed of L-amino acids. Therefore, it will interact differently with the (R) and (S) enantiomers of a drug, much like a right hand fits better into a right-handed glove than a left-handed one. This stereospecificity can lead to significant differences in efficacy, metabolism, and toxicity.[5][6]

For example, one enantiomer might bind with high affinity to the target receptor, producing the desired therapeutic effect, while the other enantiomer binds weakly or not at all. In a less favorable scenario, the inactive isomer might bind to a different receptor, causing off-target effects, or it might be metabolized into a toxic compound.[6] Therefore, developing a single-enantiomer drug (an "enantiopure" drug) often leads to a better therapeutic index, with improved efficacy and a cleaner safety profile compared to the racemic mixture.

G cluster_drug cluster_receptor R_drug (R)-Enantiomer receptor Receptor Binding Site R_drug->receptor Low Affinity Binding (Inactive / Off-Target) S_drug (S)-Enantiomer S_drug->receptor High Affinity Binding (Therapeutic Effect)

Caption: Stereospecific interaction between drug enantiomers and a chiral biological target.

Conclusion

This guide has outlined a systematic and robust methodology for the comparative analysis of the (R)- and (S)-enantiomers of this compound. By employing techniques such as polarimetry, chiral HPLC, and NMR spectroscopy with chiral solvating agents, researchers can definitively separate, quantify, and characterize these isomers. This detailed analysis is indispensable for advancing drug discovery programs, ensuring that lead compounds are well-defined, and ultimately leading to the development of safer and more effective medicines. The principles and protocols described herein are broadly applicable to the study of other chiral piperidine derivatives and small molecules.

References
  • Das, A., et al. (2024). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. ChemistrySelect. Available at: [Link]

  • Reddy, G. S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Das, A., et al. (2024). Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. Available at: [Link]

  • Fries, D. S., et al. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry. Available at: [Link]

  • Naskar, A., et al. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. Available at: [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Pharmacological Significance of Stereoisomerism. Available at: [Link]

  • Manzoor, S., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • ResearchGate. Representative 2‐substituted piperidine‐containing pharmaceuticals. Available at: [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence is highlighted by its presence in numerous natural alkaloids and synthetic pharmaceuticals, making it a "privileged scaffold" in drug discovery.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various piperidine derivatives, offering insights into how structural modifications influence their therapeutic effects. We will delve into specific examples of piperidine derivatives targeting different biological systems, supported by experimental data and detailed protocols.

The Versatility of the Piperidine Scaffold

The utility of the piperidine scaffold in drug design is attributed to its unique stereochemical and physicochemical properties. Its stable chair conformation allows for the precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] The nitrogen atom within the ring is a key feature, enabling modulation of important drug-like properties such as solubility and lipophilicity.[1][3] This adaptability has led to the development of piperidine-containing drugs across more than twenty therapeutic classes.[2]

Comparative SAR Analysis of Piperidine Derivatives

The following sections compare the SAR of piperidine derivatives across three distinct and significant therapeutic targets: Acetylcholinesterase (AChE), Opioid Receptors, and C-C Chemokine Receptor type 5 (CCR5).

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[4] Piperidine derivatives have been extensively explored as AChE inhibitors. A notable example is the development of Donepezil (E2020), a potent and selective AChE inhibitor.[5]

Key SAR Insights:

  • N-Benzyl Group: The 1-benzylpiperidine moiety is a crucial pharmacophore for potent AChE inhibition.[5][6]

  • Linker and Terminal Group: The nature and length of the linker between the piperidine ring and a terminal aromatic group significantly impact activity. For instance, replacing a flexible ethylamine linker with a more rigid indanone moiety can be done without a major loss in potency.[5]

  • Substituents on the Terminal Aromatic Ring: Introduction of bulky substituents, such as a benzylsulfonyl group on a terminal benzamide, can dramatically enhance inhibitory activity.[6]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is critical for activity. N-acylation of the piperidine, which reduces basicity, leads to a near-complete loss of inhibitory function.[6]

Table 1: SAR of Piperidine-Based AChE Inhibitors

CompoundStructureModificationAChE IC50 (nM)Selectivity (vs. BuChE)
Reference Compound 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine---
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAddition of benzylsulfonyl group and N-methylation0.56[6]18,000-fold[6]
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineRigidified linker and dimethoxy substitution5.7[5]1250-fold[5]

IC50: Half-maximal inhibitory concentration. BuChE: Butyrylcholinesterase.

The data clearly demonstrates that strategic modifications to the piperidine scaffold can lead to highly potent and selective AChE inhibitors.

Opioid Receptor Modulators for Pain Management

Piperidine derivatives are central to the development of opioid receptor ligands for pain management.[7] The goal is often to create potent analgesics with reduced side effects.[8]

Key SAR Insights:

  • Piperidine Core: The piperidine ring serves as a scaffold to orient key pharmacophoric elements.[9]

  • N-Substituent: The substituent on the piperidine nitrogen is a major determinant of functional activity. A methyl or ethyl group generally leads to mu-opioid receptor (MOR) agonism, while a cyclopropylmethyl group often results in antagonism.[10]

  • 4-Position Substituent: The nature of the substituent at the 4-position of the piperidine ring significantly influences binding affinity and efficacy. Increasing the length and flexibility of a side chain at this position can improve binding affinity at both MOR and delta-opioid receptors (DOR).[9]

  • Aromatic Pendant Groups: Aromatic groups attached to the piperidine scaffold are crucial for receptor interaction. For example, indolyl groups can confer high affinity and selectivity for the delta receptor.[11]

Table 2: SAR of Piperidine-Based Opioid Receptor Modulators

CompoundTarget Receptor(s)Key Structural FeatureBinding Affinity (Ki, nM)Functional Activity
Compound 6b DORMono-indolomorphinan1.45 (DOR)[11]δ-agonist[11]
Compound 52 MOR / σ1RBenzylpiperidine with specific substitutions56.4 (MOR), 11.0 (σ1R)[8]Dual MOR agonist / σ1R ligand[8]
INTA MOR6β-indolylacetamidonaltrexamine0.29 (MOR)[10]MOR agonist[10]
Compound 10 MOR6α-indolylacetamidonaltrexamine0.36 (MOR)[10]Partial MOR agonist[10]

Ki: Dissociation constant. MOR: Mu-opioid receptor. DOR: Delta-opioid receptor. σ1R: Sigma-1 receptor.

CCR5 Antagonists for HIV-1 Inhibition

Piperidine derivatives have been successfully developed as C-C chemokine receptor type 5 (CCR5) antagonists, which block the entry of HIV-1 into host cells.[12][13]

Key SAR Insights:

  • Piperidino-piperidine/piperazine Scaffold: This core structure is a common feature of potent CCR5 antagonists.[13][14]

  • Methyl Groups: Strategic placement of methyl groups is crucial for high-affinity binding. For instance, a 2(S)-methyl group on a piperazine ring is essential for CCR5 affinity.[14][15]

  • Amide Substituents: Symmetrical heteroaryl carboxamides attached to the piperidine nitrogen can lead to enhanced affinity for the CCR5 receptor.[12]

  • Central Core Modifications: Alterations to the central part of the piperidino-piperidine or piperazino-piperidine scaffold can significantly impact activity and selectivity.[13]

Table 3: SAR of Piperidine-Based CCR5 Antagonists

Compound SeriesKey Structural FeatureImpact on Activity
Oximino-piperidino-piperidines Symmetrical heteroaryl carboxamidesEnhanced affinity for the CCR5 receptor[12]
Piperazino-piperidines 2(S)-methyl piperazineEssential for CCR5 affinity[14]
Piperazino-piperidines 4-methyl group on the piperidine3-7 fold improvement in binding potency[15]

The development of CCR5 antagonists showcases how systematic SAR studies can lead to the discovery of potent antiviral agents.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the piperidine derivatives discussed in this guide.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method.[4][16]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)[17]

  • Acetylthiocholine iodide (ATCh), the substrate[4]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent[4]

  • Phosphate buffer (pH 8.0)[18]

  • Test piperidine derivatives and a reference inhibitor (e.g., Phospholine)[4]

  • 96-well microplate and a microplate reader[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a series of dilutions.[4]

    • Prepare fresh solutions of ATCh and DTNB in phosphate buffer.[4]

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the test compound dilutions to the respective wells. Include a control with buffer only.[4]

    • Add the AChE solution to all wells except the blank.[4]

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[4]

  • Reaction Initiation:

    • Add the substrate (ATCh) and DTNB to all wells to start the enzymatic reaction.[4]

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.[4]

    • Take kinetic readings every minute for a defined period (e.g., 10-15 minutes).[4]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4][19]

Protocol 2: Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of compounds to receptors.[20][21]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR).[22]

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR).

  • Test piperidine derivatives.

  • Assay buffer (e.g., Tris-HCl with MgCl2).[22]

  • Glass fiber filters.[22]

  • Filtration apparatus.[20]

  • Scintillation cocktail and a scintillation counter.[22]

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by centrifugation.[22]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand, and varying concentrations of the test compound (competitor).[22]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).[22]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[22]

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.[22]

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[19]

Visualizing SAR Workflows and Pathways

To better understand the process of SAR studies and the biological context of piperidine derivatives, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead_Compound Lead Piperidine Compound Analogs Synthesize Analogs (Systematic Modification) Lead_Compound->Analogs Modify Scaffold Screening In Vitro Screening (e.g., Binding, Enzyme Assays) Analogs->Screening Activity Determine Potency (IC50, Ki, EC50) Screening->Activity SAR_Analysis Analyze Structure-Activity Relationships (SAR) Activity->SAR_Analysis New_Analogs Design New Analogs (Based on SAR) SAR_Analysis->New_Analogs Iterative Design Optimized_Compound Optimized Lead Compound SAR_Analysis->Optimized_Compound Identify Key Features New_Analogs->Analogs Next Cycle

Caption: A general workflow for structure-activity relationship (SAR) studies.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Release Acetylcholine (ACh) Release Presynaptic->ACh_Release Action Potential Postsynaptic Postsynaptic Neuron ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis ACh_Receptor->Postsynaptic Signal Transduction Outcome Increased ACh in Synaptic Cleft Enhanced Cholinergic Transmission Piperidine_Inhibitor Piperidine-Based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibits

Caption: Mechanism of action for piperidine-based AChE inhibitors.

Conclusion

The piperidine scaffold remains a highly versatile and valuable component in modern drug discovery. The comparative analysis presented in this guide highlights how subtle and significant structural modifications to piperidine derivatives can lead to profound changes in their biological activity, selectivity, and therapeutic potential. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to leverage the power of the piperidine scaffold to develop novel and improved therapeutics for a wide range of diseases.

References

  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. (n.d.). Benchchem.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. (n.d.). Benchchem.
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(16), 4787. [Link]

  • Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. (2003). Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 273, 116538. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry, 36(17), 2537-2545. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Chemical Science, 13(43), 12827-12834. [Link]

  • Radioligand binding methods: practical guide and tips. (2000). Journal of Receptors and Signal Transduction, 20(2-3), 123-149. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2021). Molecules, 26(16), 4787. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Topics in Medicinal Chemistry, 15(15), 1436-1462. [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 22, 2026, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology, 746, 135-164. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(17), 3326-3335. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Topics in Medicinal Chemistry, 15(15), 1436-1462. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). Bioorganic & Medicinal Chemistry, 13(24), 6841-6849. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (2023). ACS Omega, 8(49), 46869-46882. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 22, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-13. [Link]

  • Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. IV. Discovery of 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-{2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a Potent, Highly Selective, and Orally Bioavailable CCR5 Antagonist. (2003). Journal of Medicinal Chemistry, 46(11), 2097-2106. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(17), 3326-3335. [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Molecules, 25(14), 3243. [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2023). JoVE (Journal of Visualized Experiments), (193), e59928. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (n.d.). LI-COR. Retrieved January 22, 2026, from [Link]

  • Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. (2001). Bioorganic & Medicinal Chemistry Letters, 11(16), 2143-2146. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4891-4895. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2016). Analytical Biochemistry, 510, 70-75. [Link]

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. (2001). Bioorganic & Medicinal Chemistry Letters, 11(16), 2143-2146. [Link]

  • Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-{2-methoxy-1(R)-4-(trifluoromethyl)phenyl}ethyl-1-piperazinyl]piperidine (Sch-350634), a Potent, Orally Bioavailable HIV-1 Entry Inhibitor. (2001). Journal of Medicinal Chemistry, 44(23), 3817-3820. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry, 153, 107921. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2005). Bioorganic & Medicinal Chemistry Letters, 15(21), 4802-4806. [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. (2020). Journal of Medicinal Chemistry, 63(7), 3502-3520. [Link]

  • Homology modeling and 3D–QSAR study of benzhydrylpiperazine δ opioid receptor agonists. (2013). Medicinal Chemistry Research, 22(10), 4880-4890. [Link]

Sources

A Comparative Guide to the Reactivity of Piperidine-2-carboxylate vs. Piperidine-4-carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Shift with Profound Consequences

In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold is a cornerstone, integral to the structure of countless pharmaceuticals and bioactive molecules.[1] When functionalized with a carboxylate ester, two common isomers emerge: piperidine-2-carboxylate (derived from nipecotic acid) and piperidine-4-carboxylate (derived from isonipecotic acid). While differing only in the placement of the ester group, this seemingly minor structural variation instigates a dramatic divergence in their chemical reactivity.

This guide provides an in-depth comparison of these two critical building blocks. We will dissect how the positional isomerism governs steric accessibility and electronic properties, thereby dictating their performance in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals who leverage these scaffolds and require a nuanced understanding of their chemical behavior to inform rational synthetic design and avoid potential pitfalls.

Part 1: The Underlying Principles: Steric and Electronic Dichotomy

The reactivity of a molecule is fundamentally governed by its three-dimensional structure and the distribution of electrons within it. For piperidine carboxylate esters, the story begins with the conformation of the six-membered ring and the profound influence of the ester's location.

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[2][3][4] In this conformation, substituents can occupy either an axial or equatorial position. The bulky carboxylate ester group will overwhelmingly favor the more stable equatorial position to avoid 1,3-diaxial steric interactions. It is this conformational preference that sets the stage for the isomers' differing reactivity.

  • Piperidine-2-carboxylate (Nipecotic Acid Ester): The ester group is positioned directly adjacent (alpha) to the nitrogen atom. This proximity has two major consequences:

    • Steric Hindrance: The bulky ester group physically obstructs the nitrogen's lone pair of electrons, creating significant steric hindrance.[5][6] This "shielding" makes it more difficult for incoming reagents to access and react with the nitrogen.

    • Electronic Effect: The electron-withdrawing nature of the carbonyl in the ester group exerts a strong negative inductive effect (-I effect) on the adjacent nitrogen. This effect pulls electron density away from the nitrogen, reducing its basicity and, crucially, its nucleophilicity.

  • Piperidine-4-carboxylate (Isonipecotic Acid Ester): The ester group is located at the C4 position, remote from the nitrogen atom.

    • Steric Accessibility: The nitrogen atom is unhindered and fully accessible to reacting partners, mirroring the reactivity of piperidine itself.

    • Electronic Effect: The inductive effect of the ester group is significantly attenuated over the three-sigma-bond distance and has a negligible impact on the nitrogen's electron density. Consequently, the nitrogen atom remains comparatively electron-rich, basic, and nucleophilic.

This fundamental dichotomy is the predictive framework for understanding the reactivity of these two isomers in common synthetic operations.

Fig 1. Structural and Electronic Comparison

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now examine the practical implications of these structural differences in three common and critical reaction classes: N-alkylation, N-acylation, and ester hydrolysis.

A. N-Alkylation: A Clear Win for the 4-Isomer

N-alkylation is a fundamental reaction for introducing substituents onto the piperidine nitrogen, a common strategy for modulating a drug's pharmacological profile.[7] The reaction typically proceeds via an S_N2 mechanism, where the nitrogen's lone pair acts as a nucleophile, attacking an electrophilic alkyl halide.

Reactivity Prediction: The outcome is unequivocal. Piperidine-4-carboxylate esters are far more reactive in N-alkylation reactions. Their unhindered and more nucleophilic nitrogen readily attacks the electrophile. Conversely, the piperidine-2-carboxylate ester is significantly less reactive; its nitrogen is both sterically shielded and electronically deactivated, requiring harsher conditions and often resulting in lower yields.[8]

Supporting Experimental Data:

Reaction ParameterPiperidine-2-carboxylate (Ethyl Nipecotate)Piperidine-4-carboxylate (Ethyl Isonipecotate)Reference
Reaction Conditions More forcing conditions required (e.g., higher temp, stronger base)Standard, mild conditions (e.g., K₂CO₃, MeCN, RT)[7],[9]
Typical Reaction Time 24-48 hours, often with heating3-12 hours at room temperature[10],[9]
Observed Yield Moderate to lowHigh to quantitative[10]

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

This protocol is optimized for the more reactive piperidine-4-carboxylate but can be adapted for the 2-isomer by increasing temperature and reaction time.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous acetonitrile (or DMF) to make a 0.2 M solution.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive halides or when using the piperidine-2-carboxylate isomer, heating the mixture to 50-70°C may be necessary.[7]

  • Workup: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation to yield the N-alkylated product.

G start Start: Piperidine Ester (1.0 eq) Anhydrous Solvent (MeCN/DMF) add_base Add Base (K₂CO₃, 1.5 eq) start->add_base add_halide Add Alkyl Halide (1.1 eq) Dropwise at RT add_base->add_halide react Stir at RT or Heat (12-48h) Monitor by TLC/LC-MS add_halide->react workup Filter & Concentrate Redissolve in EtOAc Wash (NaHCO₃, Brine) react->workup isolate Dry (MgSO₄) Filter & Concentrate workup->isolate product Final Product: N-Alkylated Piperidine Ester isolate->product

Fig 2. General Workflow for N-Alkylation
B. N-Acylation: Steric Hindrance Remains the Deciding Factor

N-acylation, the formation of an amide bond at the piperidine nitrogen, is another cornerstone transformation in drug development. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen attacks the carbonyl of an acylating agent like an acid chloride or an activated carboxylic acid.

Reactivity Prediction: The logic follows that of N-alkylation. Piperidine-4-carboxylate esters are superior substrates for N-acylation. The steric and electronic factors that impede alkylation are equally, if not more, pronounced in acylation. The transition state for acylation is already bulky, and the additional steric clash from the adjacent C2-ester group makes this a highly disfavored pathway.

Experimental Protocol: N-Acylation with an Acid Chloride

  • Setup: Dissolve ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Acylating Agent: Add the acid chloride (e.g., benzoyl chloride, 1.05 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-acylated product.

C. Ester Hydrolysis: A More Nuanced Comparison

Ester hydrolysis, or saponification, tests the reactivity of the ester functional group itself, rather than the nitrogen. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

Reactivity Prediction: Here, the difference in reactivity is less pronounced. The primary factor is the steric accessibility of the ester carbonyl.

  • In piperidine-4-carboxylate , the ester is in an open, sterically unencumbered environment.

  • In piperidine-2-carboxylate , the ester is attached to a stereocenter and is adjacent to the ring nitrogen. While the piperidine ring itself provides some steric bulk compared to a simple acyclic ester, the difference in local steric environment between the C2 and C4 positions for an incoming hydroxide ion is not as dramatic as it is for reactions at the nitrogen.

Therefore, while the piperidine-4-carboxylate may hydrolyze slightly faster due to lower overall steric hindrance, the difference is expected to be much smaller than that observed for N-alkylation or N-acylation.[11][12][13] Some studies have successfully used basic hydrolysis on N-substituted nipecotic acid esters, indicating the reaction is feasible and often high-yielding, though it may require extended reaction times or heating.[14][15][16]

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

  • Setup: Dissolve the piperidine carboxylate ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition: Add an excess of a base, such as barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 2.0 eq) or sodium hydroxide (NaOH, 3.0 eq). The use of Ba(OH)₂ can be advantageous for workup.[14]

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 50-60°C) until the reaction is complete as monitored by TLC (disappearance of starting material). This can take from 4 to 24 hours.

  • Workup (if using Ba(OH)₂): Cool the reaction mixture and bubble carbon dioxide gas through the solution (or add dry ice) to precipitate excess barium as barium carbonate. Filter the solid through a pad of Celite and wash with water.

  • Workup (if using NaOH): Cool the mixture to 0°C and carefully acidify with 1M HCl to a pH of ~2-3.

  • Isolation: Concentrate the aqueous solution under reduced pressure to obtain the crude carboxylic acid salt. The product can then be purified by recrystallization or ion-exchange chromatography.

Part 3: Summary and Strategic Recommendations

The choice between a piperidine-2-carboxylate and a piperidine-4-carboxylate scaffold has significant consequences for synthetic strategy. The positional isomerism is not a trivial detail but a critical design element that dictates reaction feasibility, conditions, and outcomes.

Comparative Reactivity Summary:

Reaction TypePiperidine-2-carboxylatePiperidine-4-carboxylateDecisive Factor(s)
N-Alkylation Low Reactivity High Reactivity Steric Hindrance & Electronic Deactivation
N-Acylation Very Low Reactivity High Reactivity Steric Hindrance & Electronic Deactivation
Ester Hydrolysis Moderate Reactivity Moderate-High Reactivity Minor Steric Effects

Strategic Recommendations for the Synthetic Chemist:

  • Prioritize the 4-Isomer for N-Functionalization: When the synthetic plan involves modifications at the piperidine nitrogen (alkylation, acylation, reductive amination), the piperidine-4-carboxylate ester is the overwhelmingly superior starting material. Reactions will proceed under milder conditions, in shorter times, and with higher yields.

  • Anticipate Challenges with the 2-Isomer: If the 2-carboxylate scaffold is required, be prepared to use more forcing conditions for N-functionalization steps. This may include higher temperatures, longer reaction times, stronger bases (e.g., NaH instead of K₂CO₃), and more reactive electrophiles. These conditions may compromise the stability of other functional groups in the molecule.

  • Sequence Synthetic Steps Wisely: For complex targets based on the 2-carboxylate scaffold, it is often advantageous to perform the N-functionalization step before the introduction of the C2-carboxylate group, if the overall synthetic route allows.

  • Ester Reactivity is Generally Reliable: For both isomers, the ester group remains a reliable handle for hydrolysis to the corresponding carboxylic acid or for other transformations like reduction to an alcohol or conversion to an amide, with only minor expected differences in reactivity.

By understanding the fundamental principles of steric hindrance and electronic influence dictated by the ester's position, researchers can navigate the synthesis of complex piperidine-containing molecules with greater efficiency, predictability, and success.

References

  • Barluenga, J., et al. (2004).
  • PrepChem. (2023). Synthesis of isonipecotic acid methyl ester. PrepChem.com. Available at: [Link]

  • Conti, P., et al. (2007). Synthesis of the N-substituted nipecotic acid ethyl esters and their hydrolysis. ResearchGate. Available at: [Link]

  • Falch, E., et al. (1985). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Medicinal Chemistry. Available at: [Link]

  • Nielsen, O., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • Misra, D., et al. (2018). Synthesis of Isonipecotic acid methyl ester. ResearchGate. Available at: [Link]

  • Hofmann, K., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. bioRxiv. Available at: [Link]

  • Davies, J., et al. (1984). Conformational aspects of the actions of some piperidine dicarboxylic acids. Brain Research. Available at: [Link]

  • Lakshmi, S., et al. (2026). Tailoring NLO properties of piperidine-4-carboxylic acid hydrochloride crystals.
  • US Patent US3303198A. Substituted benzyl esters of nipecotic acid and isonipecotic acid. Google Patents.
  • PrepChem. (2023). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

  • Jones, J. B., et al. (1987). Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters.
  • Nairoukh, Z., et al. (2017).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • US Patent US2955111A. Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides. Google Patents.
  • Scott, D. W., et al. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
  • Lee, D., et al. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.
  • BenchChem. (2025).
  • Komeda, S., et al. (2002). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine. Inorganic Chemistry. Available at: [Link]

  • Gessner, V. H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

  • ResearchGate. (2012). The effects of solvents and structure on the electronic absorption spectra of the isomeric pyridine carboxylic acid N-oxides.
  • ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. ResearchGate. Available at: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Gessner, V. H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH National Library of Medicine. Available at: [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES. Google Patents.
  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Tosh, D. K., et al. (2014). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.
  • ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. ResearchGate. Available at: [Link]

  • Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Wikipedia. (n.d.). Organic chemistry. Wikipedia. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry.
  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. US EPA. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Tosh, D. K., et al. (2015). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry.
  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (2019).
  • Castelli, L., et al. (1999). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Il Farmaco. Available at: [Link]

  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Current Organic Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Nuances of a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, while providing a three-dimensional scaffold for precise substituent orientation. However, this three-dimensionality introduces the critical element of stereoisomerism. For a disubstituted piperidine, the relative orientation of the substituents—cis (on the same face of the ring) or trans (on opposite faces)—can profoundly impact biological activity, receptor binding affinity, and metabolic stability.

Distinguishing between these diastereomers is a non-trivial but essential task in drug development and chemical synthesis. A definitive stereochemical assignment is paramount for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct, therapeutically active isomer. This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate cis and trans isomers of substituted piperidines, grounded in fundamental principles and supported by experimental data. We will explore the causality behind the spectral differences and provide actionable protocols for researchers in the field.

The Conformational Bedrock: Why Stereochemistry Dictates Spectroscopy

The spectroscopic differences between cis and trans piperidine isomers are not arbitrary; they are a direct consequence of the molecule's preferred three-dimensional structure. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon can occupy one of two positions: axial (pointing perpendicular to the ring's plane) or equatorial (pointing outwards from the ring's perimeter).

The key principle is that bulky substituents preferentially occupy the more sterically favorable equatorial position. This conformational preference dictates the spatial relationship between atoms, which in turn governs the output of spectroscopic measurements, particularly Nuclear Magnetic Resonance (NMR).

cluster_cis Cis Isomer (e.g., 2,6-disubstituted) cluster_trans Trans Isomer (e.g., 2,6-disubstituted) cis_ae Axial/Equatorial (a,e) cis_ea Equatorial/Axial (e,a) cis_ae->cis_ea Ring Flip trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational possibilities for cis and trans disubstituted piperidines.

For a trans-1,4-disubstituted piperidine, the thermodynamically most stable conformation will have both substituents in the equatorial position. For a cis isomer, one substituent must be axial and the other equatorial. These distinct conformational preferences are the root cause of the differing spectroscopic signatures.

¹H NMR Spectroscopy: The Definitive Tool for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and routine method for distinguishing cis and trans isomers.[1] The differentiation relies on two key parameters: the chemical shift (δ) and the scalar coupling constant (J).[1]

Causality 1: Chemical Shift (δ) and the Anisotropic Environment

The chemical shift of a proton is determined by its local electronic environment. In a piperidine chair, axial and equatorial protons reside in distinct magnetic environments.

  • Axial Protons: These are located within the shielding cone of the C-C single bonds of the ring. Consequently, they are typically shielded and appear at a lower chemical shift (more upfield ) compared to their equatorial counterparts.

  • Equatorial Protons: These protons lie on the periphery of the ring and are deshielded, causing them to resonate at a higher chemical shift (more downfield ).

This difference is often subtle but provides the first clue to stereochemistry.

Causality 2: Vicinal Coupling Constants (³JHH) and the Karplus Relationship

The most unambiguous diagnostic tool in ¹H NMR is the vicinal coupling constant (³JHH), which measures the interaction between protons on adjacent carbons. The magnitude of this coupling is exquisitely sensitive to the dihedral angle (θ) between the two protons, a relationship described by the Karplus equation .[1]

In a piperidine chair, the dihedral angles are well-defined:

  • Axial-Axial (Jaa): The dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 10–13 Hz .

  • Axial-Equatorial (Jae): The dihedral angle is ~60°, leading to a small coupling constant, typically 2–5 Hz .

  • Equatorial-Equatorial (Jee): The dihedral angle is also ~60°, resulting in a small coupling constant, typically 2–5 Hz .

This dramatic difference between Jaa and the other couplings is the linchpin of stereochemical assignment. For example, in a 2,6-disubstituted piperidine, the proton at C2 will be coupled to the two protons at C3.

  • In a trans isomer with diequatorial substituents, the C2 proton is axial. It will therefore exhibit one large Jaa coupling and one small Jae coupling, appearing as a doublet of doublets (dd) or a more complex multiplet with a large coupling constant.

  • In a cis isomer, the C2 proton might be equatorial, showing only small Jea and Jee couplings.

Interaction Type Typical Dihedral Angle (θ) Typical Coupling Constant (³JHH) Significance
Axial-Axial~180°10 – 13 HzDiagnostic for trans relationships
Axial-Equatorial~60°2 – 5 HzSmall coupling
Equatorial-Equatorial~60°2 – 5 HzSmall coupling

Table 1: Typical ³JHH coupling constants in a piperidine chair conformation.

Advanced NMR Techniques: 2D COSY and NOESY

For complex molecules, one-dimensional spectra can be crowded. Two-dimensional techniques provide definitive confirmation.

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other, helping to trace the spin systems through the ring.[2]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate arbiter. It detects protons that are close in space, regardless of whether they are bonded. A strong NOE between two protons on non-adjacent carbons (e.g., at C2 and C6) in a diaxial relationship provides irrefutable evidence of a cis configuration.[2]

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

¹³C NMR provides complementary evidence for stereochemical assignment. The key principle here is the gamma-gauche effect . A substituent in an axial position will be sterically crowded by the axial hydrogens or other substituents at the C3 and C5 positions (the gamma carbons). This steric compression leads to a shielding effect, causing the gamma carbons to resonate at a higher field (lower ppm value) compared to a conformation where the substituent is equatorial.

Therefore, by comparing the ¹³C chemical shifts of the ring carbons between the two isomers, one can often make a confident assignment. The isomer with the more upfield C3/C5 signals is likely the one with an axial substituent at C1.

Infrared (IR) Spectroscopy: Unmasking Isomers with Bohlmann Bands

While NMR is the primary tool, IR spectroscopy offers a rapid and often definitive method for distinguishing isomers of α,α′-disubstituted piperidines.[3] The technique relies on the presence or absence of Bohlmann bands , which are a series of weak absorptions appearing in the C-H stretching region, typically between 2700 and 2800 cm⁻¹ .[3]

The Causality: These bands arise from the stretching vibration of a C-H bond that is oriented anti-periplanar (a 180° dihedral angle) to the lone pair of electrons on the nitrogen atom. This specific orientation allows for hyperconjugation between the nitrogen lone pair (nN) and the antibonding orbital of the C-H bond (σ*C-H). This interaction weakens and lengthens the C-H bond, lowering its vibrational frequency into this characteristic region.

  • Cis-Isomers: In many cis-α,α′-disubstituted piperidines, the conformation allows for at least one α-C-H bond to be anti-periplanar to the nitrogen lone pair. These isomers will exhibit prominent Bohlmann bands .[3]

  • Trans-Isomers: In the more stable diequatorial conformation of a trans isomer, this strict geometric requirement is often not met. Consequently, trans isomers show very weak or completely absent Bohlmann bands.[3]

cluster_cis Cis Isomer cluster_trans Trans Isomer cis_node Shows Bohlmann Bands (2700-2800 cm⁻¹) cis_explanation α-C-H bond is anti-periplanar to Nitrogen lone pair cis_explanation->cis_node trans_node Bohlmann Bands Absent or Very Weak trans_explanation No anti-periplanar α-C-H bond trans_explanation->trans_node

Caption: The presence of Bohlmann bands in IR spectra distinguishes cis isomers.

Experimental Protocols

Protocol 1: Stereochemical Assignment using ¹H NMR

This protocol provides a self-validating workflow for differentiating cis and trans isomers.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified piperidine isomer.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Use a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.

    • If necessary, acquire a 2D ¹H-¹H COSY spectrum to establish proton connectivity. A 2D NOESY or ROESY experiment should be performed for definitive through-space correlation.

  • Spectral Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak or TMS (0.00 ppm).

    • Identify the signals corresponding to the protons on the piperidine ring, particularly those adjacent to the substitution sites (e.g., H2 and H6).

  • Isomer Assignment & Validation:

    • Carefully analyze the multiplicity of the key signals. Look for the characteristic splitting patterns.

    • Measure the coupling constants (J) in Hertz (Hz). Modern software allows for direct and precise measurement.

    • Primary Check: Search for multiplets with large coupling constants (J > 10 Hz). The presence of a large Jaa is a strong indicator of a trans relationship between two protons on adjacent carbons.

    • Validation: A trans diequatorial 2,6-disubstituted piperidine should show the H2/H6 protons as multiplets with at least one large coupling constant. A cis isomer will likely show more complex multiplets with only small coupling constants.

    • Confirmation (if needed): Use the NOESY data to confirm spatial proximity. For a cis-2,6-disubstituted piperidine, a NOE between the axial H2 and axial H6 should be observable.

Integrated Decision Workflow

For an unknown substituted piperidine sample, a systematic approach is crucial. The following workflow integrates the techniques discussed for a confident stereochemical assignment.

decision decision result result start Start: Unknown Substituted Piperidine Isomer ir_acq Acquire FT-IR Spectrum start->ir_acq nmr_acq Acquire ¹H NMR Spectrum (400 MHz+) start->nmr_acq bohlmann Bohlmann Bands (2700-2800 cm⁻¹) Present? ir_acq->bohlmann j_coupling Analyze ¹H NMR: Large Jaa Coupling (>10 Hz) Observed? nmr_acq->j_coupling bohlmann->nmr_acq No / Ambiguous cis_isomer High Confidence: CIS Isomer bohlmann->cis_isomer Yes trans_isomer High Confidence: TRANS Isomer j_coupling->trans_isomer Yes confirm Confirm with 2D NOESY or ¹³C NMR (γ-gauche) j_coupling->confirm No / Ambiguous confirm->cis_isomer confirm->trans_isomer

Caption: Decision workflow for assigning piperidine stereochemistry.

Conclusion

The differentiation of cis and trans isomers of substituted piperidines is a critical step in chemical research and drug development. While several techniques can provide clues, ¹H NMR spectroscopy stands as the gold standard , offering a wealth of information through chemical shifts and, most importantly, vicinal coupling constants. The magnitude of the ³JHH coupling, governed by the Karplus relationship, provides a direct window into the dihedral angles that define the stereochemistry. For α,α′-disubstituted systems, the presence or absence of Bohlmann bands in the IR spectrum offers a powerful and rapid complementary method. By integrating these spectroscopic techniques into a logical workflow, researchers can achieve unambiguous and trustworthy stereochemical assignments, paving the way for a deeper understanding of structure-activity relationships and the development of more effective chemical entities.

References

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Bradshaw, B., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • ResearchGate. (2009). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • Takahata, H., et al. (2003). Total Synthesis of (−)-Cassine. Organic Letters. [Link]

  • ResearchGate. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • Reddy, M. V. R., et al. (2007). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]

  • Chemazon. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]

  • ResearchGate. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. [Link]

  • Krivdin, L. B., et al. (2010). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry. [Link]

  • Ponnuswamy, A., et al. (2011). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical and pharmacological properties.[1][2] However, the very characteristics that make it a valuable scaffold in medicinal chemistry—namely its basicity and conformational flexibility—present unique challenges for the development and validation of robust analytical methods. This guide provides a comparative analysis of analytical techniques for piperidine-containing compounds, grounded in established regulatory frameworks and practical, field-proven insights.

The Analytical Challenge of the Piperidine Moiety

The nitrogen atom within the piperidine ring imparts a basic character, making these compounds susceptible to pH-dependent ionization and potential interactions with active sites on chromatographic stationary phases.[3] This can lead to poor peak shapes, variable retention times, and challenges in achieving reproducible results.[3][4] Furthermore, the conformational flexibility of the six-membered ring can sometimes result in the appearance of multiple peaks for a single compound, complicating analysis.[4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for the successful quantification and characterization of piperidine-based compounds. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Technique Strengths Limitations Best Suited For
HPLC Versatile, widely applicable for a broad range of piperidine derivatives.[5] Amenable to various detection methods (UV, MS).Peak tailing and poor resolution can occur without careful method development.[3] Some compounds may require derivatization for UV detection.[6][7]Quantification of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing.
GC Excellent for volatile and thermally stable piperidine compounds.[8][9] High resolution and sensitivity, especially with a flame ionization detector (FID).[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to improve volatility.Analysis of residual piperidine as a process impurity and quantification of volatile derivatives.
MS Highly sensitive and specific, providing structural information.[10][11][12] Can be coupled with HPLC or GC for enhanced separation and identification.[10][13]Matrix effects can suppress ionization. Instrumentation is more complex and expensive.Identification of unknown impurities and degradation products, and quantification of trace-level analytes.[10]

Expert Insight: For many piperidine-based pharmaceuticals, a well-developed Reverse-Phase HPLC (RP-HPLC) method coupled with UV or MS detection offers the best balance of versatility, robustness, and sensitivity. The key to success lies in controlling the mobile phase pH to ensure consistent ionization of the analyte and using a high-quality, end-capped C18 column to minimize secondary interactions.

A Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key parameters that must be evaluated.[15][16][17]

Caption: A logical flow for troubleshooting common issues in the analysis of piperidine-based compounds.

Conclusion

The successful validation of analytical methods for piperidine-based compounds requires a thorough understanding of their chemical properties and a systematic approach to method development and validation. By carefully selecting the appropriate analytical technique, adhering to regulatory guidelines such as ICH Q2(R1), and proactively addressing potential challenges, researchers can ensure the generation of accurate, reliable, and reproducible data that is fit for purpose in a regulated environment.

References

  • Altabrisa Group. (2025).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Scribd. (n.d.). ICH Q2(R1)
  • Google Patents. (n.d.).
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2024).
  • United Nations Office on Drugs and Crime. (n.d.).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed Central. (n.d.).
  • ResearchGate. (2024).
  • PubMed. (2022).
  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025).
  • ACS Publications. (2022).
  • Covalent Logic. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • CORE. (2013).
  • Royal Society of Chemistry. (2022).
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • International Council for Harmonis
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper.

Sources

Cross-referencing analytical data for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Referencing of Analytical Data for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Piperidine scaffolds are prevalent in a vast number of FDA-approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1][2] The precise characterization of substituted piperidines like the title compound is therefore a critical step in the drug discovery and development pipeline, ensuring structural integrity and purity before their incorporation into more complex molecular architectures.[3][4]

This guide provides a comprehensive, multi-technique approach to the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific rationale for experimental choices. Furthermore, this guide presents a comparative analysis with structurally similar alternatives to aid in unambiguous identification and to highlight the subtle yet critical differences that arise from minor structural modifications.

Physicochemical Properties

PropertyValueSource
CAS Number 169384-56-9[5]
Molecular Formula C₁₆H₂₁NO₄Inferred from structure
Molecular Weight 291.34 g/mol Inferred from formula
Appearance Liquid (Predicted)[6][7]

Primary Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the definitive characterization of this compound.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The carbamate (Cbz) protecting group introduces rotational isomers (rotamers) due to the partial double bond character of the N-C(O) bond. This can lead to peak broadening or even the appearance of duplicate signals in the NMR spectrum, particularly for nuclei near the nitrogen atom. Variable temperature NMR can be employed to coalesce these signals, confirming their origin from conformational exchange.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.30-7.40m5HAr-H Protons of the benzyl group phenyl ring.
~5.15s2H-O-CH₂ -PhBenzylic protons of the Cbz group.
~4.50m1HN-CH (2)-Proton at the 2-position of the piperidine ring, adjacent to nitrogen and the chiral center.
~4.10m1HPiperidine-H Axial proton at the 6-position.
~3.68s3H-O-CH₃ Methyl protons of the methoxycarbonyl group.
~2.90t1HPiperidine-H Equatorial proton at the 6-position.
~2.60m2H-CH₂ -CO₂MeMethylene protons adjacent to the carbonyl group.
~1.20-1.80m4HPiperidine-H Remaining methylene protons of the piperidine ring (positions 3, 4, 5).

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~172.0C =O (Ester)Carbonyl carbon of the methyl ester.
~155.5C =O (Carbamate)Carbonyl carbon of the Cbz protecting group.
~136.5Ar-C (Quaternary)Quaternary carbon of the phenyl ring attached to the benzylic group.
~128.5, 128.0, 127.8Ar-C HAromatic carbons of the benzyl group.
~67.0-O-C H₂-PhBenzylic carbon of the Cbz group.
~55.0N-C H(2)-Carbon at the 2-position of the piperidine ring.
~51.5-O-C H₃Methyl carbon of the ester.
~40.5Piperidine-C H₂Carbon at the 6-position of the piperidine ring.
~38.0-C H₂-CO₂MeMethylene carbon adjacent to the ester carbonyl.
~28.5, 25.0, 20.0Piperidine-C H₂Remaining methylene carbons of the piperidine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.[9]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign chemical shifts and coupling constants. Assign the chemical shifts for all unique carbons in the ¹³C NMR spectrum.

Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform & Phasing E->F G Assign Signals & Integrate F->G H Structural Elucidation G->H

Caption: Workflow for structural elucidation via NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.[8]

Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺292.1543Expected around 292.15
[M+Na]⁺314.1363Expected around 314.14

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Instrumentation: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis: Determine the m/z of the most abundant ions and compare them with the calculated values based on the molecular formula.

Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis A Prepare Dilute Solution (~1 mg/mL) B Load into Autosampler A->B C Inject into LC System B->C D Ionize via ESI (Positive Mode) C->D E Detect Ions D->E F Generate Mass Spectrum E->F G Compare Observed m/z with Calculated F->G H Confirm Molecular Weight G->H

Caption: Workflow for molecular weight confirmation via ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Frequency (cm⁻¹)Functional GroupVibration Type
~3030C-H (Aromatic)Stretch
~2940, 2860C-H (Aliphatic)Stretch
~1735C=O (Ester)Stretch
~1695C=O (Carbamate)Stretch
~1495, 1450C=C (Aromatic)Stretch
~1250-1000C-O, C-NStretch

Experimental Protocol: IR Analysis

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy

IR_Workflow A Prepare Thin Film of Sample on NaCl Plate B Place in IR Spectrometer A->B C Acquire Spectrum B->C D Identify Characteristic Absorption Bands C->D E Confirm Functional Groups D->E

Caption: Workflow for functional group analysis via IR spectroscopy.

Comparative Analysis with Structural Alternatives

Distinguishing the target compound from its isomers or analogues is crucial. Below is a comparison with two common alternatives.

Comparison Table of Key Analytical Differences

CompoundStructureKey Differentiating Features
Target Compound: Benzyl 2 -(2-methoxy-2-oxoethyl)piperidine-1-carboxylateBenzyl group on nitrogen, methoxycarbonylmethyl group at position 2.¹H NMR: A distinct multiplet for the proton at position 2 (~4.50 ppm). Asymmetric piperidine signals.
Alternative 1: Benzyl 4 -(2-methoxy-2-oxoethyl)piperidine-1-carboxylate[6][7]Benzyl group on nitrogen, methoxycarbonylmethyl group at position 4.¹H NMR: Symmetrical piperidine proton signals. Absence of a downfield proton at the 2-position; instead, a multiplet for the proton at position 4 is expected further upfield.
Alternative 2: Benzyl 2 -(2-ethoxy -2-oxoethyl)piperidine-1-carboxylate[10][11]Ethyl ester instead of a methyl ester.¹H NMR: Presence of a quartet (~4.1 ppm, 2H) and a triplet (~1.2 ppm, 3H) characteristic of an ethyl group. MS: [M+H]⁺ at m/z ~306.17 (14 mass units higher).

Trustworthiness: The self-validating nature of this cross-referencing system lies in the convergence of data. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR (ester, carbamate) must be consistent with the carbonyl signals observed in ¹³C NMR and the overall structure. Any discrepancy necessitates further investigation. For instance, an unexpected mass or the absence of the ester C=O stretch in the IR would immediately invalidate the proposed structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical intermediates.

Expertise & Experience: Piperidine derivatives, especially in their free base form, can sometimes show tailing or even multiple peaks on standard C18 columns.[12] This can be due to interactions with residual silanols on the silica support or conformational isomerism. To mitigate this, using a mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the analyte is consistently protonated.[8]

Typical HPLC Method

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (for the benzyl chromophore)
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water/Acetonitrile).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Run: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Sample (~1 mg/mL) C Inject Sample A->C B Equilibrate HPLC System B->C D Run Gradient Method C->D E Detect by UV (254 nm) D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Sources

Privileged Scaffolds in Drug Discovery: A Comparative Guide to the Biological Activities of Piperidine and Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a core chemical scaffold is a critical decision that profoundly shapes the trajectory of a drug discovery program. Among the pantheon of heterocyclic structures, the six-membered piperidine and five-membered pyrrolidine rings hold a "privileged" status. Their prevalence in a remarkable number of approved drugs and biologically active natural products attests to their versatility and drug-like properties. This guide provides an in-depth, data-driven comparison of the biological activities of these two cornerstone scaffolds, offering insights into their respective strengths and therapeutic applications, supported by detailed experimental methodologies.

At a Glance: Physicochemical and Structural Distinctions

While separated by only a single methylene unit, the piperidine and pyrrolidine scaffolds possess distinct physicochemical and conformational properties that influence their biological profiles. These differences, though subtle, can be strategically leveraged by medicinal chemists to fine-tune a compound's pharmacodynamic and pharmacokinetic properties.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Ring Size 6-membered5-memberedThe larger piperidine ring generally offers more substitution vectors, while the more compact pyrrolidine can be advantageous for fitting into smaller binding pockets.
Conformation Prefers a stable chair conformation.Exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation).[1]Piperidine's more rigid chair conformation can lead to higher binding affinity through pre-organization, while pyrrolidine's flexibility allows for induced-fit interactions with a target.
Basicity (pKa) ~11.2~11.3Both are strongly basic, making them suitable for forming salt forms to improve solubility and for engaging in ionic interactions with biological targets.
Lipophilicity (LogP) ~0.84~0.46Piperidine is slightly more lipophilic, which can influence cell permeability and metabolic stability.

A Comparative Analysis of Biological Activities

Both piperidine and pyrrolidine scaffolds are integral components of drugs targeting a wide array of diseases. However, a closer examination reveals certain therapeutic areas where one scaffold may be more predominantly featured, reflecting their unique structure-activity relationships.

Anticancer Activity: A Battle of Cytotoxicity

Both piperidine and pyrrolidine derivatives have yielded potent anticancer agents. Their mechanisms of action are diverse, ranging from kinase inhibition to induction of apoptosis and cell cycle arrest.

A significant number of spirooxindole-pyrrolidine hybrids have shown remarkable cytotoxic effects against various cancer cell lines.[2][3] Similarly, piperidine-containing compounds have been extensively explored as anticancer agents, with many exhibiting potent activity.[4][5]

Comparative Anticancer Activity Data (IC₅₀ in µM)

Compound ClassScaffoldCancer Cell LineIC₅₀ (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]PyrrolidineMCF-7 (Breast)0.42 - 0.78[3]
Spiro[pyrrolidine-3,3′-oxindoles]HT29 (Colon)0.39 - 0.92[3]
Tetrazolopyrrolidine-1,2,3-triazole analogue (7a)PyrrolidineHeLa (Cervical)0.32[6]
Benzoxazole-appended piperidine (7h)PiperidineMCF-7 (Breast)7.31 ± 0.43[7]
Benzoxazole-appended piperidine (4d)PiperidineMDA-MB-231 (Breast)1.66 ± 0.08[7]
N-Sulfonylpiperidine (8)PiperidineHCT-116 (Colorectal)3.94[7]
Antiviral Activity: Targeting Viral Replication

The piperidine and pyrrolidine scaffolds have been incorporated into numerous antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.

Piperidine-substituted purines have demonstrated potent anti-HIV and anti-influenza activity.[8] One optimized piperidine-based derivative exhibited exceptional inhibitory activity against various influenza virus strains with EC₅₀ values as low as 0.05 µM.[9][10] On the other hand, pyrrolidine dithiocarbamate has been shown to be a potent inhibitor of human rhinovirus (HRV) and poliovirus.[11] Certain pyrrolidine derivatives have also been investigated as inhibitors of the main protease of coronaviruses.[12][13]

Comparative Antiviral Activity Data (EC₅₀ in µM)

Compound ClassScaffoldVirusEC₅₀ (µM)Reference
Piperidine-substituted purine (FZJ05)PiperidineInfluenza A/H1N1< 0.04[8]
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)PiperidineInfluenza Virus0.05[9][10]
Piperidine alkaloid from Senna spectabilis (2)PiperidineChikungunya virus (CHIKV)8.3[14]
Pyrrolidine dithiocarbamate (PDTC)PyrrolidineHuman Rhinovirus (HRV)Potent activity reported[11]
Spiro[pyrrolidine-2,2'-adamantanes]PyrrolidineInfluenza AActive[15]
Neuroprotective Activity: Modulating CNS Targets

Both scaffolds are prevalent in centrally acting agents due to their ability to cross the blood-brain barrier and interact with various neuronal targets.

Piperine, a naturally occurring piperidine alkaloid, and its analogues have demonstrated neuroprotective effects in models of Parkinson's disease.[16][17] Other piperidine derivatives have shown potential in managing Alzheimer's disease by inhibiting key enzymes and reducing amyloid-beta-induced toxicity.[18][19] Pyrrolidine-2-one derivatives have also shown promise in mitigating cognitive impairment in preclinical models.[20][21] Furthermore, certain pyrrolidine derivatives act as potent sodium channel blockers, suggesting their utility in treating ischemic stroke.[22]

Comparative Neuroprotective Activity Data

Compound ClassScaffoldModel/TargetObserved EffectReference
Piperine analogue (3b)PiperidineMPTP-induced Parkinson's disease mouse modelAttenuated behavioral deficits and protected dopaminergic neurons.[16]
Piperidine-flavone analogue (5a)PiperidineAβ-induced toxicity in SH-SY5Y cellsIC₅₀ = 44.20 µM[18]
2,6-Disubstituted piperidine alkaloid (8)PiperidinePaclitaxel-induced neurotoxicity in DRG neuronsSignificant attenuation of neurite damage at 1.0 µM.[23]
Pyrrolidine-2-one derivativesPyrrolidineScopolamine-induced cognitive impairment in miceEffective in treating behavioral and biochemical changes.[20][21]
Pyrrolidine derivative (5e)PyrrolidineRat transient middle cerebral artery occlusion (MCAO) modelRemarkable neuroprotective activity.[22]

Experimental Design and Protocols

The following section details standardized protocols for assessing the biological activities discussed above. Understanding the principles behind these assays is crucial for interpreting the comparative data and for designing future experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[1][24]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (piperidine and pyrrolidine derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals (DMSO) formazan_formation->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50 Plaque_Reduction_Assay start Start: Confluent Cell Monolayer prepare_virus_compound 1. Prepare Virus-Compound Mixtures (Serial Dilutions) start->prepare_virus_compound infect_cells 2. Infect Cell Monolayer prepare_virus_compound->infect_cells adsorption 3. Virus Adsorption (1-2 hours) infect_cells->adsorption overlay 4. Add Semi-Solid Overlay adsorption->overlay incubation 5. Incubate for Several Days overlay->incubation stain_count 6. Fix, Stain, and Count Plaques incubation->stain_count calculate_ec50 7. Calculate EC50 Value stain_count->calculate_ec50

Workflow for the Plaque Reduction Assay.
Assessing Neuroprotection: Neuronal Cell Viability Assay

To evaluate the neuroprotective potential of piperidine and pyrrolidine derivatives, neuronal cell viability assays are employed. These assays often involve inducing neuronal damage with a neurotoxin and then measuring the ability of the test compounds to prevent cell death. [2][25][26] Step-by-Step Protocol:

  • Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Treat the neuronal cultures with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., amyloid-beta peptide for Alzheimer's models, or MPTP for Parkinson's models) in the presence of the test compounds.

  • Incubation: Incubate the cells for a period sufficient to induce neuronal damage in the control (toxin-only) group.

  • Viability Assessment: Measure cell viability using a suitable method. The MTT assay, as described above, is commonly used. Alternatively, other methods like the LDH assay (measuring lactate dehydrogenase release from damaged cells) or ATP-based assays can be employed. [27][28]6. Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.

Conclusion and Future Perspectives

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While they exhibit overlapping biological activities, their distinct structural and physicochemical properties can be strategically exploited to optimize potency, selectivity, and pharmacokinetic profiles. Piperidine, with its more defined conformational preference, can be advantageous for achieving high-affinity binding. In contrast, the greater conformational flexibility of pyrrolidine may be beneficial for interacting with targets that undergo induced-fit binding.

This guide has provided a comparative overview of the biological activities of these two privileged scaffolds, supported by quantitative data and detailed experimental protocols. As our understanding of disease biology deepens, the rational design of novel piperidine and pyrrolidine derivatives will undoubtedly continue to yield innovative therapeutics for a wide range of human diseases.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Gandham, S. K., Adepu, R., Vanga, M. K., & Ummanni, R. (2018). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. ResearchGate. [Link]

  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 85(5), 582-590. [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • Spector, S. A., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1275-1279. [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(38), 7549-7555. [Link]

  • Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(5), 653-658. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]

  • Rejinthala, S., Endoori, S., Thumma, V., & Mondal, T. (2024). Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. ResearchGate. [Link]

  • de Oliveira, G. A. L., et al. (2022). In vitro antiviral activity of piperidine alkaloids from Senna spectabilis flowers on Chikungunya virus infection. Revista da Sociedade Brasileira de Medicina Tropical, 55, e0224-2022. [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(38), 7549-7555. [Link]

  • Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

  • Sittampalam, G. S., et al. (2014). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. ASSAY and Drug Development Technologies, 12(4), 228-235. [Link]

  • Al-Ostath, A. I., et al. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 28(11), 4478. [Link]

  • Yilmaz, M. A., & Yilmaz, H. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Neuroproof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Scientific Reports, 14(1), 4930. [Link]

  • Aboulwafa, O. M., Daabees, H., & El-Said, A. H. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 131, 106303. [Link]

  • Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]

  • S, S., M, A., K, S., & S, N. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

  • Galan-Sobrino, V., et al. (2002). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry, 10(5), 1479-1491. [Link]

  • Ghendon, Y., et al. (2000). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Journal of Virology, 74(17), 8178-8181. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

  • Wotring, L. L., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(7), 1933-1938. [Link]

  • Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica, 89(01), 77-84. [Link]

  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

  • Li, Y., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry, 199, 112385. [Link]

  • Tsvetanova, E., et al. (2020). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 9(11), 1083. [Link]

  • Kumar, D., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Journal of Medicinal Chemistry, 66(16), 11283-11304. [Link]

  • Shrivastava, S., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Journal of the Formosan Medical Association, 116(12), 989-997. [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

Sources

The Virtues of Virtuality: A Comparative Guide to In Silico and Experimental Properties of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine carboxamide scaffold stands as a cornerstone of medicinal chemistry, prized for its prevalence in numerous FDA-approved drugs and its remarkable versatility in engaging a wide array of biological targets.[1] The journey from a promising lead compound to a viable clinical candidate, however, is a meticulous process of optimization, where a deep understanding of a molecule's physicochemical and pharmacokinetic properties is paramount. This guide provides a comparative analysis of two complementary approaches to elucidating these critical properties: in silico computational predictions and traditional experimental assays.

For researchers, scientists, and drug development professionals, the decision of when and how to deploy these techniques is a strategic one, balancing the need for rapid, cost-effective screening with the demand for robust, definitive data. This guide will delve into the causality behind experimental choices, the self-validating systems inherent in good laboratory practice, and the authoritative grounding that underpins both predictive and empirical methodologies.

The Two Faces of Property Determination: In Silico and Experimental

The characterization of a drug candidate's properties can be broadly categorized into two synergistic domains:

  • In Silico Prediction: Leveraging the power of computational models and algorithms, in silico methods predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its chemical structure.[2][3][4][5] These approaches are invaluable in the early stages of drug discovery for high-throughput screening of large compound libraries and for guiding the design of new molecules with improved pharmacokinetic profiles.[2][5]

  • Experimental Validation: These are the "gold standard" laboratory-based assays that provide direct, empirical measurement of a compound's properties. While more resource-intensive, experimental data is essential for confirming in silico predictions and for making critical decisions as a compound progresses through the development pipeline.

This guide will focus on three key properties that are critical to the success of any drug candidate: solubility, permeability, and metabolic stability.

I. Solubility: The Cornerstone of Bioavailability

A drug's ability to dissolve in aqueous environments is a fundamental prerequisite for its absorption and subsequent distribution to its target. Poor solubility can lead to low bioavailability and is a common reason for the failure of promising drug candidates.[6]

In Silico Solubility Prediction

A variety of computational models are available to predict the aqueous solubility of a compound. These models often utilize a combination of factors, including:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that is composed of polar atoms (typically oxygen and nitrogen). Higher TPSA values are generally associated with lower solubility.

  • LogP: The logarithm of the partition coefficient between octanol and water, which is a measure of a molecule's lipophilicity. Very high or very low LogP values can negatively impact solubility.

  • Molecular Weight: Larger molecules tend to have lower solubility.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors can influence a molecule's interaction with water.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique involves adding an excess of the compound to a buffered aqueous solution and shaking it until equilibrium is reached.

  • Preparation: Add an excess amount of the piperidine carboxamide to a vial. The objective is to have undissolved solid remaining after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Comparative Analysis: A Hypothetical Case Study

To illustrate the interplay between in silico prediction and experimental validation, let's consider a hypothetical series of piperidine carboxamide analogs.

CompoundPredicted Solubility (µg/mL)Experimental Solubility (µg/mL)
Analog A (Parent) 8572
Analog B (+CH3) 6055
Analog C (+Cl) 4538
Analog D (+OCH3) 9588

Analysis: The in silico predictions, in this hypothetical scenario, correctly rank-order the solubility of the analogs. The addition of a lipophilic methyl or chloro group is predicted and experimentally confirmed to decrease solubility, while the more polar methoxy group improves it. While the absolute predicted values may not perfectly match the experimental results, the directional trends are invaluable for guiding medicinal chemistry efforts.

II. Permeability: Crossing the Biological Barriers

For a drug to reach its target, it must be able to permeate across biological membranes, such as the intestinal epithelium for orally administered drugs.

In Silico Permeability Prediction

Computational models for permeability often consider similar molecular descriptors as those used for solubility prediction, with a particular emphasis on:

  • Lipophilicity (LogP/LogD): A key driver of passive diffusion across lipid membranes.

  • Molecular Size and Shape: Smaller, more compact molecules tend to permeate more readily.

  • Polarity (TPSA): High polarity can hinder membrane permeation.

Experimental Determination of Permeability: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method for predicting passive diffusion across biological membranes.[7] It utilizes a 96-well plate format where a filter coated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment.

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Compound Addition: Add the test compound solution (e.g., 100 µM in a buffered solution) to the donor wells.

  • Assembly: Place the donor plate into an acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of compound appearance in the acceptor compartment.

Comparative Analysis: A Hypothetical Case Study
CompoundPredicted Papp (10⁻⁶ cm/s)Experimental Papp (10⁻⁶ cm/s)
Analog A (Parent) 8.27.5
Analog B (+CH3) 12.511.8
Analog C (+Cl) 15.114.2
Analog D (+OCH3) 6.96.1

Analysis: In this illustrative example, the in silico predictions for permeability correlate well with the experimental PAMPA data. The increased lipophilicity of the methyl and chloro-substituted analogs leads to higher predicted and observed permeability. Conversely, the increased polarity of the methoxy-substituted analog results in lower permeability.

III. Metabolic Stability: Surviving the Body's Defenses

The body possesses a formidable arsenal of enzymes, primarily in the liver, that are designed to metabolize and eliminate foreign compounds. A drug's metabolic stability will determine its half-life and duration of action.

In Silico Metabolic Stability Prediction

Predicting metabolic stability is a complex endeavor, as it involves understanding the interactions between a compound and a multitude of metabolic enzymes. Computational approaches often involve:

  • Substructure-based models: Identifying known metabolic liabilities within a molecule's structure.

  • Quantum mechanics (QM) calculations: Modeling the reactivity of different sites on the molecule to predict sites of metabolism.

  • Machine learning models: Trained on large datasets of experimental metabolic stability data.

Experimental Determination of Metabolic Stability: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.[8]

  • Preparation: In a 96-well plate, combine the test compound, pooled human liver microsomes, and a phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (which provides the necessary cofactor for CYP enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

Comparative Analysis: A Hypothetical Case Study
CompoundPredicted Half-life (min)Experimental Half-life (min)
Analog A (Parent) 4538
Analog B (+CH3) 3025
Analog C (+Cl) 5562
Analog D (+OCH3) 2015

Analysis: This hypothetical data illustrates how in silico models can provide valuable insights into metabolic stability. The model correctly predicts that the addition of a metabolically labile methyl group (Analog B) or a site for O-demethylation (Analog D) will decrease the half-life. Conversely, the introduction of an electron-withdrawing chloro group (Analog C) is predicted and confirmed to block a potential site of metabolism, thereby increasing the half-life.

Visualizing the Workflow: From Prediction to Validation

The integration of in silico and experimental approaches is a cyclical process of design, prediction, synthesis, and testing. This iterative workflow allows for the rapid optimization of a compound's properties.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase a Virtual Compound Library of Piperidine Carboxamides b In Silico ADMET Prediction (Solubility, Permeability, Stability) a->b c Prioritization of Candidates Based on Predicted Properties b->c d Synthesis of Prioritized Candidates c->d Top Candidates e Experimental Validation (Solubility, PAMPA, Microsomal Stability) d->e f Structure-Activity Relationship (SAR) and Data Analysis e->f f->a Design of New Analogs

Sources

A Researcher's Guide to Navigating Chemical Space: Comparative cLogP and tPSA Analysis of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate dance of medicinal chemistry, the piperidine scaffold has emerged as a privileged structure, a testament to its prevalence in a wide array of pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions make it a valuable building block in drug design.[2] However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule.

This guide provides an in-depth comparative analysis of two such critical parameters—the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (tPSA)—across a selection of well-known piperidine analogs. Our objective is to not only present the data but also to illuminate the underlying structure-property relationships that govern a molecule's journey through the body. As seasoned researchers, we understand that true insight lies not just in the "what," but in the "why." Therefore, this guide is structured to provide both the practical "how-to" of determining these properties and the expert-driven "why" behind their significance.

The Twin Pillars of "Druggability": Why cLogP and tPSA are Non-Negotiable

In the realm of drug discovery, the concepts of lipophilicity and polarity are the yin and yang that dictate a molecule's pharmacokinetic profile. cLogP and tPSA serve as robust, calculable surrogates for these properties, and their careful modulation is a cornerstone of rational drug design.

cLogP: The Gatekeeper of Membrane Permeability

The calculated logP (cLogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment (such as a cell membrane) versus an aqueous one (like the bloodstream).[3] This parameter is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] A molecule with a cLogP that is too low may struggle to cross the lipid bilayers of cell membranes, leading to poor absorption and bioavailability. Conversely, a cLogP that is too high can lead to poor aqueous solubility, increased metabolic clearance, and a greater propensity for off-target toxicity.[5] The so-called "sweet spot" for cLogP is often considered to be between 1 and 5 for orally administered drugs, though this is highly dependent on the specific target and therapeutic area.

tPSA: A Proxy for Permeability and Bioavailability

The topological polar surface area (tPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.[6] It is a powerful predictor of a drug's ability to permeate cell membranes and is inversely correlated with oral bioavailability.[7] Molecules with a high tPSA tend to be less permeable and, therefore, may have difficulty reaching their intracellular targets. A generally accepted guideline for good oral bioavailability is a tPSA of less than 140 Ų.[7]

The interplay between cLogP and tPSA is a delicate balancing act. A successful drug candidate must possess sufficient lipophilicity to traverse cellular barriers while retaining enough polarity to ensure adequate aqueous solubility and minimize non-specific binding.

A Practical Workflow for In Silico Physicochemical Profiling

To ensure the trustworthiness and reproducibility of our analysis, we will employ a widely used and freely accessible tool, SwissADME, to calculate the cLogP and tPSA of our selected piperidine analogs.[1] The following is a step-by-step protocol that can be readily adopted in your own research endeavors.

Experimental Protocol: cLogP and tPSA Calculation using SwissADME
  • Molecule Selection and SMILES Notation:

    • Begin by selecting the piperidine analogs of interest. For this guide, we have chosen a diverse set of well-known drugs: Ritalin (Methylphenidate), Fentanyl, Haloperidol, Donepezil, Paroxetine, Piperine, and Minoxidil.

    • Obtain the Simplified Molecular Input Line Entry System (SMILES) notation for each molecule. This is a textual representation of the chemical structure that is readily accepted by most cheminformatics tools. PubChem is an excellent resource for obtaining SMILES notations.[6][8][9][10][11]

  • Navigating to SwissADME:

    • Open a web browser and navigate to the SwissADME website.[1]

  • Inputting the SMILES Notations:

    • In the input field, paste the SMILES notation of the first molecule. You can also input a list of SMILES, each on a new line, to analyze multiple molecules simultaneously.[12]

  • Running the Calculation:

    • Click the "Run" button to initiate the calculation.

  • Data Extraction:

    • The results page will display a wealth of information. For this analysis, we are interested in the "Consensus Log Po/w" (an average of multiple cLogP prediction methods) and the "Topological Polar Surface Area". Record these values for each molecule.

The following diagram illustrates this straightforward yet powerful workflow.

workflow Workflow for cLogP and tPSA Analysis cluster_prep Preparation cluster_analysis In Silico Analysis cluster_output Output & Interpretation select_analogs Select Piperidine Analogs get_smiles Obtain SMILES Notations select_analogs->get_smiles swissadme Input SMILES into SwissADME get_smiles->swissadme run_calc Execute Calculation swissadme->run_calc extract_data Extract cLogP and tPSA Values run_calc->extract_data data_table Compile Comparative Data Table extract_data->data_table discussion Analyze Structure-Property Relationships data_table->discussion

Caption: A flowchart of the in silico workflow for determining and analyzing cLogP and tPSA.

Comparative Analysis of Selected Piperidine Analogs

The following table summarizes the calculated cLogP and tPSA values for our selected piperidine-containing drugs.

CompoundTherapeutic ClassSMILES NotationConsensus cLogPtPSA (Ų)
Ritalin (Methylphenidate) CNS StimulantCOC(=O)C(C1CCCCN1)C2=CC=CC=C2[13]2.4638.33
Fentanyl Opioid AnalgesicCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3[8]4.0529.10
Haloperidol AntipsychoticC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F[9]3.8637.33
Donepezil Acetylcholinesterase InhibitorC1(=O)C2=C(C=C(OC)C(OC)=C2)CC1CC1CCN(CC2=CC=CC=C2)CC1[10]4.1349.61
Paroxetine SSRI Antidepressantc1cc(ccc1[C@@H]2CCNC[C@H]2COc3ccc4c(c3)OCO4)F[14]3.9934.61
Piperine AlkaloidO=C(N1CCCCC1)/C=C/C=C/c2ccc3OCOc3c2[6]3.6538.77
Minoxidil Vasodilator/Hair Growth StimulantNc1cc(nc(N)[n+]1[O-])N2CCCCC2[11]1.2493.93

Discussion: Unraveling Structure-Property Relationships

The data presented in the table above provides a fascinating glimpse into how subtle structural modifications to the piperidine scaffold can profoundly impact cLogP and tPSA.

  • The Influence of Hydrophilic and Lipophilic Moieties: A comparison between Fentanyl and Minoxidil is particularly illustrative. Fentanyl, with its multiple phenyl rings and lack of hydrogen bond donors, exhibits a high cLogP of 4.05 and a low tPSA of 29.10, consistent with its ability to rapidly cross the blood-brain barrier. In stark contrast, Minoxidil, adorned with multiple amine groups and an N-oxide, has a much lower cLogP of 1.24 and a significantly higher tPSA of 93.93. This highlights the profound impact of polar functional groups on these key physicochemical parameters.

  • Balancing Lipophilicity and Polarity for CNS Activity: The central nervous system (CNS) active drugs in our selection—Ritalin , Haloperidol , Donepezil , and Paroxetine —all possess cLogP values in the range of 2.46 to 4.13. This lipophilicity is crucial for their ability to penetrate the blood-brain barrier. However, they also maintain a moderate tPSA (34.61 to 49.61 Ų), which is necessary to ensure sufficient aqueous solubility for distribution and to avoid excessive non-specific binding.

  • The Impact of Acyl and Ether Linkages: The presence of ester and amide functionalities, as seen in Ritalin and Piperine , contributes to their tPSA values. Similarly, the ether linkages in Donepezil and Paroxetine also increase the polar surface area. These groups, while contributing to polarity, can also be sites of metabolic activity, a factor that must be considered in the broader context of drug design.

  • Piperine as a Natural Product Benchmark: Piperine , the pungent compound in black pepper, serves as an interesting natural product comparator.[15] Its cLogP and tPSA are well within the range of the synthetic drugs in our analysis, underscoring the fact that nature often provides excellent starting points for drug discovery.

Conclusion

This guide has provided a comprehensive yet practical framework for the comparative analysis of cLogP and tPSA in the context of piperidine-containing molecules. We have demonstrated a robust and accessible workflow for calculating these critical parameters and have explored the nuanced structure-property relationships that govern their values. As researchers and drug developers, a deep understanding of these physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for the rational design of safe and effective medicines. By embracing an in silico-first approach to physicochemical profiling, we can make more informed decisions, optimize our lead compounds more efficiently, and ultimately increase the probability of success in the challenging yet rewarding endeavor of drug discovery.

References

  • ClinPGx. haloperidol. [Link]

  • Wikipedia. Fentanyl. [Link]

  • Wikipedia. Piperine. [Link]

  • Wikipedia. Minoxidil. [Link]

  • Prakash, O., et al. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. In Silico Pharmacology, 11(1), 7.
  • Wikipedia. Paroxetine. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • ChemVigyan. (2022, April 17). swiss ADME tutorial. YouTube. [Link]

  • Wikipedia. Haloperidol. [Link]

  • ClinPGx. methylphenidate. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875.
  • Kołątaj, K., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • AERU. Fentanyl. [Link]

  • Wikipedia. Dextroamphetamine. [Link]

  • CAS Common Chemistry. Minoxidil. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Selvita. (2023, February 6). MedChem Essentials: Lipophilicity. YouTube. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. methylphenidate. [Link]

  • Cheméo. Chemical Properties of Minoxidil (CAS 38304-91-5). [Link]

  • ResearchGate. Chemical structure of Donepezil. [Link]

  • PubChem. Minoxidil. [Link]

  • Supreme Pharmatech. Piperine. [Link]

  • U.S. Food and Drug Administration. Ritalin Label. [Link]

  • PubChem. Dexmethylphenidate. [Link]

  • Global Substance Registration System. DONEPEZIL HYDROCHLORIDE. [Link]

  • ResearchGate. Chemical structure of haloperidol. [Link]

  • PubChem. Fentanyl. [Link]

  • PubChem. Paroxetine. [Link]

  • PubChem. Haloperidol. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The proper disposal of novel or specialized compounds, such as Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this and other unlisted chemical reagents, grounding our recommendations in established safety protocols and regulatory standards.

Part 1: The Principle of Prudent Waste Determination

The cornerstone of compliant chemical disposal is a thorough hazardous waste determination.[4] Since this compound is not explicitly named on the U.S. Environmental Protection Agency's (EPA) P or U lists of hazardous wastes, the responsibility falls upon the generator—the laboratory professional—to ascertain if it exhibits any hazardous characteristics.[5][6]

The Four Characteristics of Hazardous Waste:

A chemical waste is deemed hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR 261.20:[6]

Characteristic Description Relevance to this compound
Ignitability Liquids with a flashpoint < 140°F (60°C), flammable solids, or oxidizers.[7]Unlikely to be ignitable based on its chemical structure, but this should be confirmed if the compound is in a flammable solvent.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4]The compound itself is unlikely to be corrosive, but solutions should be tested.
Reactivity Unstable materials, those that react violently with water, or generate toxic gases when mixed with water or corrosive substances.[7]Piperidine derivatives are generally stable.[8] However, avoid mixing with strong acids or bases without assessing compatibility.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined via the Toxicity Characteristic Leaching Procedure (TCLP).[9]Based on data for similar compounds ("Harmful if swallowed"), it is prudent to manage this waste as potentially toxic.[1][3]

Given the available data for analogous compounds, it is best practice to conservatively manage this compound waste as potentially hazardous due to toxicity and irritant properties.

Part 2: Operational Protocol for Disposal

The following step-by-step protocol ensures a safe and compliant disposal pathway, from the point of generation to final removal by a certified waste handler.

Proper waste segregation is the most critical step in preventing dangerous chemical reactions.[10][11]

  • Designate a Waste Container: Use a dedicated, chemically compatible waste container for this compound and its contaminated materials (e.g., gloves, pipette tips, paper towels).

    • For Solids: A sealable, wide-mouth container made of high-density polyethylene (HDPE).

    • For Liquids/Solutions: A leak-proof, screw-capped bottle, also made of a non-reactive material like HDPE.[12] Avoid glass for hydrofluoric acid waste and metal for acids or bases.[12]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • Known hazards (e.g., "Irritant," "Potentially Toxic")

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13] A designated portion of a chemical fume hood is often an ideal location.

  • Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[14]

  • Segregation: Ensure the container is stored away from incompatible materials. As a general rule, keep organic compounds separate from strong oxidizing agents, and do not store with strong acids or bases.[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[12] Do not overfill; leave at least 10% headspace for expansion.

Waste_Segregation_Workflow Diagram 1: Waste Segregation & Storage A Waste Generation (e.g., used reagents, contaminated gloves) B Select Chemically Compatible Container (e.g., HDPE) A->B C Label Container Immediately - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - Hazards B->C D Place in Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Segregate from Incompatibles D->F G Keep Container Closed D->G

Caption: Waste Segregation & Storage Workflow.

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[15] Under no circumstances should this chemical be disposed of down the drain. [7]

  • Request Pickup: Follow your institution's established procedure for requesting a chemical waste pickup. This typically involves an online form or a direct call to the EHS office.

  • Provide Documentation: Accurately describe the contents of the waste container, including the full chemical name and estimated quantities.

  • Adhere to Timelines: Laboratories are regulated on the volume of waste they can accumulate and for how long. Once a container is full, it must typically be removed from the SAA within three days.[13] Partially filled containers may remain for up to one year.[13]

Disposal_Decision_Tree Diagram 2: Disposal Decision Pathway Start Waste Container Ready for Disposal (Full or >1 Year) IsListed Is the chemical on EPA P or U lists? Start->IsListed HasCharacteristic Does it exhibit Ignitability, Corrosivity, Reactivity, or Toxicity? IsListed->HasCharacteristic No Hazardous Manage as HAZARDOUS WASTE IsListed->Hazardous Yes HasCharacteristic->Hazardous Yes NonHazardous Manage as Non-Hazardous (Consult EHS - No Drain Disposal) HasCharacteristic->NonHazardous No ContactEHS Contact EHS for Waste Pickup Hazardous->ContactEHS NonHazardous->ContactEHS

Caption: Disposal Decision Pathway.

Part 3: Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By assuming the waste is hazardous based on data from similar compounds, you are adhering to the most conservative and safest disposal pathway. This approach protects you, your colleagues, and the environment, while ensuring compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[6] For academic institutions, following these steps aligns with the best management practices outlined in the EPA's Subpart K regulations.[16]

Engaging with your institution's EHS professionals is a key part of this process. They are the ultimate authority for your specific location and can provide guidance tailored to local and state regulations, which may be more stringent than federal rules.

By integrating these procedures into your laboratory workflow, you build a culture of safety and responsibility, reinforcing the trust placed in you as a scientific professional.

References

  • Santa Cruz Biotechnology, Inc. (2020, January 6). Safety Data Sheet: t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ACTenviro. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Triumvirate Environmental. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage.
  • University of Pennsylvania EHRS. (2024, December 12). Hazardous Waste Determination.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet: 3-Piperidinecarboxylic acid.
  • United Bio-Chemical Inc. Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process.
  • University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • H.E.L.P. Environment. (2024, April 22). Managing Chemical Waste Safely: Best Practices for Workplace Disposal.
  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(7), 869.
  • California State University, Northridge. (2020, June 11). Hazardous Waste Determination Guidance.
  • Fisher Scientific. Safety Data Sheet: Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine.
  • Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • Apollo Scientific. Safety Data Sheet: Piperidine-4-carboxylic acid.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。